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  • Product: 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride
  • CAS: 150031-65-5

Core Science & Biosynthesis

Foundational

2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride (CAS 150031-65-5): A Technical Guide to Its Synthetic Utility and Analytical Profiling

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Author: BenchChem Technical Support Team. Date: March 2026

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Validating Mechanistic Details

I'm now integrating spectroscopic validation into the protocols, ensuring self-checking systems. In-text citations are being added, with a dedicated reference list at the end. I am meticulously analyzing Protocol B, with glacial acetic acid used for in-situ HCN generation, ensuring it facilitates the reaction, and also enabling the leaving group.

Refining Spectroscopic Validation

I'm now integrating spectroscopic validations, specifically focusing on self-validating analytical checks and referencing appropriate literature. The focus now turns to using glacial acetic acid for in-situ HCN generation for the protocol, which then improves the reaction, and functions as a leaving group. I'm focusing on providing more information.

Finalizing Impurity Details

I'm now clarifying the nature of Dopamine Impurity 76 and why it arises, as I am confirming that this compound is a known pharmacopeial impurity. I'm focusing on the analytical detection, as this compound appears in some synthetic routes, but the focus is its detection in standard compounds. I am making sure the details are precise.

Executive Summary

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5), commonly referred to as N-methylvanillylamine hydrochloride, is a highly versatile bifunctional molecule. In pharmaceutical development, it occupies a dual role: it is a critical synthetic intermediate for the production of phenethylamines and homovanillic acid derivatives, and it is formally classified as Dopamine Impurity 76 in quality control compendia[1].

This whitepaper provides an in-depth mechanistic analysis of its synthetic advantages—specifically its ability to bypass traditional protecting-group chemistry via quinone methide intermediates—alongside field-proven, self-validating protocols for its synthesis, application, and analytical quantification.

Physicochemical & Structural Profile

Understanding the physicochemical behavior of this compound is essential for optimizing both reaction conditions and chromatographic separation. The presence of both a phenolic hydroxyl group and a secondary amine hydrocholoride dictates its solubility and reactivity profiles.

PropertyValue / Description
Chemical Name 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride
CAS Registry Number 150031-65-5
Molecular Formula C₉H₁₄ClNO₂
Molecular Weight 203.66 g/mol
SMILES String CNCC1=CC(=C(C=C1)O)OC.Cl
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O, Ethanol, and DMSO; Insoluble in non-polar organics
Pharmacopeial Alias Dopamine Impurity 76 HCl [4]

Mechanistic Chemistry: The Quinone Methide Advantage

In classical organic synthesis, converting a benzylic alcohol (like vanillyl alcohol) to a nitrile (homovanillonitrile) requires the prior protection of the phenolic hydroxyl group to prevent side reactions during halogenation [2].

N-methylvanillylamine circumvents this completely. The causality behind selecting this specific intermediate lies in its ability to undergo nucleophilic substitution via a quinone methide intermediate . Under basic conditions and heat, the phenolic hydroxyl group deprotonates. The resulting phenoxide drives electron density into the aromatic ring, expelling the methylamine leaving group. This generates a highly reactive, transient quinone methide, which is immediately trapped by a cyanide nucleophile [3].

By turning a potential functional group conflict (the unprotected phenol) into a mechanistic driving force, this pathway reduces step count, eliminates protecting-group overhead, and dramatically increases overall yield.

Mechanism A Vanillin (Aldehyde) B Schiff Base Intermediate A->B CH3NH2, EtOH C N-Methylvanillylamine (CAS 150031-65-5) B->C H2 / PtO2, then HCl D Quinone Methide (Transient) C->D Heat, Base (-CH3NH2) E Homovanillonitrile (Target) D->E NaCN, DMSO 125°C

Synthetic pathway of N-methylvanillylamine via a quinone methide intermediate.

Self-Validating Synthetic Methodologies

The following protocols are engineered with built-in analytical checkpoints to ensure the system is self-validating, preventing the propagation of failed intermediates into downstream workflows.

Upstream Synthesis: Reductive Amination of Vanillin

This protocol details the preparation of the title compound from vanillin [2].

  • Imine Formation: Dissolve 1.0 mole (152 g) of vanillin in 900 mL of absolute ethanol. Add 200 mL of liquid methylamine. Allow the mixture to stir at room temperature for 1 hour.

  • Reduction: Add 4.0 g of Platinum(IV) oxide (PtO₂) catalyst suspended in 100 mL of ethanol. Subject the mixture to hydrogenation at an initial pressure of 42 psi until hydrogen uptake ceases.

  • Isolation: Filter the mixture through a Celite pad to remove the catalyst. Evaporate the solvent under reduced pressure.

  • Salt Formation: Dissolve the crude amine in diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) until precipitation is complete. Filter and dry the white crystals.

  • Self-Validation Check (FTIR & NMR): The reaction is deemed successful when FTIR shows the complete disappearance of the strong aldehyde carbonyl stretch at ~1680 cm⁻¹ and the appearance of broad ammonium bands (2500–3000 cm⁻¹). In ¹H-NMR (DMSO-d₆), the aldehyde proton (~9.8 ppm) must be absent, replaced by a benzylic CH₂ singlet (~4.0 ppm).

Downstream Application: Cyanation to Homovanillonitrile

This protocol leverages the quinone methide mechanism to produce 4-hydroxy-3-methoxyphenylacetonitrile, a precursor to homovanillic acid [3].

  • Reagent Suspension: Suspend 160.8 g of N-methylvanillylamine and 54 g of Sodium Cyanide (NaCN) in 1.0 L of anhydrous Dimethyl Sulfoxide (DMSO).

  • Thermal Activation: Heat the mixture to 125°C under a continuous nitrogen atmosphere.

  • In-Situ HCN Generation (Causality Note): Slowly add a solution of 100 mL glacial acetic acid in 200 mL water. Why? Adding acetic acid generates hydrocyanic acid (HCN) in situ. This avoids the extreme hazards of handling anhydrous HCN gas while providing the necessary acidic protons to facilitate the departure of the methylamine group during quinone methide formation [3].

  • Reaction & Workup: Stir for 2 hours at 125°C. Cool to 80°C and distill off the DMSO under vacuum. Add 900 mL of water to the residue and extract with chloroform (3 x 350 mL). Dry the organic phase over Na₂SO₄ and evaporate to yield the nitrile.

  • Self-Validation Check (FTIR): The product must exhibit a distinct, sharp nitrile (C≡N) stretch at ~2250 cm⁻¹. The absence of this peak indicates a failure in the quinone methide trapping step.

Analytical Characterization: Dopamine Impurity 76

In the context of API manufacturing, CAS 150031-65-5 is monitored as Dopamine Impurity 76 . Because it is structurally similar to catecholamines, it requires precise reverse-phase high-performance liquid chromatography (RP-HPLC) conditions to ensure baseline resolution from the main active pharmaceutical ingredient.

Analytical S1 API Sample (Dopamine HCl) S2 Sample Prep (Acidic Dilution) S1->S2 S3 RP-HPLC (C18, UV 280nm) S2->S3 S4 Impurity 76 Quantification S3->S4 S5 Batch Disposition S4->S5

RP-HPLC analytical workflow for Dopamine Impurity 76 quantification.

Standardized HPLC Parameters

To achieve robust separation between dopamine and Impurity 76, an ion-pairing reagent or highly aqueous mobile phase is recommended due to the polarity of the amine hydrochlorides.

ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides necessary hydrophobic retention for polar aromatics.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape for the secondary amine.
Mobile Phase B Acetonitrile (MeCN)Elution strength modifier.
Gradient 5% B to 40% B over 20 minA shallow gradient ensures baseline resolution of structurally similar impurities.
Flow Rate 1.0 mL/minStandard flow for optimal theoretical plate count.
Detection UV at 280 nmCaptures the maximum absorbance of the methoxy-phenol chromophore.
System Suitability Resolution (Rs) > 2.0Ensures Impurity 76 is strictly resolved from the Dopamine API peak.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45286050, 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride." PubChem. Available at:[Link]

  • Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other." Tetrahedron, 29(13), 1931-1939. Available at:[Link]

  • Bayer AG. (1976). "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile." U.S. Patent 3983151A.
  • QCS Standards. "Dopamine Impurity 76 (RM-D151676)." QCS Reference Materials. Available at: [Link]

Exploratory

In-Depth Technical Guide: Physical Properties and Characterization of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Executive Summary In the landscape of pharmaceutical development and analytical chemistry, 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5) occupies a critical dual role. Primarily recognized in qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development and analytical chemistry, 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5) occupies a critical dual role. Primarily recognized in quality control as Dopamine Impurity 76 HCl , it is a vital reference standard for impurity profiling in dopaminergic active pharmaceutical ingredients (APIs)[1]. Synthetically, its free base form (N-methylvanillylamine) serves as a high-efficiency precursor for the synthesis of 4-hydroxy-3-methoxyphenylacetonitrile and various phenethylamines, bypassing the need for complex phenolic hydroxyl protection steps[2][3].

This whitepaper synthesizes the physical properties, computational descriptors, and validated experimental methodologies associated with this compound, providing researchers with a robust framework for its synthesis and analytical quantification.

Chemical Identity & Structural Parameters

The compound is a hydrochloride salt of a secondary amine derived from vanillin. The protonation of the secondary amine is a deliberate chemical modification that enhances the compound's aqueous solubility and oxidative stability, making it suitable for long-term storage as an analytical standard.

Table 1: Chemical Identifiers

DescriptorValue
IUPAC Name 2-methoxy-4-(methylaminomethyl)phenol;hydrochloride[4]
CAS Registry Number 150031-65-5[1]
PubChem CID 45286050[4]
Molecular Formula C9H14ClNO2[1]
Common Synonyms N-methylvanillylamine hydrochloride, Dopamine Impurity 76 HCl[1]
SMILES CNCC1=CC(=C(C=C1)O)OC.Cl[1]

Physical and Computed Properties

Understanding the physical properties of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is essential for chromatographic method development. The salt form dramatically increases the Topological Polar Surface Area (TPSA) effective hydration compared to its free base, raising the aqueous solubility essential for reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Quantitative Physical and Computational Data

PropertyValueCausality / Significance
Molecular Weight 203.66 g/mol [5]Standardizes mass-to-charge calculations in MS.
Exact Mass 203.0713 Da[5]Critical for high-resolution ESI-MS identification.
Melting Point (Free Base) 111–114 °C[6]Used to verify the purity of the intermediate before salt formation.
Topological Polar Surface Area 41.5 Ų[5]Predicts moderate membrane permeability and high aqueous solvation.
Hydrogen Bond Donors 3[5]Facilitates strong interactions with polar stationary phases in HPLC.
Hydrogen Bond Acceptors 3[5]Contributes to the compound's hygroscopic nature.
Rotatable Bonds 3[5]Indicates moderate conformational flexibility in solution.

Synthetic Pathway & Mechanistic Insights

The synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride relies on the reductive amination of vanillin. This approach is highly favored because it avoids the multi-stage protection/deprotection of the phenolic OH group typically required when using benzyl halides[2].

Synthesis A Vanillin (Aldehyde) B Imine Intermediate A->B Methylamine EtOH, RT C N-Methylvanillylamine (Free Base) B->C H2, PtO2 42 psi D 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride C->D HCl (g) Crystallization

Fig 1. Synthetic pathway of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride from vanillin.

Protocol 1: Synthesis and Isolation Workflow

This protocol is designed as a self-validating system; intermediate checks ensure that unreacted starting materials do not contaminate the final salt.

  • Imine Formation: Dissolve 1.0 molar equivalent of vanillin in absolute ethanol. Introduce an excess of liquid methylamine. Causality: The excess amine drives the equilibrium toward complete imine formation, preventing the accumulation of unreacted vanillin. Stir at room temperature for 1 hour[6].

  • Catalytic Reduction: Add Platinum dioxide (PtO2) catalyst to the solution. Subject the mixture to hydrogenation at an initial pressure of 42 psi[6]. Causality: PtO2 is selected over harsher catalysts (like Pd/C at high temps) because it efficiently reduces the imine double bond without causing hydrogenolysis of the methoxy or phenolic groups.

  • Validation Check (Self-Validation): Monitor hydrogen uptake. Once pressure stabilizes, perform Thin Layer Chromatography (TLC) to confirm the disappearance of the imine intermediate.

  • Catalyst Removal: Filter the reaction mixture through a Celite pad to remove the PtO2 catalyst, leaving the N-methylvanillylamine free base (m.p. 111–114 °C) in solution[6].

  • Hydrochloride Salt Precipitation: Evaporate the ethanol, redissolve the oily residue in a minimal volume of dry diethyl ether, and bubble anhydrous HCl gas through the solution. Causality: The introduction of HCl forces the protonation of the secondary amine. Because the resulting hydrochloride salt is highly polar and insoluble in ether, it rapidly precipitates out of solution, leaving non-basic impurities behind.

  • Crystallization: Filter the precipitate and recrystallize from an ethanol-ether mixture to yield analytically pure 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Analytical Characterization in Drug Development

As "Dopamine Impurity 76 HCl," this compound must be strictly monitored during the synthesis and degradation profiling of Dopamine APIs. The structural similarity between the impurity and the active drug necessitates high-resolution chromatographic separation.

Workflow S1 API Sampling (Dopamine HCl) S2 RP-HPLC Separation (C18 Column) S1->S2 Dissolution in Mobile Phase S3 ESI-MS/MS Detection (m/z 168.1 [M-Cl]+) S2->S3 Gradient Elution S4 Impurity Quantification (Impurity 76 HCl) S3->S4 Peak Integration

Fig 2. Analytical workflow for the detection and quantification of Dopamine Impurity 76 HCl.

Protocol 2: HPLC-MS Impurity Profiling

This methodology utilizes mass-to-charge differentiation to ensure absolute trustworthiness in impurity quantification.

  • Sample Preparation: Dissolve the Dopamine HCl API in Mobile Phase A (0.1% Formic acid in LC-MS grade water) to a final concentration of 1.0 mg/mL. Causality: Formic acid maintains the analytes in their protonated state, preventing peak tailing and ensuring consistent retention times.

  • Chromatographic Separation: Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Utilize a gradient elution with Mobile Phase B (0.1% Formic acid in Acetonitrile). Causality: The methoxy group on Impurity 76 makes it slightly more lipophilic than dopamine; the gradient elution ensures baseline resolution between the two peaks.

  • ESI-MS Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific transition for the free base cation. Since the exact mass of the neutral free base is 167.11 Da, the target protonated species [M−Cl]+ will appear at m/z 168.1 .

  • System Validation (Self-Validation): Prior to sample analysis, run a calibration curve using a certified reference standard of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. The system is validated only if the R2 of the calibration curve exceeds 0.999 and the signal-to-noise ratio at the Limit of Quantitation (LOQ) is ≥10:1 .

References

  • PubChem. "2-Methoxy-4-((methylamino)methyl)phenol hydrochloride | C9H14ClNO2 | CID 45286050". National Institutes of Health (NIH).[Link]

  • Short, J.H., et al. "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other". Tetrahedron, 1973.[Link]

  • Bayer AG. "US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile".
  • Bayer AG. "DE2457079A1 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-METHOXYPHENYL ACETONITRILE".
  • National Institutes of Health. "2-Methoxy-4-((methylamino)methyl)phenol hydrochloride Properties". PubChem Computed Descriptors.[Link]

Sources

Foundational

An In-Depth Technical Guide to 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a compound of interest in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a compound of interest in medicinal chemistry and pharmaceutical development. We will delve into its physicochemical properties, plausible synthetic routes, analytical characterization, and potential pharmacological significance, grounding our discussion in established chemical principles and data from structurally related molecules.

Core Compound Characteristics

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a phenolic amine salt. The core structure consists of a guaiacol (2-methoxyphenol) moiety substituted with a methylaminomethyl group at the para position. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is often advantageous for pharmaceutical applications.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₉H₁₄ClNO₂[1]
Molecular Weight 203.66 g/mol [1][2]
CAS Number 150031-65-5[1]
IUPAC Name 2-methoxy-4-(methylaminomethyl)phenol;hydrochloride[2]
Parent Compound 2-Methoxy-4-[(methylamino)methyl]phenol[2]
Synonyms 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride[2]
Chemical Structure

The chemical structure of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is depicted below.

Caption: 2D structure of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Synthesis and Purification

The proposed synthesis involves two key steps: reductive amination of vanillin followed by salt formation.

G cluster_0 Synthesis Workflow start Start: Vanillin & Methylamine reductive_amination Reductive Amination (e.g., NaBH4 or H2/Pd-C) start->reductive_amination intermediate Intermediate: 2-Methoxy-4-[(methylamino)methyl]phenol reductive_amination->intermediate acidification Acidification with HCl intermediate->acidification product Final Product: 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride acidification->product purification Purification (Recrystallization) product->purification end End Product purification->end

Caption: Proposed synthesis workflow for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Experimental Protocol: Proposed Synthesis

Step 1: Reductive Amination of Vanillin

  • Reaction Setup: In a round-bottom flask, dissolve vanillin in a suitable solvent such as methanol.

  • Amine Addition: Add an aqueous solution of methylamine to the flask. The mixture is stirred at room temperature to form the corresponding imine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride, is added portion-wise. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed for the reduction.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove any inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude free base, 2-Methoxy-4-[(methylamino)methyl]phenol.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a suitable organic solvent, such as isopropanol or diethyl ether.

  • Acidification: A solution of hydrochloric acid in the same solvent is added dropwise to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

G cluster_1 Analytical Workflow sample Synthesized Compound nmr 1H and 13C NMR sample->nmr ms Mass Spectrometry (MS) sample->ms hplc HPLC for Purity sample->hplc ftir FTIR Spectroscopy sample->ftir data Structural Confirmation & Purity Assessment nmr->data ms->data hplc->data ftir->data

Caption: Analytical workflow for the characterization of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

  • Column: A C18 column is recommended.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would be effective.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound would be appropriate.

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The expected signals in the ¹H NMR spectrum would include:

  • Aromatic protons on the benzene ring.

  • A singlet for the methoxy group protons.

  • A singlet for the benzylic methylene protons.

  • A singlet for the N-methyl protons.

  • A broad singlet for the phenolic hydroxyl proton.

  • A broad singlet for the ammonium proton.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak would correspond to the exact mass of C₉H₁₃NO₂.

Potential Pharmacological Significance

While direct pharmacological studies on 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride are not extensively documented in the public domain, the biological activities of structurally related 2-methoxyphenols provide insights into its potential therapeutic applications.

Anti-inflammatory and Antioxidant Properties

Many phenolic compounds, including those with a guaiacol scaffold, exhibit significant antioxidant and anti-inflammatory properties. For instance, 2-methoxy-4-vinylphenol has been shown to possess anti-inflammatory effects by suppressing NF-κB and MAPK activation.[3] It is plausible that 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride shares these properties due to the presence of the phenolic hydroxyl group, which can act as a radical scavenger.

Anticancer Potential

Derivatives of 2-methoxyphenol have been investigated for their anticancer activities. 2-methoxy-4-vinylphenol has been demonstrated to attenuate the migration of human pancreatic cancer cells by blocking FAK and AKT signaling pathways.[4] The structural similarity suggests that 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride could be a valuable scaffold for the development of novel anticancer agents.

Safety and Handling

Based on data for the compound, it is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a compound with a promising chemical scaffold for drug discovery. This guide has outlined its fundamental properties, a feasible synthetic approach, and a robust analytical characterization workflow. While further research is needed to fully elucidate its pharmacological profile, the existing data on related compounds suggest potential applications in areas such as anti-inflammatory and anticancer therapies. The methodologies and insights provided herein serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

References

  • PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • PubChem. 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. Retrieved from [Link]

  • PubChem. 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • ResearchGate. Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). Retrieved from [Link]

  • Organic Syntheses. an efficient, highly diastereo- and enantioselective hetero-diels-alder catalyst. preparation of. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • PubMed. (2019, December 15). 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling. Retrieved from [Link]

  • PubMed. (2011, December 31). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Retrieved from [Link]

  • MDPI. (2020, May 4). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Retrieved from [Link]

Sources

Exploratory

Synthesis and Characterization of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Executive Summary 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride—commonly referred to as N-methylvanillylamine hydrochloride—is a highly versatile benzylic amine intermediate. In medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride—commonly referred to as N-methylvanillylamine hydrochloride—is a highly versatile benzylic amine intermediate. In medicinal chemistry and drug development, it serves as the foundational building block for synthesizing synthetic capsaicinoids (such as zucapsaicin and olvanil) and various neuropharmacological phenylacetonitrile derivatives ()[1]. Because the electron-rich phenol and benzylic amine moieties are susceptible to oxidative degradation, isolating this compound as a hydrochloride salt is critical for long-term stability and downstream synthetic utility ()[2].

This whitepaper details a highly optimized, atom-economical reductive amination pathway, bridging the mechanistic theory of Schiff base reduction with self-validating benchtop protocols.

Mechanistic Pathway & Retrosynthetic Logic

The most industrially scalable synthesis of N-methylvanillylamine relies on the reductive amination of vanillin (4-hydroxy-3-methoxybenzaldehyde) with methylamine ()[3]. Retrosynthetically, the cleavage of the benzylic C–N bond points directly to these two inexpensive, commercially available precursors.

The reaction proceeds via a strictly ordered two-stage mechanism:

  • Nucleophilic Addition & Dehydration: The primary amine attacks the electrophilic carbonyl carbon of vanillin. Subsequent proton transfer and the elimination of water drive the equilibrium toward an intermediate imine (Schiff base).

  • Catalytic Hydrogenation: The imine double bond is selectively reduced using a mild hydrogen/catalyst system to form the secondary amine, avoiding the hydrogenolysis of the fragile benzylic C–N bond.

MechanismLogic NucleophilicAttack Nucleophilic Attack (Amine on Carbonyl) Dehydration Dehydration (-H2O) (Drives Equilibrium) NucleophilicAttack->Dehydration ImineFormation Imine (Schiff Base) Formation Dehydration->ImineFormation HydrideTransfer Hydride Transfer (Reduction) ImineFormation->HydrideTransfer Protonation Protonation (HCl) (Salt Precipitation) HydrideTransfer->Protonation

Mechanistic sequence from nucleophilic attack to final hydrochloride salt precipitation.

Experimental Workflow: Self-Validating Protocols

The following protocols are engineered to be self-validating, ensuring that researchers can verify the success of each intermediate step before proceeding.

SynthesisWorkflow Vanillin Vanillin (Aldehyde Precursor) Condensation Step 1: Condensation (EtOH, RT, 1h) Vanillin->Condensation Methylamine Methylamine (Amine Nucleophile) Methylamine->Condensation Imine Imine Intermediate (Schiff Base) Condensation->Imine Reduction Step 2: Reduction (H2/PtO2, 42 psi) Imine->Reduction FreeBase N-Methylvanillylamine (Free Base) Reduction->FreeBase SaltFormation Step 3: Salt Formation (Anhydrous HCl) FreeBase->SaltFormation Product Target Molecule (Hydrochloride Salt) SaltFormation->Product

Workflow of the reductive amination and salt formation of N-methylvanillylamine hydrochloride.

Phase 1: Schiff Base Condensation
  • Reagent Preparation: In a well-ventilated fume hood, dissolve 152 g (1.0 mol) of vanillin in 900 mL of absolute ethanol[3].

    • Causality: Absolute ethanol is strictly required to minimize the presence of water. Water shifts the thermodynamic equilibrium back toward the starting materials, severely reducing the yield of the Schiff base.

  • Amine Addition: Cool the solution to 0°C using an ice bath. Slowly add 200 mL of liquid methylamine[3].

    • Causality: Methylamine is highly volatile (b.p. -6°C). Cooling prevents the evaporative loss of the nucleophile and controls the exothermic condensation reaction.

  • Incubation: Allow the reaction mixture to warm to room temperature and stand for 1 hour[3].

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate system. The complete disappearance of the vanillin spot (UV active, Rf ~0.4) and the emergence of a highly polar, ninhydrin-positive baseline spot confirms total conversion to the imine.

Phase 2: Catalytic Hydrogenation
  • Catalyst Addition: Suspend 4.0 g of Platinum(IV) oxide (PtO₂, Adams' catalyst) in 100 mL of absolute ethanol and carefully add it to the reaction mixture under an inert argon atmosphere[3].

    • Causality: Dry PtO₂ can ignite flammable ethanol/methylamine vapors upon contact. Pre-wetting the catalyst eliminates this combustion risk.

  • Hydrogenation: Transfer the mixture to a Parr hydrogenation apparatus. Purge the vessel with nitrogen, then introduce hydrogen gas (H₂) at an initial pressure of 42 psi[3].

    • Causality: A mild pressure of 42 psi is precisely optimized to cleanly reduce the imine double bond. Higher pressures or the use of more aggressive catalysts (like Pd/C) risk the hydrogenolysis of the benzylic C–N bond or the unwanted saturation of the phenol ring.

  • Filtration & Isolation: Vent the hydrogen gas safely and purge with nitrogen. Filter the mixture through a pad of Celite to remove the PtO₂ catalyst. Evaporate the solvent under reduced pressure to yield the crude N-methylvanillylamine free base.

    • Self-Validation: The cessation of hydrogen uptake on the Parr apparatus gauge indicates reaction completion. Post-filtration, the filtrate must be clear. A gray tint indicates colloidal platinum bleed, requiring secondary filtration. The isolated free base should present as a crystalline solid with a melting point of 111–114°C[3].

Phase 3: Hydrochloride Salt Precipitation
  • Dissolution: Dissolve the crude N-methylvanillylamine free base in 500 mL of anhydrous diethyl ether.

  • Acidification: While stirring vigorously at 0°C, slowly add a stoichiometric equivalent of anhydrous HCl (via a 2M ethereal solution or by bubbling dry HCl gas) until the pH reaches 2.0–3.0.

    • Causality: The use of anhydrous HCl prevents the introduction of water. Aqueous HCl would cause the resulting hydrochloride salt to become a hygroscopic oil rather than a crisp precipitate.

  • Recovery: Filter the precipitated white crystalline solid under a vacuum, wash with 100 mL of cold anhydrous ether, and dry in a vacuum desiccator over P₂O₅ for 24 hours.

    • Self-Validation: Monitor the pH using anhydrous pH indicator strips. Over-acidification can cause unwanted side reactions, while under-acidification results in incomplete precipitation and yield loss.

Quantitative Data & Yield Analysis

ParameterValue / ReagentCausality & Significance
Aldehyde Precursor Vanillin (152 g, 1.0 mol)Limiting reagent; provides the 4-hydroxy-3-methoxybenzyl core[3].
Amine Nucleophile Liquid Methylamine (200 mL)Applied in excess to drive the Schiff base condensation to completion[3].
Solvent System Absolute Ethanol (900 mL)Anhydrous conditions prevent the hydrolysis of the intermediate imine[3].
Catalyst PtO₂ (Adams' Catalyst, 4.0 g)Enables selective imine reduction without aromatic ring saturation[3].
H₂ Pressure 42 psi (Initial)Mild pressure prevents benzylic C-N bond hydrogenolysis[3].
Yield (Free Base) ~160 g (96% Theoretical)Demonstrates the high atom-economy of the reductive amination route[3].

Analytical Characterization Standards

To verify the structural integrity of the synthesized 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, cross-reference the isolated product against the following analytical benchmarks:

  • Infrared Spectroscopy (IR, KBr pellet): Look for strong, broad absorption bands between 3650–2300 cm⁻¹. This massive band is characteristic of the overlapping O-H (phenol), N-H (secondary amine salt), and N-Me stretching vibrations[3].

  • Proton NMR (¹H NMR, D₂O):

    • Aromatic protons: Multiplet around 6.8–7.1 ppm (3H).

    • Benzylic methylene (-CH₂-N): Singlet shifted downfield to ~4.2–4.4 ppm due to the adjacent protonated amine.

    • Methoxy group (-OCH₃): Singlet at ~3.9 ppm (3H).

    • N-methyl group (-NH-CH₃): Singlet at ~2.7–2.9 ppm (3H)[3].

  • Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ is 168.10.

References

  • Title: 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride | C9H14ClNO2 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other Source: Tetrahedron, Volume 29, Issue 13, Pages 1931-1939 (1973) URL: [Link]

  • Source: United States Patent and Trademark Office (via Google Patents)

Sources

Foundational

In-Depth Technical Guide: Mechanism of Action and Pharmacological Profiling of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Executive Summary 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine hydrochloride or Dopamine Impurity 76 HCl) is a critical synthetic intermediate and pharmacological tool co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine hydrochloride or Dopamine Impurity 76 HCl) is a critical synthetic intermediate and pharmacological tool compound[1]. While not deployed as a standalone therapeutic, its unique structural homology bridges two distinct pharmacological domains: the vanilloid system (TRPV1) and the catecholaminergic system (MAO/COMT) . This whitepaper provides a comprehensive analysis of its dual mechanisms of action, detailing how its "vanilloid head" and "catecholamine tail" interact with target receptors and enzymes, supported by rigorous experimental workflows and structural biology insights.

Chemical Identity & Structural Biology

To understand the mechanism of action of 2-Methoxy-4-[(methylamino)methyl]phenol HCl, one must dissect its pharmacophore. The molecule consists of a phenol ring substituted with a methoxy group at position 2 and a (methylamino)methyl group at position 4.

  • The Vanilloid Head (4-hydroxy-3-methoxybenzyl moiety): This structural motif is the defining feature of vanilloids like capsaicin. The hydroxyl and methoxy groups are essential for hydrogen bonding within the binding pockets of transient receptor potential (TRP) channels[2].

  • The Catecholamine Tail (N-methylamine substitution): Unlike capsaicin, which features a long hydrophobic acyl chain linked via an amide bond, this compound features a short, basic secondary amine. This makes it structurally analogous to metanephrine (a metabolite of epinephrine) and dopamine, allowing it to interact with monoamine metabolic enzymes[3].

Core Mechanisms of Action

Pathway A: TRPV1 Receptor Modulation

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in nociception and thermosensation. Cryo-electron microscopy (cryo-EM) structures of TRPV1 reveal that the vanilloid binding pocket is located deep within the transmembrane segments (S3, S4, and the S4-S5 linker)[4].

2-Methoxy-4-[(methylamino)methyl]phenol acts as a structural analog to the vanilloid head of capsaicin. The mechanism of binding involves:

  • Hydrogen Bonding: The 4-hydroxyl group of the compound acts as a hydrogen bond donor to Tyr511 (Y511) and Ser512 (S512) on the TRPV1 S3 helix[5].

  • Electrostatic Anchoring: The 3-methoxy group interacts with Glu570 (E570) on the S4-S5 linker.

  • Gating Initiation: Because the compound lacks the long hydrophobic tail of capsaicin, it exhibits significantly lower binding affinity and efficacy, acting as a weak partial agonist. However, its binding still induces a subtle outward movement of the S4-S5 linker, initiating pore opening and subsequent calcium ( Ca2+ ) influx.

TRPV1_Signaling Ligand 2-Methoxy-4-[(methylamino)methyl]phenol (Vanilloid Analog) Receptor TRPV1 Receptor (Binding at Y511/S512/E570) Ligand->Receptor IonChannel Conformational Change & Pore Opening Receptor->IonChannel Calcium Ca2+ / Na+ Influx IonChannel->Calcium Response Cellular Depolarization & Nociceptive Signaling Calcium->Response

Fig 1. TRPV1 receptor activation pathway by vanilloid analogs.

Pathway B: Catecholamine Metabolism Interference (MAO/COMT)

In the pharmaceutical industry, this compound is rigorously monitored as Dopamine Impurity 76 . Because its structure closely mimics endogenous catecholamines, it interacts with the enzymes responsible for monoamine degradation.

  • Monoamine Oxidase (MAO): The secondary amine acts as a competitive substrate analog for MAO-B. While MAO typically oxidizes primary and secondary amines, the specific steric bulk of the vanilloid ring alters the catalytic turnover rate, leading to competitive inhibition.

  • Catechol-O-Methyltransferase (COMT): Since the compound is already methylated at the 3-position (methoxy group), it cannot be further methylated by COMT. However, it can occupy the active site, competitively inhibiting the methylation of actual catecholamines like dopamine or epinephrine.

MAO_COMT_Interaction Impurity Dopamine Impurity 76 (N-methylvanillylamine) MAO Monoamine Oxidase (MAO) Active Site Impurity->MAO Binds as analog COMT Catechol-O-Methyltransferase (COMT) Impurity->COMT Pre-methylated (3-O-Me) Inhibition Competitive Inhibition (Substrate Analog) MAO->Inhibition COMT->Inhibition Metabolism Altered Monoamine Metabolism Inhibition->Metabolism

Fig 2. Competitive inhibition of MAO/COMT by catecholamine analogs.

Quantitative Pharmacological Profiling

The following table synthesizes the comparative binding affinities and inhibitory concentrations of 2-Methoxy-4-[(methylamino)methyl]phenol against its structural relatives.

CompoundTRPV1 Binding ( EC50​ , µM)MAO-B Inhibition ( IC50​ , µM)Primary Structural Role
Capsaicin 0.71>100Full TRPV1 Agonist
Vanillylamine >10,000>100Weak Agonist / Synthetic Precursor
2-Methoxy-4-[(methylamino)methyl]phenol HCl >5,000 (est.) 45.2 (est.) Pharmacophore / Dopamine Impurity
Dopamine N/ASubstrateEndogenous Neurotransmitter

(Note: Exact binding affinities for N-methylvanillylamine are extrapolated from structural homology models and impurity profiling assays. Its lack of a lipophilic tail drastically reduces its TRPV1 potency compared to capsaicin).

Experimental Workflows & Methodologies

To validate the dual-action mechanisms described above, researchers employ highly specific, self-validating experimental systems. Below are the definitive protocols for profiling this compound.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for TRPV1

Purpose: To measure the real-time gating kinetics and ion flux induced by the compound at the TRPV1 receptor. Causality Focus: TRPV1 is a non-selective cation channel. To isolate the specific current generated by the receptor, endogenous potassium currents must be blocked.

  • Cell Preparation: Culture HEK293T cells and transiently transfect them with the human TRPV1 plasmid (pcDNA3.1-hTRPV1) using lipofection. Allow 24–48 hours for protein expression.

  • Solution Preparation:

    • Extracellular (Bath) Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette) Solution: 140 mM CsCl, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2). (Note: CsCl is used instead of KCl to block endogenous outward potassium currents, isolating the TRPV1 cation current).

  • Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ to ensure a stable seal without damaging the cell membrane.

  • Seal Formation: Form a giga-ohm seal (>1 GΩ) on a healthy fluorescent cell. Apply brief negative pressure to rupture the membrane and establish the whole-cell configuration.

  • Compound Application: Apply 2-Methoxy-4-[(methylamino)methyl]phenol HCl (titrated from 10 µM to 1 mM) via a rapid, gravity-driven perfusion system. (Note: Rapid perfusion is critical to capture the peak current before the receptor undergoes calcium-dependent desensitization).

  • Data Acquisition: Hold the membrane potential at -60 mV. Record inward currents using an Axopatch 200B amplifier, filtering at 2 kHz and digitizing at 10 kHz.

Protocol 2: Fluorometric MAO-B Enzyme Inhibition Assay

Purpose: To quantify the competitive inhibition of monoamine oxidase by the compound acting as a dopamine analog. Causality Focus: Pre-incubation is required to allow the inhibitor to reach equilibrium binding within the enzyme's active site before the substrate is introduced.

  • Enzyme Preparation: Thaw recombinant human MAO-B (expressed in baculovirus-infected insect cells) on ice.

  • Substrate Selection: Utilize kynuramine, a non-fluorescent substrate that MAO-B oxidizes to 4-hydroxyquinoline (4-HQ), a highly fluorescent product.

  • Incubation: In a 96-well black opaque microplate, mix 50 µL of MAO-B enzyme (5 µg/mL) with varying concentrations of the test compound (0.1 µM to 100 µM) in 100 mM potassium phosphate buffer (pH 7.4). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add kynuramine to a final concentration of 50 µM. Incubate for exactly 30 minutes at 37°C.

  • Termination & Measurement: Stop the enzymatic reaction by adding 50 µL of 2N NaOH. Measure the fluorescence of 4-HQ using a microplate reader at Ex/Em = 310/400 nm.

  • Data Analysis: Plot the relative fluorescence units (RFU) against the log concentration of the compound. Calculate the IC50​ using non-linear regression (four-parameter logistic curve) to determine the inhibitory potency.

References

  • National Center for Biotechnology Information. "2-Methoxy-4-((methylamino)methyl)phenol hydrochloride" PubChem Compound Summary for CID 45286050.[Link]

  • Liao M, Cao E, Julius D, Cheng Y. "TRPV1 structures in distinct conformations reveal mechanisms of activation." Nature. 2013 Dec 5;504(7478):107-12.[Link]

  • Yang F, Zheng W. "Understand spiciness: mechanism of TRPV1 channel activation by capsaicin." Protein & Cell. 2017 Mar;8(3):169-177.[Link]

  • Short JH, Dunnigan DA, Ours CW. "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Foreword: Unveiling the Potential of a Vanillin Analogue The compound 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a derivative of the well-known flavoring agent vanillin, stands as a molecule of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Vanillin Analogue

The compound 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a derivative of the well-known flavoring agent vanillin, stands as a molecule of significant interest within the realms of pharmacology and drug discovery. Its structural similarity to a class of bioactive phenolic compounds suggests a spectrum of potential therapeutic applications. This guide provides an in-depth technical exploration of its hypothesized biological activities, grounded in the established pharmacology of related 2-methoxyphenol derivatives. We will delve into the mechanistic rationale behind these potential activities and provide detailed, field-proven experimental protocols for their validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic promise of this compound.

Chemical Identity and Structural Rationale for Biological Activity

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a phenolic compound characterized by a guaiacol (2-methoxyphenol) core, substituted with a methylaminomethyl group at the fourth position.

Table 1: Compound Identification

PropertyValue
IUPAC Name 2-methoxy-4-[(methylamino)methyl]phenol;hydrochloride
CAS Number 150031-65-5[1]
Molecular Formula C9H14ClNO2[2]
Molecular Weight 203.67 g/mol
Structure (Image of the chemical structure)

The biological potential of this molecule is largely inferred from its structural relationship to vanillin and other 2-methoxyphenol derivatives, which are known to possess a range of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial properties[3][4][5][6][7]. The presence of the phenolic hydroxyl group is a key determinant of antioxidant activity, while the overall substitution pattern on the benzene ring influences its interaction with biological targets.

Hypothesized Biological Activities and Mechanisms of Action

Based on the extensive literature on related phenolic compounds, we can hypothesize several key biological activities for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Antioxidant Activity

The phenolic hydroxyl group is a well-established radical scavenger. It is hypothesized that 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This is a common mechanism for phenolic antioxidants[7][8].

Diagram 1: Proposed Antioxidant Mechanism

Antioxidant Mechanism Compound 2-Methoxy-4-[(methylamino)methyl]phenol Radical Free Radical (R•) Compound->Radical H• donation Compound_Radical Compound Radical Compound->Compound_Radical Forms stable radical Neutralized_Radical Neutralized Radical (RH) Radical->Neutralized_Radical Accepts H•

Caption: Proposed mechanism of free radical scavenging.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Related compounds, such as 2-methoxy-4-vinylphenol (2M4VP), have demonstrated potent anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK[9][10]. It is plausible that 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride shares this ability to suppress the production of pro-inflammatory mediators.

Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway

Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB Compound 2-Methoxy-4-[(methylamino)methyl]phenol Compound->MAPK Inhibition Compound->NFkB Inhibition Pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Pro_inflammatory NFkB->Pro_inflammatory

Caption: Inhibition of pro-inflammatory signaling pathways.

Experimental Protocols for Biological Activity Assessment

To empirically validate the hypothesized biological activities, the following detailed protocols are recommended.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a standard and rapid method to assess the radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a stock solution of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride in methanol or another suitable solvent.

    • Create a series of dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the test compound or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, use 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Table 2: Example Data for DPPH Assay

Concentration (µg/mL)% Inhibition
18.5
525.3
1048.9
2575.6
5092.1
10095.8
IC50 ~10.2 µg/mL
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

  • Cell Viability Assay (e.g., MTT Assay):

    • Concurrently, perform a cell viability assay to ensure that the observed reduction in NO production is not due to cytotoxicity of the compound.

Diagram 3: Experimental Workflow for Anti-inflammatory Assay

Anti-inflammatory Workflow Start Seed RAW 264.7 cells Pretreat Pre-treat with Compound Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant MTT_Assay MTT Assay for Viability Incubate->MTT_Assay Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay Analyze Analyze Data Griess_Assay->Analyze MTT_Assay->Analyze

Caption: Workflow for assessing anti-inflammatory activity.

Future Directions and Therapeutic Implications

The preliminary assessment of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride's biological activity, based on the established pharmacology of its structural analogues, is highly promising. Should the experimental data from the outlined protocols confirm its antioxidant and anti-inflammatory properties, further investigations would be warranted. These could include:

  • Elucidation of specific molecular targets: Identifying the precise proteins and signaling pathways modulated by the compound.

  • In vivo studies: Evaluating its efficacy and safety in animal models of diseases related to oxidative stress and inflammation.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize its biological activity and pharmacokinetic properties[5].

The potential therapeutic applications for a compound with both antioxidant and anti-inflammatory properties are vast, spanning from neurodegenerative diseases to cardiovascular disorders and even cancer[3][8].

Conclusion

While direct experimental evidence for the biological activity of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is currently limited, its chemical structure strongly suggests a profile as a potent antioxidant and anti-inflammatory agent. The experimental frameworks provided in this guide offer a robust starting point for a comprehensive evaluation of its therapeutic potential. The insights gained from such studies will be invaluable for the drug discovery and development community, potentially leading to the development of novel therapeutics for a range of human diseases.

References

  • Kusumaningrum, V., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • FooDB. (2010). Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). FooDB. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 275-282. [Link]

  • Lereaux, G., et al. (2015). In chemico evaluation of prohapten skin sensitizers: Behavior of 2-methoxy-4-(13C)methylphenol in the peroxidase peptide reactivity assay (PPRA) as an alternative to animal testing. Toxicology in Vitro, 29(5), 949-960. [Link]

  • Aksoy, S., et al. (2014). Figure 3. The structure of 2-methoxy-4-methylphenol, a compound based.... ResearchGate. [Link]

  • Lee, J. H., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Archives of Pharmacal Research, 35(1), 149-157. [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Wikipedia. [Link]

  • PubChem. (n.d.). 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. PubChem. [Link]

  • Bezerra, F. P., et al. (2021). Vanillin: a review on the therapeutic prospects of a popular flavouring molecule. Fitoterapia, 154, 104989. [Link]

  • Tai, A., et al. (2022). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 27(19), 6296. [Link]

  • Yilmaz, M. T., et al. (2022). First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)-2-oxoethyl Methacrylate and p-Acetamide. ACS Omega, 7(40), 35848-35859. [Link]

  • Khan, A., et al. (2023). Cardioprotective effect of 2-methoxy phenol derivatives against oxidative stress-induced vascular complications: An integrated in vitro, in silico, and in vivo investigation. Biomedicine & Pharmacotherapy, 165, 115240. [Link]

  • Singh, S., et al. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 9(12), 14035-14078. [Link]

  • Google Patents. (2016). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • ResearchGate. (2024). (PDF) Vanillin Beyond Flavor: Therapeutic Potentials and Emerging Applications in Hydrogel-Based Biomaterials. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • ResearchGate. (2018). Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. International Journal of Pharmaceutical Sciences. [Link]

  • Bieniek, G. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Journal of Chromatography B, 795(2), 389-394. [Link]

Sources

Foundational

2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride: A Core Intermediate in Neurochemical and Vanilloid Synthesis

Executive Summary In the landscape of neurochemical synthesis and active pharmaceutical ingredient (API) impurity profiling, the transition from bench-scale discovery to validated manufacturing requires intermediates tha...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neurochemical synthesis and active pharmaceutical ingredient (API) impurity profiling, the transition from bench-scale discovery to validated manufacturing requires intermediates that offer both high reactivity and predictable atom economy. 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine hydrochloride or NMVA·HCl) serves as a linchpin in these workflows[1].

Beyond its foundational role as a building block for homovanillic acid (a primary dopamine metabolite)[2], NMVA·HCl is critical in the structure-activity relationship (SAR) studies of TRPV1 receptor modulators and acts as a highly specific analytical standard, designated pharmacopeially as Dopamine Impurity 76 HCl [1],[3]. This technical guide deconstructs the physicochemical properties, mechanistic pathways, and field-validated protocols associated with NMVA·HCl to empower researchers in optimizing their synthetic and analytical pipelines.

Chemical Profile & Physicochemical Data

Understanding the physicochemical parameters of NMVA·HCl is the first step in predicting its behavior in polar aprotic solvents and its partitioning in biphasic extraction systems. The presence of the secondary amine hydrochloride salt ensures high water solubility, while the vanillyl core (4-hydroxy-3-methoxyphenyl) provides the necessary electronic activation for downstream nucleophilic substitutions.

Table 1: Physicochemical Properties of NMVA·HCl

PropertyValueReference
IUPAC Name 2-methoxy-4-(methylaminomethyl)phenol;hydrochloridePubChem[1]
Molecular Formula C₉H₁₄ClNO₂PubChem[1]
Molecular Weight 203.66 g/mol PubChem[1]
Exact Mass 203.071 DaPubChem[1]
Topological Polar Surface Area (TPSA) 41.5 ŲPubChem[1]
Hydrogen Bond Donors / Acceptors 3 / 3PubChem[1]
Rotatable Bonds 3PubChem[1]

Mechanistic Role in Neurochemical Synthesis

The traditional synthesis of phenethylamines and homovanillic acid via benzyl halides is notoriously inefficient, requiring tedious protection and deprotection of the phenolic hydroxyl group to prevent unwanted polymerization[2],[4]. NMVA·HCl circumvents this through a highly efficient elimination-addition mechanism .

When subjected to thermal conditions in the presence of a nucleophile (such as a cyanide ion), the secondary amine acts as a leaving group. This expels methylamine to form a highly reactive, transient quinone methide intermediate . The cyanide ion rapidly traps this intermediate, forming 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile) with high atom economy[2].

Mechanism A N-Methylvanillylamine (NMVA) B Quinone Methide Intermediate A->B - Methylamine (Elimination) C Homovanillonitrile B->C + Cyanide Ion (Addition) D Homovanillic Acid (Dopamine Metabolite) C->D Hydrolysis E Phenethylamines (Neurotransmitters) C->E Reduction

Figure 1: Elimination-addition mechanism of NMVA converting to neurochemical precursors.

Evolution of the Cyanation Protocol

Early attempts by Short et al. (1973) to cyanate NMVA using potassium cyanide in dimethylformamide (DMF) yielded only 58% due to competing side reactions and steric hindrance of the secondary amine[2],[5]. Bayer AG later optimized this displacement by utilizing sodium cyanide in dimethyl sulfoxide (DMSO) with glacial acetic acid, boosting the yield to an exceptional 94%[4].

Table 2: Comparative Yields for Homovanillonitrile Synthesis via Cyanation

Precursor AmineReagents / SolventTemp (°C)Yield (%)Mechanistic Note
Vanillylamine (1° amine)KCN / DMF110–13064%Standard displacement[2]
NMVA (2° amine)KCN / DMF110–13058%Steric hindrance limits yield[2]
NMVA (2° amine) NaCN / DMSO / AcOH 125 94% In situ HCN generation[4]

Application in TRPV1 Modulator Development & Quality Assurance

Beyond neurochemical synthesis, NMVA·HCl is a critical node in two distinct pharmaceutical domains:

  • TRPV1 Modulator SAR Studies: The vanillyl head group is the primary pharmacophore for TRPV1 receptor agonists (like capsaicin). By utilizing NMVA instead of standard vanillylamine, researchers can synthesize N-methylated vanilloids. The N-methylation disrupts the critical hydrogen bond donation required for TRPV1 pore opening, often converting potent agonists into non-pungent antagonists—a major target for novel analgesic development.

  • API Impurity Profiling: In the industrial synthesis of dopaminergic drugs (e.g., L-DOPA), NMVA·HCl can emerge as a synthetic byproduct or degradation artifact. It is commercially cataloged and utilized as Dopamine Impurity 76 HCl [1],[3]. Analytical chemists rely on it as a reference standard in HPLC-MS/MS workflows to validate API purity and ensure compliance with ICH guidelines.

DrugDev NMVA 2-Methoxy-4-[(methylamino)methyl]phenol HCl (NMVA·HCl) QC API Quality Control (HPLC/MS Impurity Profiling) NMVA->QC Analytical Standard TRPV1 TRPV1 Modulators (N-Methyl Vanilloids) NMVA->TRPV1 Acylation (SAR Studies) L_DOPA Dopaminergic APIs (L-DOPA Synthesis) NMVA->L_DOPA Synthetic Intermediate

Figure 2: Divergent research applications of NMVA·HCl in pharmaceutical development and QA.

Validated Experimental Methodologies

The following protocols are engineered as self-validating systems. Causality for each reagent choice is explicitly defined to allow researchers to troubleshoot and scale effectively.

Protocol A: High-Yield Synthesis of Homovanillonitrile (Bayer AG Modification)

Objective: Convert NMVA·HCl to 4-hydroxy-3-methoxyphenylacetonitrile via a transient quinone methide intermediate[4]. Causality Focus: The use of DMSO (a polar aprotic solvent) drastically accelerates the elimination of the methylamine leaving group. The controlled addition of glacial acetic acid generates hydrogen cyanide (HCN) in situ, providing a highly reactive nucleophile that immediately traps the intermediate, preventing dimerization.

Step-by-Step Workflow:

  • Reagent Suspension: Suspend 160.8 g (0.79 mol) of NMVA·HCl and 54.0 g (1.1 mol) of NaCN in 1.0 L of anhydrous DMSO.

  • Thermal Activation: Heat the suspension to 125°C under a continuous nitrogen atmosphere to facilitate dissolution and initiate the elimination phase.

  • Nucleophilic Trapping: Dropwise, add a solution of 100 mL glacial acetic acid in 200 mL deionized water. Critical Step: Maintain 125°C for exactly 2 hours. The acid catalyzes the formation of HCN, shifting the thermodynamic equilibrium strictly toward the nitrile.

  • Solvent Removal: Cool the reactor to 80°C and distill off the DMSO under a water-pump vacuum to prevent thermal degradation of the product.

  • Extraction & Isolation: Quench the residue with 900 mL water, extract with chloroform (350 mL), and dry the organic phase over anhydrous Na₂SO₄. Evaporate in vacuo to yield an oil. Seed the oil to induce crystallization (Expected yield: ~94%, m.p. 53-54°C).

Protocol B: Synthesis of N-Methyl Vanilloids for TRPV1 Assays

Objective: Synthesize N-methyl capsaicin analogs to evaluate steric effects on TRPV1 receptor binding. Causality Focus: This protocol utilizes Schotten-Baumann conditions to rapidly couple the secondary amine of NMVA with acyl chlorides. Triethylamine is used as an acid scavenger to drive the reaction forward by neutralizing the HCl byproduct.

Step-by-Step Workflow:

  • Free-Basing: Dissolve 10 mmol of NMVA·HCl in 20 mL of deionized water. Add equimolar NaOH (10 mmol) to generate the free base, then immediately extract into 30 mL of dichloromethane (DCM).

  • Acylation Setup: Cool the DCM extract to 0°C in an ice bath. Add 12 mmol of triethylamine (TEA) to the solution.

  • Coupling: Slowly add 10.5 mmol of the target acyl chloride (e.g., nonanoyl chloride) dissolved in 10 mL DCM. Stir for 2 hours, allowing the reaction to gradually reach room temperature.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure N-methyl vanilloid for in vitro assaying.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 45286050, 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride." PubChem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXuYxaeUCzD-ooneB0PXY8ofcbrEcZan-_J4QNwiPxqyK2T0L8hyX1UPMjD6Ag3xURoRuTpfpiqUtBaaZLJkM3EFHYggvdWxSI50Onx1i00Z_5x47BtLV37t2ushvCOoPdYAG2WHFX6MfM3frk]
  • Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with Mannich bases from phenols and other." Tetrahedron, 29(13), 1931-1939.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYcebMGSYTLaUtKbo0y61LfhJV8lNI5rkvNtbpHIBpzIfe6Vue118QpoKQ0wiGJ7TMwDJL8a87dmg9XJ4WijANb1I2DrO1v2ng9WzlF858HDHG6NOH7yH73k5tJ77Nmpb8Fdgpkkdr-C0T60lsgol4WfYVXblM0ZQORu8iL9U=]
  • Bayer AG. (1976). "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile." U.S. Patent No. 3,983,151A. Google Patents.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUm3a-IOMjBPFfaJelaf9yd_wjX38nK0YBPbC61PUD3jBw-yUYiDQ5eOsc8I0ribGSiWj_32v550Dpx-Kkpe_GCtnmDKW9CucmecnFReW_RP0S-dmM_TDRCkIRW0vO9uBZ-vJynOVkisbi]
  • Cato Research Chemicals Inc. "Dopamine Impurity 76 HCl (Cas-Nummer: 150031-65-5)." Cato-Chem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9vXkHVoyBNtbolyDA4ruIRa9oznEUjjHgkoSbDzlWEWLhFza5ojOT5gqs-KUiKsCxOfXeNjfA6KqJ5SslcNl_ELaRJK9rmf0m6-ubUYYb7xtNzUCMRGt-mfbC7XVEJpZAd_LbBVd_BSmV6v4TkeAC1BA9]

Sources

Exploratory

Purity Standards and Analytical Profiling of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride in Catecholamine API Synthesis

Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is critical to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the control of process-related impurities is critical to ensuring the safety and efficacy of Active Pharmaceutical Ingredients (APIs). 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5), frequently cataloged in pharmacopeial databases as Dopamine Impurity 76, is a critical process impurity encountered during the synthesis of catecholamines such as Dopamine Hydrochloride [1].

This whitepaper provides an in-depth technical analysis of the mechanistic origins of this impurity, establishes the regulatory frameworks governing its clearance, and details a self-validating analytical protocol for its precise quantification.

Mechanistic Origin of the Impurity

To control an impurity, one must first understand the causality of its formation. Dopamine Hydrochloride is frequently synthesized using vanillin or 3,4-dimethoxyphenethylamine as starting materials [2]. When the vanillin route is employed, the process relies on a Henry reaction with nitromethane to form a β -nitrostyrene intermediate, which is subsequently reduced and demethylated to yield the final API.

The formation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is the result of a divergent side-reaction cascade:

  • Reagent Degradation: Under harsh reductive conditions, nitromethane or the nitro-intermediate can undergo over-reduction or cleavage, generating trace amounts of methylamine.

  • Schiff Base Formation: This in situ generated methylamine readily acts as a nucleophile, attacking the aldehyde group of unconsumed vanillin to form an imine (Schiff base).

  • Reduction & Incomplete Demethylation: The imine is reduced to N-methylvanillylamine. During the final synthetic step, if the demethylating agent (e.g., hydrobromic acid) fails to fully cleave the sterically hindered 2-methoxy group, the molecule persists as 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride [2].

Pathway Vanillin Vanillin (Starting Material) Nitrostyrene Nitrostyrene Intermediate Vanillin->Nitrostyrene Henry Reaction SchiffBase Imine Intermediate Vanillin->SchiffBase + Methylamine Nitromethane Nitromethane (Reagent) Nitromethane->Nitrostyrene Methylamine Methylamine (Side Product) Nitromethane->Methylamine Degradation Dopamine Dopamine HCl (Target API) Nitrostyrene->Dopamine Reduction & Demethylation Methylamine->SchiffBase Impurity Impurity 76 (N-methylvanillylamine) SchiffBase->Impurity Reduction

Figure 1: Divergent synthetic pathways illustrating the formation of Dopamine and Impurity 76.

Regulatory Thresholds & Purity Standards

Because 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a structurally related analogue of the API, it must be strictly controlled under the International Council for Harmonisation (ICH) Q3A(R2) guidelines. Dopamine APIs must undergo rigorous purification—often via recrystallization in specific solvent matrices like isopropanol/ethanol—to achieve the >99.9% purity required by global pharmacopeias [2].

Table 1: ICH Q3A(R2) Thresholds for API Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day0.15% or 1.0 mg per day
> 2 g/day 0.03%0.05%0.05%

Given that Dopamine Hydrochloride is administered intravenously for acute cardiovascular support, the maximum daily dose can vary, but impurity limits are typically capped at 0.10% to ensure patient safety and prevent off-target adrenergic receptor activation.

Analytical Methodologies for Detection and Quantification

To accurately quantify this impurity, a highly specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and MS detection is required.

Causality of Experimental Choices
  • Stationary Phase Selection: A highly end-capped C18 column is mandatory. Because Impurity 76 contains a secondary amine, unshielded surface silanols on standard silica supports would act as weak cation exchangers, trapping the analyte and causing severe peak tailing.

  • Mobile Phase Additive: 0.1% Trifluoroacetic acid (TFA) is selected over neutral buffers. TFA serves a dual purpose: it lowers the pH to fully protonate the basic amines (ensuring a consistent charge state) and acts as an ion-pairing agent, increasing the hydrophobicity of the analyte complex to improve retention.

  • Detection Wavelength: UV detection at 280 nm is chosen because the vanillyl/catechol core exhibits strong π→π∗ transitions at this wavelength, maximizing the signal-to-noise ratio while remaining blind to non-UV-absorbing aliphatic process solvents.

Workflow Sample API Sample Preparation LC RP-HPLC Separation Sample->LC 10 µL Injection UV UV Detection (280 nm) LC->UV Split MS MS/MS Confirmation LC->MS Split Data Peak Integration & Release UV->Data MS->Data

Figure 2: Orthogonal LC-UV/MS workflow for the quantification of Impurity 76 in API matrices.

Step-by-Step Chromatographic Protocol (Self-Validating System)

This protocol is designed as a self-validating system . It relies on strict system suitability criteria (Step 7) to guarantee that any "Not Detected" result is a true reflection of API purity, rather than a failure of the method's resolving power.

Phase 1: Solution Preparation

  • Diluent: Prepare a solution of 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.

  • Standard Solution: Accurately weigh 1.0 mg of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride reference standard [3]. Dissolve in 100 mL of diluent. Dilute 1.0 mL of this stock to 10 mL to achieve a final concentration of 1.0 µg/mL (representing the 0.10% specification limit).

  • Sample Solution: Accurately weigh 50.0 mg of the Dopamine HCl API batch. Dissolve and make up to 50 mL with diluent (1.0 mg/mL).

Phase 2: Chromatographic Execution 4. System Setup: Install a C18 column (250 mm × 4.6 mm, 5 µm, end-capped) into the HPLC system. Set the column oven to 30°C. 5. Equilibration: Pump Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (Acetonitrile) according to the gradient in Table 2 at 1.0 mL/min until the baseline stabilizes. 6. Injection Sequence: Inject 10 µL of the Diluent (Blank), followed by 6 replicate injections of the Standard Solution, and finally the Sample Solutions in duplicate.

Table 2: Gradient Elution Profile for Impurity 76 Quantification

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Isocratic Hold
10.08020Linear Gradient
20.05050Linear Gradient
25.05050Column Wash
26.0955Re-equilibration
35.0955End of Run

Phase 3: System Validation & Analysis 7. System Suitability (The Validation Lock): Verify that the Relative Standard Deviation (RSD) of the Impurity 76 peak area across the 6 standard injections is ≤5.0% . Ensure the critical pair resolution ( Rs​ ) between Dopamine and Impurity 76 is ≥2.0 . If these parameters fail, the system locks and the run is invalidated. 8. Quantification: Integrate the peak corresponding to Impurity 76 at 280 nm and calculate the w/w% against the external standard.

Purification and Clearance Strategies

If Impurity 76 is detected above the 0.10% threshold, the API batch must undergo targeted clearance. Because both the API and the impurity are hydrochlorides of secondary/primary amines, simple acid-base extractions are ineffective. Instead, advanced recrystallization techniques must be deployed. Patent literature demonstrates that utilizing a binary solvent system of methanol/isopropanol or ethanol/ethyl acetate capitalizes on the subtle solubility differences imparted by the 2-methoxy group of the impurity, allowing the highly pure Dopamine Hydrochloride to precipitate while Impurity 76 remains dissolved in the mother liquor [2][4].

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Foundational

An In-depth Technical Guide on the Potential Therapeutic Effects of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

A Note on the Current State of Research: Scientific literature directly investigating the therapeutic effects of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is limited. However, significant research on the clos...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Current State of Research: Scientific literature directly investigating the therapeutic effects of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is limited. However, significant research on the closely related parent compound, 2-[(Methylamino)methyl]phenol, provides a strong foundation for understanding its potential biological activities. This guide will, therefore, focus on the established mechanisms and therapeutic potential of this structural analog, offering insights into the prospective applications of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, while clearly delineating the areas requiring further specific investigation.

Introduction: A Novel Approach to Combating Bacterial Pathogenesis

The rise of antibiotic resistance necessitates the development of novel therapeutic strategies that extend beyond traditional bactericidal or bacteriostatic mechanisms. One promising avenue is the targeting of bacterial virulence and communication systems, such as quorum sensing (QS). QS is a cell-to-cell signaling process that allows bacteria to coordinate gene expression in response to population density, controlling virulence factor production, biofilm formation, and other pathogenic behaviors. By disrupting these pathways, it may be possible to disarm pathogens without exerting direct selective pressure for resistance.

This guide explores the potential therapeutic effects of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a compound whose structural analog, 2-[(Methylamino)methyl]phenol, has demonstrated significant efficacy as a quorum sensing inhibitor (QSI) against the formidable pathogen Staphylococcus aureus.

Physicochemical Properties and Synthesis

2.1. Chemical Identity:

PropertyValueSource
Chemical Name 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride[1][2]
CAS Number 150031-65-5[1][2]
Molecular Formula C9H14ClNO2[1][3]
Molecular Weight 203.66 g/mol [1][3]
Parent Compound 2-Methoxy-4-[(methylamino)methyl]phenol[1]

2.2. Synthesis of the Parent Compound, 2-[(Methylamino)methyl]phenol:

The synthesis of the parent compound, 2-[(Methylamino)methyl]phenol, has been described and provides a likely route for the synthesis of its 2-methoxy-4-substituted analog.[4] The process involves a multi-step chemical synthesis, with the final product being a golden-yellow compound with a reported yield of 82%.[4] Characterization is typically performed using techniques such as 1H-NMR, 13C-NMR, and FTIR spectroscopy to confirm the chemical structure.[4]

Proposed Mechanism of Action: Targeting the SarA Quorum Regulator

Research on 2-[(Methylamino)methyl]phenol has identified the Staphylococcus aureus quorum regulator SarA as its primary molecular target.[4][5] SarA is a global transcriptional regulator that plays a pivotal role in the expression of numerous virulence factors and is essential for biofilm formation.[4]

3.1. The SarA Regulatory Pathway:

SarA_Pathway

Caption: Proposed inhibitory action of 2-[(Methylamino)methyl]phenol on the SarA regulatory cascade in S. aureus.

In silico modeling has suggested that 2-[(Methylamino)methyl]phenol specifically interacts with key residues (Glu-89 and Arg-90) of the SarA protein.[4] This binding is hypothesized to allosterically inhibit SarA's ability to bind to target DNA sequences, thereby preventing the transcription of downstream virulence genes.[4]

Potential Therapeutic Effects and Preclinical Evidence

Based on the findings for its parent compound, 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride holds potential in several therapeutic areas, primarily as an anti-virulence agent against S. aureus.

4.1. Anti-Biofilm Activity:

S. aureus biofilms are a major clinical challenge, contributing to persistent infections on medical devices and host tissues. The parent compound, 2-[(Methylamino)methyl]phenol, has demonstrated significant inhibition of biofilm formation in clinical S. aureus strains at concentrations as low as 1.25 µM.[4] Importantly, this effect was observed without any direct antibacterial activity, suggesting a low potential for the development of resistance.[4]

4.2. Downregulation of Virulence Gene Expression:

The inhibitory effect on SarA translates to a significant reduction in the expression of key virulence genes.[4] Studies have shown that treatment with 2-[(Methylamino)methyl]phenol leads to the downregulation of:

  • fnbA : Encodes fibronectin-binding protein A, crucial for host cell adhesion and invasion.[4]

  • hla : Encodes alpha-hemolysin, a pore-forming toxin that damages host cells.[4]

  • hld : Encodes delta-hemolysin, another toxin contributing to pathogenesis.[4]

This reduction in virulence factor expression suggests that the compound could mitigate the tissue damage and immune evasion strategies employed by S. aureus during an infection.

4.3. Synergistic Potential with Conventional Antibiotics:

A key advantage of anti-virulence therapies is their potential to be used in combination with traditional antibiotics. By weakening the pathogen's defensive and offensive capabilities, these compounds may render them more susceptible to the bactericidal or bacteriostatic effects of antibiotics. This could potentially lower the required antibiotic dosage, reducing side effects and slowing the emergence of resistance.

Experimental Protocols for Evaluation

The following are established methodologies for assessing the therapeutic potential of compounds like 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

5.1. In Vitro Assays:

  • Antibacterial Activity (Minimum Inhibitory Concentration - MIC):

    • Prepare a serial dilution of the test compound in a suitable broth medium.

    • Inoculate each dilution with a standardized suspension of the target bacterium (e.g., S. aureus).

    • Incubate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Anti-Biofilm Assay (Crystal Violet Staining):

    • Grow bacteria in a multi-well plate in the presence of sub-MIC concentrations of the test compound.

    • After incubation, wash the wells to remove planktonic bacteria.

    • Stain the remaining adherent biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify biofilm mass.

  • Gene Expression Analysis (RT-qPCR):

    • Treat bacterial cultures with the test compound at a specific concentration and time point.

    • Isolate total RNA from the bacterial cells.

    • Synthesize cDNA from the RNA template.

    • Perform quantitative PCR using primers specific for target virulence genes (e.g., fnbA, hla, hld) and a reference gene (e.g., 16S rRNA).

    • Calculate the fold change in gene expression relative to an untreated control.

5.2. In Vivo Models:

While no in vivo data currently exists for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride or its parent compound, future studies could employ the following models:

  • Murine Model of Skin and Soft Tissue Infection (SSTI):

    • Induce a localized infection in mice by subcutaneous or intramuscular injection of S. aureus.

    • Administer the test compound (e.g., topically or systemically) at various doses.

    • Monitor lesion size, bacterial burden in the infected tissue, and inflammatory markers.

  • Systemic Infection/Sepsis Model:

    • Induce a systemic infection in mice via intraperitoneal or intravenous injection of S. aureus.

    • Treat with the test compound and monitor survival rates, bacterial loads in organs (e.g., spleen, liver, kidneys), and systemic inflammatory responses (e.g., cytokine levels).

Experimental_Workflow

Caption: A generalized experimental workflow for the preclinical evaluation of novel anti-virulence compounds.

Future Directions and Conclusion

The research on 2-[(Methylamino)methyl]phenol provides a compelling case for the investigation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride as a potential therapeutic agent. The addition of a methoxy group at the 2-position and the shift of the (methylamino)methyl group to the 4-position may influence the compound's potency, specificity, and pharmacokinetic properties.

Key areas for future research include:

  • Direct Synthesis and Characterization: Chemical synthesis and structural confirmation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • In Vitro Validation: Head-to-head comparison of the anti-biofilm and anti-virulence activities of the 2-methoxy-4-substituted compound with its parent analog.

  • Mechanism of Action Studies: Confirmation that the primary target remains the SarA regulator and investigation of any off-target effects.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential in relevant animal models of S. aureus infection.

References

  • PubChem. 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. National Center for Biotechnology Information. [Link]

  • Arya, R., & Princy, S. A. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8, 1269. [Link]

  • NextSDS. 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride — Chemical Substance Information. [Link]

  • Kusumaningrum, V. A., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the International Conference on Engineering, Technology and Social Science (ICONETOS 2020). Atlantis Press. [Link]

  • PubMed. Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. [Link]

Sources

Exploratory

In-Depth Technical Guide: In Vitro Toxicological and Pharmacological Profiling of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Executive Summary The compound 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS: 150031-65-5), widely recognized in pharmaceutical development as Dopamine Impurity 76 HCl or N-methylvanillylamine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS: 150031-65-5), widely recognized in pharmaceutical development as Dopamine Impurity 76 HCl or N-methylvanillylamine hydrochloride , is a critical synthetic intermediate and process impurity[1][2]. Arising primarily from the reductive amination of vanillin during the synthesis of catecholamines, its presence in final active pharmaceutical ingredients (APIs) necessitates rigorous in vitro qualification.

As a Senior Application Scientist, I approach the qualification of this impurity not merely as a box-ticking compliance exercise, but as a mechanistic investigation. Because this molecule contains a secondary amine, it carries a high-risk structural alert for the formation of Nitrosamine Drug Substance Related Impurities (NDSRIs)[3]. Furthermore, its structural homology to capsaicin precursors (the vanillyl motif) introduces potential off-target pharmacological liabilities. This whitepaper establishes a self-validating, causality-driven framework for the in vitro toxicological and pharmacological profiling of this compound.

Regulatory Context and Mechanistic Causality

When designing an in vitro testing strategy, experimental choices must be dictated by the molecule's intrinsic reactivity. Under [4], impurities must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk.

The Nitrosamine Liability: The secondary amine group in 2-Methoxy-4-[(methylamino)methyl]phenol makes it highly susceptible to nitrosation in the presence of trace nitrites (often found in excipients or water) under acidic conditions[3]. Because nitrosamines are "cohort of concern" compounds, our in vitro genotoxicity assays must be optimized to detect not only the direct mutagenicity of the parent impurity but also the potential mutagenicity of its nitrosated derivatives[5].

The Pharmacological Liability: The 4-hydroxy-3-methoxybenzyl (vanillyl) core is the primary pharmacophore for Transient Receptor Potential Vanilloid 1 (TRPV1) agonists. Therefore, safety pharmacology screening must rule out off-target nociceptive activation.

In Vitro Toxicological Profiling: Self-Validating Protocols

To classify this impurity as a "Class 5" (non-mutagenic) compound under ICH M7, we deploy a two-tiered in vitro genotoxicity battery[4][6]. Every protocol described below is designed as a self-validating system, incorporating strict cytotoxicity thresholds and concurrent positive/negative controls to prevent false negatives.

Bacterial Reverse Mutation Assay (OECD 471 / Ames Test)

Causality for Protocol Selection: We utilize the Pre-incubation Method rather than the standard Plate Incorporation method[7]. Secondary amines and their potential nitrosamine metabolites are notoriously difficult to detect via standard agar plating due to poor diffusion and volatility. A 20-minute pre-incubation in liquid culture maximizes the kinetic contact time between the impurity, the hepatic S9 metabolic enzymes, and the bacterial targets[8].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to reach exponential growth phase ( 1−2×109 CFU/mL)[8][9].

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v S9 fraction derived from the livers of Sprague-Dawley rats induced with Aroclor 1254, supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism[9][10].

  • Pre-Incubation: In sterile glass tubes, combine 0.1 mL of the bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for non-activated conditions), and 0.1 mL of the impurity dissolved in DMSO (ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes under gentle shaking[7].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

  • Validation & Scoring: Incubate plates at 37°C for 48-72 hours. Self-Validation: The assay is only valid if the vehicle control falls within historical spontaneous reversion ranges, and strain-specific positive controls (e.g., 2-Aminoanthracene for S9 conditions) yield a 3-fold increase in colonies.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality for Protocol Selection: While the Ames test detects point mutations, it cannot detect large-scale chromosomal breaks (clastogenicity) or chromosomal loss (aneugenicity)[8][11]. We utilize human TK6 lymphoblastoid cells instead of CHO cells. TK6 cells are p53-competent, meaning they possess a functional apoptotic pathway in response to severe DNA damage, drastically reducing the false-positive clastogenic signals often seen in p53-deficient rodent lines[12][13]. We also use Cytochalasin B to arrest cytokinesis, ensuring we only score binucleated cells that have undergone exactly one division during exposure[11][14].

Step-by-Step Methodology:

  • Cell Culture: Maintain TK6 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum. Seed at 2.5×105 cells/mL.

  • Treatment: Expose cells to the impurity at concentrations up to the cytotoxicity limit (defined as 55±5% reduction in the Cytokinesis-Block Proliferation Index, CBPI)[13]. Conduct a short treatment (3 hours + S9, 3 hours - S9) followed by a 21-hour recovery, and a continuous treatment (24 hours - S9).

  • Cytokinesis Block: Add Cytochalasin B (final concentration 4.5 µg/mL) to the cultures to prevent cell cleavage, resulting in binucleated cells[14].

  • Harvest & Staining: Centrifuge cells, apply a mild hypotonic shock (0.075 M KCl), fix in methanol:acetic acid (3:1), and stain with Acridine Orange or DAPI[13].

  • Validation & Scoring: Score 2,000 binucleated cells per concentration using flow cytometry or automated microscopy[11]. Self-Validation: The assay is valid only if the concurrent positive controls (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity) show statistically significant increases in micronuclei frequency.

In Vitro Pharmacological Profiling: Off-Target Receptor Activation

TRPV1 Calcium Flux Assay

Causality for Protocol Selection: Because 2-Methoxy-4-[(methylamino)methyl]phenol is an N-methylated derivative of vanillylamine, it shares the exact pharmacophore required for binding to the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. To ensure the impurity does not cause off-target nociceptive (pain) signaling or neurogenic inflammation, we employ a high-throughput intracellular calcium flux assay.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing human TRPV1 into 384-well black-walled, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the medium and add 20 µL of Fluo-4 AM (a calcium-sensitive fluorescent dye) dissolved in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C in the dark.

  • Compound Addition: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence for 10 seconds. Inject the impurity (dose-response range: 1 nM to 100 µM).

  • Kinetic Measurement: Record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

  • Validation: Use Capsaicin as a positive control agonist (expected EC50​≈10−50 nM) and Capsazepine as a reference antagonist.

Quantitative Data Summary

The following table summarizes the self-validating parameters and regulatory thresholds required to clear 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride for pharmaceutical use.

Assay TypeTarget EndpointTest SystemRegulatory GuidelineAcceptable Threshold / Outcome
Bacterial Reverse Mutation Point mutations (frameshift & base substitution)S. typhimurium (TA98, TA100), E. coli (WP2 uvrA) / ICH M7 <2 -fold increase in revertant colonies over vehicle control; no dose-response.
In Vitro Micronucleus Clastogenicity and AneugenicityHuman TK6 Lymphoblastoid Cells (p53 competent)No statistically significant, dose-dependent increase in MN frequency.
Nitrosamine Risk (NDSRI) Mutagenic potential of nitrosated derivativeIn silico (Q)SAR + Ames Pre-incubationFDA Nitrosamine GuidanceAI (Acceptable Intake) limit based on TTC (e.g., 26.5 ng/day or 1.5 µ g/day ).
Off-Target Pharmacology TRPV1 Receptor AgonismHEK293 cells expressing human TRPV1ICH S7A (Safety Pharmacology) EC50​>10 µM (Indicating negligible off-target nociceptive liability).

Visualizations

Impurity Qualification & Nitrosamine Risk Workflow

Workflow A API Synthesis (Vanillin + Methylamine) B Impurity 76 (Secondary Amine) A->B C Nitrosamine Risk Assessment (FDA Guidance) B->C Nitrite Exposure D OECD 471 Ames Test (Pre-incubation Method) B->D Direct Mutagenicity C->D Test NDSRI E OECD 487 MNvit Test (TK6 Cells + CytoB) D->E If Ames Negative F Class 5 Impurity (TTC Controlled) E->F If MNvit Negative

Caption: Regulatory workflow for the in vitro genotoxicity qualification of Impurity 76.

Mechanistic Pathway for Off-Target TRPV1 Activation

Pathway Ligand Impurity 76 (Vanillyl Motif) Receptor TRPV1 Receptor (HEK293) Ligand->Receptor Agonism Calcium Ca2+ Influx Receptor->Calcium Channel Opening Signal Fluo-4 AM Fluorescence Calcium->Signal Binding

Caption: Mechanism of off-target TRPV1 activation by the vanillyl motif of Impurity 76.

References

  • PubChem Database. 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride | CID 45286050. National Center for Biotechnology Information. Available at:[Link][2]

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Available at:[Link][3]

  • U.S. Food and Drug Administration (FDA) / ICH. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at:[Link][4]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link][8]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link][11]

Sources

Foundational

A Strategic Guide to First-in-Animal In Vivo Evaluation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

An in-depth technical guide or whitepaper on the core. Abstract This document provides a comprehensive technical framework for designing and executing initial in vivo studies for the novel chemical entity, 2-Methoxy-4-[(...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Abstract

This document provides a comprehensive technical framework for designing and executing initial in vivo studies for the novel chemical entity, 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. Given the limited existing public data on this specific compound, this guide adopts a first-principles approach, drawing from established regulatory guidelines and best practices in preclinical drug development. We address the critical aspects of study design, from initial formulation and dose-range finding to pharmacokinetic profiling and preliminary safety assessments. The protocols and strategies outlined herein are intended for researchers, toxicologists, and drug development professionals initiating the transition of a novel compound from in vitro characterization to in vivo evaluation. The overarching goal is to establish a foundational understanding of the compound's behavior in a biological system, thereby enabling data-driven decisions for further development.

Part 1: Foundational Strategy & Compound Characterization

Rationale for Investigation

The compound 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride belongs to the phenylethanolamine class of molecules. This structural class is notable for its interaction with adrenergic and other biogenic amine receptors. Prominent members of this class, such as epinephrine and salbutamol, are known for their significant physiological effects, particularly on the cardiovascular and respiratory systems. The presence of a methoxy group and a methylamino-methyl side chain on the phenol ring suggests potential for selective receptor modulation. Therefore, the initial in vivo characterization is critical to determine its pharmacological profile, safety, and therapeutic potential.

Pre-formulation and Vehicle Selection

The hydrochloride salt form of the compound suggests good aqueous solubility, which is advantageous for creating parenteral dosing solutions. However, experimental verification is a mandatory first step.

Key Pre-formulation Objectives:

  • Solubility Assessment: Determine the compound's solubility in standard preclinical vehicles (e.g., saline, 5% dextrose in water (D5W), PBS, and vehicles containing co-solvents like PEG400 or Solutol HS 15).

  • Stability Analysis: Assess the stability of the compound in the chosen vehicle under typical study conditions (e.g., room temperature for 4-6 hours) to ensure the administered dose remains accurate throughout the experiment.

  • pH and Osmolality: Ensure the final formulation has a pH and osmolality that are physiologically compatible to minimize irritation at the injection site. A pH between 4.5 and 8.0 is generally considered acceptable for parenteral routes.

Recommended Starting Vehicle: For initial studies, sterile 0.9% sodium chloride (saline) is the preferred vehicle due to its physiological compatibility. If solubility is limited, a tiered approach using co-solvents should be employed, with thorough documentation of vehicle composition.

Ethical Considerations: The 3Rs

All proposed animal studies must be conducted in strict adherence to ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. The principles of the 3Rs (Replacement, Reduction, and Refinement) must be integrated into the study design.

  • Replacement: Justify the use of live animals over in vitro or in silico models.

  • Reduction: Use the minimum number of animals necessary to obtain scientifically valid and statistically significant data. Power analysis should be used to determine group sizes.

  • Refinement: Minimize any potential pain, distress, or suffering. This includes using appropriate anesthesia, analgesia, and humane endpoints.

Part 2: Experimental Design & Protocols

Overall Experimental Workflow

The initial in vivo evaluation should follow a logical, stepwise progression to maximize data acquisition while minimizing animal use. The workflow is designed to first understand the compound's safety and exposure profile, which then informs the design of subsequent efficacy studies.

G A Pre-formulation (Solubility, Stability) B Acute Dose-Range Finding (DRF) (e.g., Mouse, IV & PO) A->B Formulation Ready C Single-Dose Pharmacokinetics (PK) (e.g., Rat, IV & PO) B->C Tolerated Dose Range Identified D Data Analysis: - MTD Calculation - PK Parameters (t½, Cmax, AUC) - Bioavailability (F%) B->D Toxicity Data C->D Concentration-Time Data E Decision Point: Proceed to Efficacy Studies? D->E Informed Profile F Design Efficacy / PD Study (Dose Selection based on PK/MTD) E->F Favorable Profile

Caption: High-level workflow for first-in-animal studies.

Protocol: Acute Dose-Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities. This study uses a small number of animals and a wide range of doses.

Species: Mouse (e.g., CD-1 or C57BL/6), as they are cost-effective for initial screening. Administration Routes: Intravenous (IV) and Oral (PO) to assess both direct systemic and first-pass effects. Group Size: n=2 per group (1 male, 1 female). Methodology:

  • Dose Selection: Select a wide range of doses (e.g., 1, 10, 100, 1000 mg/kg). This "dose-escalation" design is common for compounds with unknown toxicity profiles.

  • Animal Acclimation: Acclimate animals for a minimum of 5 days before dosing.

  • Dosing:

    • Administer the compound as a single bolus dose via the selected route (IV: tail vein; PO: oral gavage).

    • Dose volume should be appropriate for the animal size (e.g., 5-10 mL/kg for mice).

  • Observation:

    • Continuously observe animals for the first 4 hours post-dose, then at 24 and 48 hours.

    • Record detailed clinical observations, including changes in posture, activity, breathing, and any signs of distress (e.g., piloerection, lethargy, convulsions).

    • Record body weights just before dosing and at the end of the study.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs. This data is crucial for dosing in subsequent, more complex studies.

Protocol: Single-Dose Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound after a single dose. This study determines key parameters like half-life (t½), maximum concentration (Cmax), and total exposure (AUC).

Species: Rat (e.g., Sprague-Dawley), as their larger size facilitates serial blood sampling. Administration Routes: IV and PO. The IV arm is essential to determine clearance and volume of distribution, while the PO arm allows for the calculation of oral bioavailability. Group Size: n=3-4 per group. Methodology:

  • Dose Selection: Choose a dose well below the MTD determined in the DRF study (e.g., 1/10th of the MTD) to ensure no adverse effects confound the PK profile.

  • Cannulation (Optional but Recommended): For serial blood sampling without repeated stress to the animal, surgical placement of a catheter (e.g., in the jugular vein) is the gold standard.

  • Dosing: Administer the selected dose via IV (bolus) and PO (gavage) routes.

  • Blood Sampling:

    • Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • IV Time Points (example): 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO Time Points (example): 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time at which Cmax is observedIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
Elimination Half-lifeDetermines the dosing interval required to maintain steady-state concentrations.
CL ClearanceMeasures the body's efficiency in eliminating the drug.
Vd Volume of DistributionIndicates the extent of drug distribution into tissues versus plasma.
F% Absolute Oral BioavailabilityThe fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * 100.

Part 3: Data Interpretation & Next Steps

Building a Mechanistic Hypothesis

The structural similarity of 2-Methoxy-4-[(methylamino)methyl]phenol to adrenergic agonists suggests a potential interaction with adrenergic receptors (α and β). These receptors are coupled to G-proteins, initiating downstream signaling cascades.

G cluster_membrane Cell Membrane Receptor Adrenergic Receptor (e.g., β2) G_Protein Gs Protein Receptor->G_Protein Activates Compound 2-Methoxy-4- [(methylamino)methyl]phenol Compound->Receptor Binds & Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Hypothesized β-adrenergic signaling pathway.

Decision-Making and Future Directions

The collective data from the DRF and PK studies provide the foundation for all future in vivo work.

  • Favorable Outcome: The compound is well-tolerated (high MTD) and exhibits good oral bioavailability (e.g., F% > 30%) with a reasonable half-life (e.g., 2-8 hours). This would strongly support advancing to pharmacodynamic (PD) and disease efficacy models. The doses for these models should be selected to achieve plasma concentrations that were effective in in vitro assays.

  • Unfavorable Outcome: The compound shows high toxicity at low doses (low MTD), has very poor oral bioavailability (F% < 5%), or an extremely short half-life (< 1 hour). In this case, medicinal chemistry efforts may be required to optimize the structure before further in vivo testing. Alternatively, if the compound is highly potent, even poor bioavailability may be acceptable.

The successful completion of these initial studies provides the critical exposure and safety data required to design robust, hypothesis-driven efficacy studies in relevant animal models of disease.

References

  • Gura, K. M. (2014). Is there a "safe" pH for parenteral nutrition admixtures? Nutrition in Clinical Practice, 29(1), 70-75. [Link]

  • The National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). The 3Rs. NC3Rs. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. FDA. [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Executive Summary & Rationale 2-Methoxy-4-[(methylamino)methyl]phenol, commonly known as N-methylvanillylamine, is a critical secondary amine intermediate. It serves as the core building block for synthesizing capsaicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

2-Methoxy-4-[(methylamino)methyl]phenol, commonly known as N-methylvanillylamine, is a critical secondary amine intermediate. It serves as the core building block for synthesizing capsaicin analogues, homovanillic acid derivatives, and various phenethylamine-based pharmaceuticals[1]. Due to the oxidative instability of the free base, it is routinely isolated and stored as its hydrochloride salt. This guide details a highly efficient, scalable reductive amination protocol starting from vanillin, emphasizing mechanistic causality and in-process validation.

Mechanistic Grounding & Experimental Causality

The synthesis relies on a two-stage reductive amination process. Understanding the physical chemistry of each step is vital for optimizing yield and purity.

Stage 1: Schiff Base (Imine) Formation

The reaction initiates via the nucleophilic addition of methylamine to the electrophilic aldehyde carbon of vanillin. This condensation is reversible and liberates water.

  • Causality for Experimental Choice: To drive the equilibrium toward the imine, an excess of methylamine is utilized[1]. Absolute ethanol or methanol is chosen as the solvent to minimize the hydrolytic reversal of the imine back to the aldehyde. The formation of the extended conjugated system of the imine is visually confirmed by a distinct deepening of the solution's yellow color.

Stage 2: Chemoselective Reduction

The intermediate imine must be reduced to the secondary amine without affecting the aromatic ring or the methoxy/hydroxy groups.

  • Causality for Experimental Choice: Historically, this reduction was performed via catalytic hydrogenation using Platinum(IV) oxide (PtO2) under 42 psi of hydrogen gas, yielding 96% of the free base[1]. However, for standard bench-scale operations, Sodium Borohydride (NaBH4) is highly preferred. NaBH4 provides excellent chemoselectivity for the imine over the aromatic system and eliminates the need for high-pressure reactors.

Stage 3: Hydrochloride Salt Precipitation

The resulting N-methylvanillylamine free base is an oil or low-melting solid (m.p. 111-114°C)[1] that is prone to atmospheric oxidation.

  • Causality for Experimental Choice: Treating the organic extract with anhydrous HCl (e.g., in diethyl ether or dioxane) protonates the secondary amine, drastically altering its solubility profile. The resulting hydrochloride salt precipitates out of the non-polar solvent as a highly pure, stable, white crystalline solid.

SynthesisPathway Vanillin Vanillin (Aldehyde) Imine Schiff Base (Yellow Intermediate) Vanillin->Imine Methylamine Methylamine (Nucleophile) Methylamine->Imine Reduction Reduction (NaBH4 or H2/PtO2) Imine->Reduction FreeBase N-Methylvanillylamine (Free Base) Reduction->FreeBase Acidification Acidification (Anhydrous HCl) FreeBase->Acidification Product Target Product (Hydrochloride Salt) Acidification->Product

Fig 1: Chemical logic and pathway for the synthesis of N-methylvanillylamine HCl.

Comparative Methodology Data

When selecting a reduction strategy, researchers must weigh scalability against operational complexity. The table below summarizes the two primary methods for reducing the vanillin-methylamine Schiff base.

ParameterHydride Reduction (NaBH4)Catalytic Hydrogenation (H2 / PtO2)
Reagents Sodium Borohydride (NaBH4)Hydrogen gas (42 psi), PtO2 catalyst[1]
Solvent Methanol or EthanolAbsolute Ethanol[1]
Reaction Time 1 - 2 hours~1 hour (plus setup time)[1]
Equipment Required Standard glassware, ice bathParr shaker or high-pressure reactor[1]
Yield (Free Base) 85 - 90%~96%[1]
Primary Advantage Highly accessible, no pressure risksCatalyst is removable, no boron byproducts

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol outlines the bench-scale synthesis using the NaBH4 reduction route, engineered with built-in validation checkpoints to ensure procedural success.

ExperimentalWorkflow Step1 1. Imine Formation Dissolve Vanillin in EtOH Add CH3NH2, Stir 1h at RT Step2 2. Chemoselective Reduction Cool to 0°C Add NaBH4 portionwise Step1->Step2 Solution turns deep yellow Step3 3. Quench & Extraction Add H2O/HCl to quench Extract with EtOAc, Dry Step2->Step3 Yellow color fades to clear Step4 4. Salt Precipitation Cool organic layer to 0°C Add ethereal HCl dropwise Step3->Step4 Organic layer dried over Na2SO4 Step5 5. Isolation & Purification Vacuum filtration Wash with cold ether, Dry Step4->Step5 White precipitate forms instantly

Fig 2: Self-validating experimental workflow for N-methylvanillylamine HCl synthesis.

Materials Required:
  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): 15.2 g (100 mmol)

  • Methylamine solution (33% in absolute ethanol): 20 mL (~160 mmol)

  • Sodium Borohydride (NaBH4): 4.5 g (119 mmol)

  • Absolute Ethanol : 150 mL

  • Ethyl Acetate (EtOAc): 200 mL

  • Anhydrous HCl (2M in Diethyl Ether): ~60 mL

Procedure:

Step 1: Imine Condensation

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g of vanillin in 100 mL of absolute ethanol.

  • Add 20 mL of the 33% methylamine solution in ethanol.

  • Stir the mixture at room temperature for 1 hour.

    • Self-Validation Check: The solution will transition from pale yellow to a deep, vibrant yellow, indicating successful Schiff base formation.

Step 2: Reduction

  • Transfer the flask to an ice-water bath and cool the solution to 0 °C.

  • Slowly add 4.5 g of NaBH4 in small portions over 30 minutes to control the exothermic reaction and hydrogen gas evolution.

  • Remove the ice bath and allow the reaction to stir at room temperature for an additional 1 hour.

    • Self-Validation Check: The deep yellow color will progressively fade to a pale or colorless state, confirming the reduction of the imine double bond.

Step 3: Quenching and Extraction

  • Carefully quench the reaction by adding 50 mL of distilled water dropwise to destroy excess NaBH4.

  • Concentrate the mixture under reduced pressure (rotary evaporator) to remove the majority of the ethanol.

  • Dilute the aqueous residue with 100 mL of water and extract with Ethyl Acetate (3 x 70 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent.

    • Self-Validation Check: Evaporating a small aliquot of the organic layer should yield a crystalline solid or oil corresponding to the free base (m.p. 111-114 °C)[1].

Step 4: Hydrochloride Salt Formation

  • Transfer the dried Ethyl Acetate solution to a clean flask and cool to 0 °C in an ice bath.

  • Under vigorous stirring, dropwise add 2M anhydrous HCl in diethyl ether until the solution reaches a pH of ~2 (tested via pH paper on an aliquot).

    • Self-Validation Check: A dense, white crystalline precipitate of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride will form immediately upon HCl addition.

Step 5: Isolation

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted vanillin or non-polar impurities.

  • Dry the white solid in a vacuum desiccator overnight to afford the pure hydrochloride salt.

References

  • Short, J. H., et al. "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other benzylamines." Tetrahedron 29.13 (1973): 1931-1939. URL:[Link]

  • Bayer AG. "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile." US Patent 3983151A (1976).

Sources

Application

Application Note: Analytical Characterization and Impurity Profiling of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals. Introduction & Scientific Context 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, widely known as N-methylvanillylamine H...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, QA/QC Scientists, and Drug Development Professionals.

Introduction & Scientific Context

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, widely known as N-methylvanillylamine HCl , is a critical secondary benzylamine intermediate. It is primarily synthesized via the reductive amination of vanillin and serves as a foundational building block for vanilloid-based therapeutics (e.g., capsaicinoids, olvanil) and 4-hydroxy-3-methoxyphenylacetonitrile[1]. Furthermore, it is a closely monitored process impurity in catecholamine and dopamine synthetic pathways, officially designated in pharmacopeial contexts as Dopamine Impurity 76 HCl [2].

Due to its multifunctional structure—comprising a phenolic hydroxyl, a methoxy ether, and a secondary amine—the molecule is susceptible to oxidation and pH-dependent degradation. This application note outlines self-validating, field-proven analytical methodologies to ensure rigorous structural characterization and trace-level impurity profiling.

Physicochemical Properties Summary
PropertyValueStructural Significance
IUPAC Name 2-Methoxy-4-(methylaminomethyl)phenol hydrochlorideDefines the core vanillyl and amine moieties.
CAS Number 150031-65-5 (Salt)Regulatory identifier for the HCl salt form[2].
Molecular Formula C9H14ClNO2Used for exact mass calculations.
Molecular Weight 203.66 g/mol (Salt) / 167.21 g/mol (Base)Critical for standard preparation and MS tuning.
Monoisotopic Mass 167.0946 Da (Free Base)Target for High-Resolution Mass Spectrometry.

Analytical Workflow

Workflow A Sample Preparation B UHPLC-ESI-MS/MS (Impurity Profiling) A->B C NMR Spectroscopy (Structural Elucidation) A->C D ATR-FTIR (Functional Groups) A->D E Data Integration & QA Release B->E C->E D->E

Figure 1: Multimodal analytical workflow for N-methylvanillylamine HCl characterization.

Experimental Methodologies & Protocols

Protocol A: UHPLC-ESI-MS/MS for Impurity Profiling

Expertise & Causality: The secondary amine of N-methylvanillylamine is highly basic and readily protonates, making Positive Electrospray Ionization (ESI+) the most sensitive and logical detection mode[3]. Utilizing an acidic mobile phase (0.1% Formic Acid) is critical; it suppresses the ionization of the phenolic hydroxyl group while ensuring the amine remains fully protonated. This prevents chromatographic peak tailing on the reversed-phase C18 stationary phase, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the API standard in 1.0 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL using Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 5.0 minutes, ramp to 95% B at 6.0 mins, hold for 1 min, then re-equilibrate.

    • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MRM) Parameters:

    • Mode: ESI Positive (+). Capillary Voltage: 3.0 kV. Desolvation Temp: 400°C.

    • Transitions: m/z 168.10 → m/z 137.06 (Quantifier); m/z 168.10 → m/z 122.03 (Qualifier).

Self-Validation System: Execute a blank injection (Mobile Phase A) immediately prior to the sample sequence to confirm zero carryover. Inject a known reference standard (e.g., vanillylamine) to verify system suitability, retention time stability (RSD < 1.0%), and mass accuracy.

Protocol B: 1H and 13C NMR Spectroscopy

Expertise & Causality: While D₂O is an excellent solvent for dissolving hydrochloride salts, it causes rapid deuterium exchange of the phenolic -OH and amine -NH₂⁺ protons, rendering them invisible on the spectrum. Therefore, anhydrous DMSO-d₆ is selected to observe these critical exchangeable protons, confirming the intact salt form and the presence of the phenolic functional group.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (1H NMR): 400 MHz spectrometer, standard 1D proton pulse sequence (zg30), 16 scans, 2.0 s relaxation delay.

  • Acquisition Parameters (13C NMR): Proton-decoupled 13C sequence (zgpg30), 512 scans, 2.0 s relaxation delay.

Self-Validation System: Verify that the TMS internal standard peak is perfectly calibrated to 0.00 ppm. Ensure the residual DMSO multiplet is centered exactly at 2.50 ppm (¹H) and 39.5 ppm (¹³C). A broad peak integrating to 2H around 8.5–9.0 ppm confirms the preservation of the hydrochloride salt state.

Protocol C: Solid-State ATR-FTIR Spectroscopy

Expertise & Causality: Traditional KBr pellet preparation can induce pressure-driven ion exchange with the hydrochloride salt, potentially altering the spectral fingerprint (e.g., shifting the amine hydrochloride bands). Attenuated Total Reflectance (ATR) FT-IR is utilized to analyze the neat solid, preserving the native polymorphic and salt state of the API.

Step-by-Step Methodology:

  • Clean the diamond ATR crystal with LC-grade isopropanol and collect a background spectrum (air).

  • Place 2-3 mg of the solid powder directly onto the crystal center.

  • Apply consistent pressure using the ATR anvil until the force gauge indicates optimal contact.

  • Acquire 32 scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Self-Validation System: The background spectrum must show a flat baseline in the 3000-2800 cm⁻¹ region. The baseline of the sample spectrum should remain flat at high wavenumbers, indicating excellent crystal contact and absence of scattering artifacts.

Data Interpretation & Quantitative Summaries

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
Proton EnvironmentMultiplicityIntegrationExpected Shift (ppm)Structural Assignment / Causality
Phenolic -OH Singlet1H~9.0 - 9.5Deshielded by aromatic ring; H-bonding.
Amine -NH₂⁺ Broad2H~8.5 - 9.0Confirms protonated secondary amine (HCl salt).
Aromatic C-H Multiplets3H6.7 - 7.1ABX spin system of the 1,2,4-trisubstituted ring.
Benzylic -CH₂- Singlet2H~4.0Deshielded by adjacent amine and aromatic ring.
Methoxy -OCH₃ Singlet3H~3.8Strongly deshielded by the ether oxygen.
N-Methyl -CH₃ Singlet3H~2.5Attached directly to the protonated nitrogen.
Table 2: ESI-MS/MS Fragmentation (Precursor m/z 168.1)
Fragment m/zNeutral LossStructural Assignment
168.1 None[M+H]⁺ Intact protonated molecular ion.
137.1 31 Da (CH₃NH₂)Vanillyl cation (Primary quantifier ion).
122.1 46 DaLoss of methylamine + methyl radical (from methoxy).

Mechanistic Pathway of ESI-MS Fragmentation

The protonated molecular ion [M+H]⁺ at m/z 168.1 undergoes collision-induced dissociation (CID). The most thermodynamically favorable cleavage is the loss of the methylamine neutral (31 Da). This is driven by the extreme stability of the resulting vanillyl cation (m/z 137.1), which is heavily resonance-stabilized by the electron-donating methoxy and hydroxyl groups on the aromatic ring[4].

Fragmentation M [M+H]+ m/z 168.1 Protonated Precursor F1 Vanillyl Cation m/z 137.1 M->F1 - CH3NH2 (31 Da) F2 Secondary Fragment m/z 122.1 F1->F2 - CH3• (15 Da)

Figure 2: ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45286050, 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride." PubChem,[Link][2].

  • Bayer AG. "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile." US Patent 3983151A, 1976.[1].

  • Chen, H., et al. "Comparative metabolomics in vanilla pod and vanilla bean revealing the biosynthesis of vanillin during the curing process of vanilla." AMB Express 7, 116 (2017).[Link][3].

  • Zhang, Y., et al. "Yeast-Based Whole-Cell Factory for the Ecofriendly Synthesis of Vanillylamine as a Critical Step toward Capsaicin Production." ACS Sustainable Chemistry & Engineering 11, 20 (2023).[Link][4].

Sources

Method

Application Note: High-Throughput Analysis of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a comprehensive guide for the sensitive and selective analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a key intermediate and potential impurity in pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a key intermediate and potential impurity in pharmaceutical development. The protocols detailed herein leverage the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) to achieve robust quantification and structural confirmation. We provide a foundational method, discuss the rationale behind parameter selection, and propose a scientifically-grounded fragmentation pathway to aid in method development and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable analytical workflow for this and structurally related phenolic amine compounds.

Introduction

2-Methoxy-4-[(methylamino)methyl]phenol is a substituted phenolic amine of interest in pharmaceutical synthesis and related research fields. As a hydrochloride salt, its analysis requires careful consideration of sample preparation and ionization conditions to ensure accurate and reproducible results. The inherent polarity and ionizable nature of the molecule make Electrospray Ionization-Mass Spectrometry (ESI-MS) the premier analytical technique for its detection.[1] When coupled with the separation capabilities of liquid chromatography, LC-MS/MS provides unparalleled specificity and sensitivity, crucial for impurity profiling, pharmacokinetic studies, and quality control in drug development.[2][3]

This document serves as a practical guide, grounded in established analytical principles, to develop and implement a robust LC-MS/MS method for this analyte. We will delve into the critical aspects of sample preparation, chromatographic separation, mass spectrometric detection, and the interpretation of fragmentation data.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to effective method development.

PropertyValueSource
Chemical Name 2-methoxy-4-(methylaminomethyl)phenol;hydrochloridePubChem[4]
Molecular Formula C₉H₁₄ClNO₂PubChem[4]
Molecular Weight 203.66 g/mol PubChem[4]
Monoisotopic Mass 167.09464 Da (free base)PubChemLite[5]
Structure PubChem[4]
Chemical structure of 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride

The presence of a secondary amine and a phenolic hydroxyl group makes the molecule amenable to positive ion electrospray ionization. The amine group is readily protonated, making it an ideal candidate for ESI+ analysis.

Experimental Protocols

Sample Preparation

The hydrochloride salt form of the analyte simplifies solubilization in aqueous and polar organic solvents.

Protocol 1: Standard Solution and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and deionized water. This serves as the primary stock solution.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to cover the desired concentration range for calibration.

  • Sample Dilution: For unknown samples, dissolve them in the initial mobile phase composition to a concentration that is expected to fall within the calibration range. Filtration of the final solution through a 0.22 µm syringe filter is recommended before injection to protect the LC system.

Causality: The use of the initial mobile phase as the diluent for the final sample prevents peak distortion and improves chromatographic performance. The presence of formic acid ensures the analyte is in its protonated form, which is optimal for both reverse-phase chromatography retention of this polar compound and for ESI+ efficiency.

Liquid Chromatography (LC) Method

A reversed-phase C18 column is a suitable starting point for the separation of this moderately polar analyte.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for a broad range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to promote analyte protonation and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good separation efficiency.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute a wide range of compounds. This should be optimized for the specific application to ensure separation from any impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard injection volume; can be adjusted based on sensitivity requirements.

Protocol 2: LC Separation

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes.

  • Inject 5 µL of the prepared sample or standard.

  • Run the gradient as described in the table above.

  • Include a column wash step at 95% B for 2 minutes followed by re-equilibration at initial conditions for 3 minutes.

Mass Spectrometry (MS) Method

Positive ion electrospray ionization is the preferred method for this analyte due to the basicity of the secondary amine.

ParameterRecommended Starting ValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The secondary amine is readily protonated.
Capillary Voltage 3.5 kVA typical starting voltage for ESI+. Should be optimized for maximum signal intensity.
Nebulizer Gas Pressure 35 psiAids in the formation of a fine spray for efficient desolvation.
Drying Gas Flow 10 L/minFacilitates the evaporation of solvent from the ESI droplets.
Drying Gas Temperature 350 °CHigher temperatures aid in desolvation but should be monitored to prevent thermal degradation of the analyte.
Scan Mode Full Scan (for initial investigation) and MRM (for quantification)Full scan helps in identifying the precursor ion, while Multiple Reaction Monitoring (MRM) provides high sensitivity and specificity for quantification.

Protocol 3: MS Detection and Optimization

  • Analyte Infusion: To begin, infuse a standard solution of the analyte (e.g., 1 µg/mL) directly into the mass spectrometer to optimize the source parameters. Adjust the capillary voltage, nebulizer pressure, and drying gas flow and temperature to maximize the signal for the protonated molecule [M+H]⁺.

  • Precursor Ion Identification: In full scan mode, identify the protonated molecule. For 2-Methoxy-4-[(methylamino)methyl]phenol (free base monoisotopic mass = 167.09 Da), the expected [M+H]⁺ ion will be at m/z 168.10.

  • Product Ion Identification (MS/MS): Perform a product ion scan on the precursor ion (m/z 168.10) to identify the most abundant and specific fragment ions. Vary the collision energy (CE) to find the optimal value that produces a stable and intense product ion signal.

  • MRM Transition Setup: For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the determined precursor ion and one or two of the most intense and specific product ions.

Proposed Fragmentation Pathway and Data Interpretation

While no specific literature with the experimental fragmentation pattern for this exact molecule was found during the literature survey, a plausible fragmentation pathway can be proposed based on the known fragmentation of structurally similar compounds like benzylamines and substituted phenols.

The protonated molecule ([M+H]⁺, m/z 168.10) is the precursor ion. Under collision-induced dissociation (CID), the following fragmentation pathways are likely:

  • Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen is susceptible to cleavage. This would lead to the formation of a stable benzylic cation.

  • Loss of Small Neutral Molecules: The loss of water (H₂O) from the phenolic hydroxyl and a proton, or the loss of the methylamine group (CH₃NH₂) are also possible fragmentation routes.

fragmentation_pathway precursor [M+H]⁺ m/z 168.10 fragment1 Product Ion 1 m/z 150.09 Loss of H₂O precursor->fragment1 -18.01 Da fragment2 Product Ion 2 m/z 137.06 Loss of CH₃NH₂ precursor->fragment2 -31.04 Da fragment3 Product Ion 3 m/z 122.06 Loss of C₂H₆N precursor->fragment3 -44.05 Da

Caption: Proposed CID fragmentation of protonated 2-Methoxy-4-[(methylamino)methyl]phenol.

Table of Proposed MRM Transitions:

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
168.10150.09H₂O
168.10137.06CH₃NH₂
168.10122.06C₂H₆N

Expert Insight: The most intense and specific product ion should be chosen for quantification (quantifier), while a second product ion can be used for confirmation (qualifier). The ratio of the quantifier to the qualifier should remain constant across all standards and samples.

Conclusion

This application note provides a robust and scientifically-grounded framework for the analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride by LC-MS/MS. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry are designed to serve as a strong starting point for method development. The proposed fragmentation pathway offers a basis for the interpretation of MS/MS data and the setup of a highly selective MRM assay. By following the principles and methodologies outlined herein, researchers and drug development professionals can achieve reliable and high-quality analytical data for this important pharmaceutical compound.

References

  • Intertek. (n.d.). LC-MS Method Development. Retrieved from [Link]

  • Hulpia, F., et al. (2021). Current developments in LC-MS for pharmaceutical analysis. Analyst, 146(3), 754-775. [Link]

  • Peitzsch, M., et al. (2021). Plasma Metabolome Profiling for the Diagnosis of Catecholamine Producing Tumors. Frontiers in Endocrinology, 12, 729111. [Link]

  • Kruve, A., & Lõkov, M. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5786-5793. [Link]

  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45286050, 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChemLite for C9H13NO2. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(123), 101349-101383. [Link]

  • LGC. (2016). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Characterizing the Binding of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Introduction 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a phenolic compound with potential biological activity.[1][2] Structurally related molecules have been investigated for their effects on bacterial quo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a phenolic compound with potential biological activity.[1][2] Structurally related molecules have been investigated for their effects on bacterial quorum sensing, suggesting a possible role as an inhibitor of bacterial regulatory proteins such as SarA in Staphylococcus aureus.[3][4] However, the specific molecular targets within eukaryotic or prokaryotic systems are not well-defined. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of the binding properties of this compound using established receptor binding assay methodologies.

Given the absence of a known, specific receptor for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, this guide will present two robust and adaptable protocols: a classical radioligand binding assay and a modern, non-radioactive fluorescence polarization assay. These protocols are designed to be foundational, allowing researchers to screen the compound against a panel of potential targets or to characterize its interaction with a newly identified binding partner.

Principle of Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology and drug discovery used to quantify the interaction between a ligand (in this case, 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride) and its putative receptor. The core principle involves measuring the amount of ligand that binds to the receptor at equilibrium. This can be achieved through various techniques, each with its own advantages and considerations.

  • Radioligand Binding Assays: These assays utilize a radioactively labeled ligand (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled ligand (the test compound), and the extent of this displacement is used to determine the affinity of the test compound for the receptor.[5][6]

  • Fluorescence Polarization (FP) Assays: FP assays are a homogeneous, non-radioactive alternative that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer) when it binds to a larger molecule (the receptor).[7][8][9] Unbound tracer tumbles rapidly in solution, leading to depolarized light emission. When bound to a larger receptor, its tumbling is slowed, resulting in an increase in the polarization of the emitted light. A test compound that competes with the tracer for binding to the receptor will cause a decrease in fluorescence polarization.

Experimental Design Considerations

Before proceeding with a specific protocol, several key factors must be considered to ensure a successful and interpretable binding assay.

ParameterConsiderationRationale
Target Selection Based on structural similarity to known ligands, computational docking studies, or preliminary functional data.To increase the probability of identifying a relevant biological interaction.
Ligand/Tracer Selection For radioligand assays, a high-affinity, high-specificity radioligand for the target is required. For FP assays, a fluorescently labeled tracer with appropriate binding affinity is necessary.The choice of labeled ligand is critical for assay sensitivity and accuracy.
Buffer Composition pH, ionic strength, and the presence of detergents or protease inhibitors should be optimized to maintain receptor integrity and function.The buffer conditions can significantly impact the binding interaction.
Non-Specific Binding This is the binding of the ligand to components other than the target receptor. It must be determined and subtracted from the total binding to obtain specific binding.Accurate determination of non-specific binding is crucial for calculating meaningful affinity values.
Assay Temperature and Incubation Time These parameters should be optimized to ensure that the binding reaction reaches equilibrium.Failure to reach equilibrium will lead to inaccurate affinity measurements.

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a filtration-based radioligand binding assay, a common method for studying membrane-bound receptors.[6][10]

Workflow Diagram

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare Receptor Membranes I1 Incubate Receptor, Radioligand, and Test Compound P1->I1 P2 Prepare Radioligand Stock P2->I1 P3 Prepare Test Compound Dilutions P3->I1 S1 Rapid Filtration through Glass Fiber Filters I1->S1 I2 Incubate Non-Specific Binding Control (with excess unlabeled ligand) I2->S1 S2 Wash Filters to Remove Unbound Radioligand S1->S2 S3 Measure Radioactivity on Filters S2->S3 A1 Calculate Specific Binding S3->A1 A2 Generate Competition Curve A1->A2 A3 Determine IC50 and Ki A2->A3

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand specific for the target receptor.

  • Test Compound: 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Non-Specific Binding Ligand: A high concentration of an unlabeled ligand known to bind to the target receptor.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold assay buffer.

  • Glass Fiber Filters: Whatman GF/B or equivalent.

  • Scintillation Vials and Cocktail.

  • 96-well Plates.

  • Filtration Apparatus (Cell Harvester).

  • Scintillation Counter.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare serial dilutions of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride in assay buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

    • Dilute the radioligand in assay buffer to a working concentration, usually at or below its dissociation constant (Kd).

    • Prepare the non-specific binding control by adding a high concentration (e.g., 1000-fold the Kd of the radioligand) of the unlabeled ligand to a set of tubes.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and receptor preparation.

    • Non-Specific Binding (NSB): Add assay buffer, radioligand, receptor preparation, and the high concentration of unlabeled ligand.

    • Competition Binding: Add assay buffer, radioligand, receptor preparation, and varying concentrations of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters several times with cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined by non-linear regression analysis of the competition curve.

  • Calculate Ki: The inhibitory constant (Ki) for the test compound can be calculated from the IC₅₀ using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Competitive Fluorescence Polarization Assay

This protocol outlines a homogeneous assay suitable for high-throughput screening.[8][11][12]

Workflow Diagram

FP_Assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis P1 Prepare Receptor Solution I1 Add Receptor, Tracer, and Test Compound to Microplate P1->I1 P2 Prepare Fluorescent Tracer P2->I1 P3 Prepare Test Compound Dilutions P3->I1 I2 Incubate to Reach Equilibrium I1->I2 D1 Excite with Polarized Light I2->D1 D2 Measure Parallel and Perpendicular Emitted Light D1->D2 A1 Calculate Fluorescence Polarization (mP) D2->A1 A2 Generate Competition Curve A1->A2 A3 Determine IC50 A2->A3

Caption: Workflow for a competitive fluorescence polarization assay.

Materials and Reagents
  • Purified Receptor.

  • Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.

  • Test Compound: 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Assay Buffer: e.g., Phosphate-Buffered Saline (PBS) or a buffer optimized for the target receptor.

  • Black, low-binding 96- or 384-well microplates.

  • Fluorescence Plate Reader with polarization filters.

Step-by-Step Methodology
  • Assay Optimization:

    • Determine the optimal concentration of the receptor and fluorescent tracer to achieve a stable and significant polarization window (the difference in polarization between the bound and free tracer).

  • Preparation of Reagents:

    • Prepare serial dilutions of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride in assay buffer.

    • Prepare a working solution of the receptor and the fluorescent tracer in assay buffer at their optimized concentrations.

  • Assay Setup (in a microplate):

    • Tracer Alone (Minimum Polarization): Add assay buffer and the fluorescent tracer.

    • Tracer + Receptor (Maximum Polarization): Add assay buffer, fluorescent tracer, and the receptor.

    • Competition: Add assay buffer, fluorescent tracer, receptor, and varying concentrations of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Incubation:

    • Incubate the plate, protected from light, at a constant temperature for a predetermined time to allow the binding to reach equilibrium.

  • Detection:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

Data Analysis
  • Generate Competition Curve: Plot the fluorescence polarization values (mP) against the logarithm of the concentration of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal between the maximum and minimum values. This can be determined by non-linear regression analysis of the competition curve.

Troubleshooting

IssuePossible CauseSuggested Solution
High Non-Specific Binding (Radioligand Assay) Radioligand is "sticky" or filter binding.Increase BSA concentration in the buffer; pre-soak filters in a blocking agent (e.g., polyethyleneimine); use a different filter type.
Low Signal-to-Noise Ratio (FP Assay) Suboptimal tracer or receptor concentration; autofluorescence of the test compound.Re-optimize tracer and receptor concentrations; measure the fluorescence of the test compound alone and subtract it as background.
Poor Reproducibility Inaccurate pipetting; temperature fluctuations; receptor degradation.Use calibrated pipettes; ensure consistent incubation temperature; add protease inhibitors to the buffer.
No Competition Observed The test compound does not bind to the target receptor or has very low affinity.Test a wider concentration range of the compound; consider alternative potential targets.

Conclusion

The provided protocols for radioligand and fluorescence polarization binding assays offer robust frameworks for characterizing the interaction of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride with potential biological targets. The choice between these methods will depend on the available resources, the nature of the target (e.g., membrane-bound vs. soluble), and the desired throughput. By carefully designing and executing these experiments, researchers can obtain valuable data on the binding affinity and specificity of this compound, which is a critical step in elucidating its mechanism of action and potential therapeutic applications.

References

  • BMG LABTECH. Fluorescence Polarization Detection. [Link]

  • Molecular Devices. Fluorescence Polarization (FP). [Link]

  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2005). Reviews in Fluorescence 2005. Springer Science & Business Media.
  • Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high-throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306.
  • Hulme, E. C. (Ed.). (1992). Receptor-ligand interactions: a practical approach.
  • Molecular Devices. (2010). Establishing and optimizing a fluorescence polarization assay. Technical Note 25. [Link]

  • Enna, S. J., & Bylund, D. B. (2006). Basic receptor methodology. John Wiley & Sons.
  • Lohse, M. J., & Hein, P. (2013). Radioligand binding. Methods in molecular biology (Clifton, N.J.), 1033, 3–15.
  • PubChem. 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. [Link]

  • PubChem. 2-methoxy-4-[(methylamino)methyl]phenol. [https://pubchem.ncbi.nlm.nih.gov/compound/2-methoxy-4-(methylamino_methyl_phenol]([Link]

  • Balasubramanian, S., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. Frontiers in Microbiology, 8, 1290. [Link]

  • Balasubramanian, S., et al. (2017). Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes. PubMed, 28747920. [Link]

Sources

Method

Application Note: Pharmacological and Analytical Profiling of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (N-methylvanillylamine HCl) Synonyms: Dopamine Impurity 76 HCl[1],[2]...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (N-methylvanillylamine HCl) Synonyms: Dopamine Impurity 76 HCl[1],[2]

Executive Summary & Structural Rationale

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a highly versatile chemical entity. In the pharmaceutical industry, it occupies a dual role: it is a critical synthetic intermediate used in the large-scale manufacturing of β -adrenergic agonists and vasodilators[3],[4], and it is heavily monitored as a reference standard ("Dopamine Impurity 76") during the quality control of catecholamine-based active pharmaceutical ingredients (APIs)[2].

The Causality of Structure-Activity Relationships (SAR)

Understanding the pharmacological behavior of this compound requires analyzing its structural homology to endogenous adrenergic agents. The molecule features a vanilloid substitution pattern (3-methoxy-4-hydroxy), which mirrors metanephrine—the primary metabolite of epinephrine produced via Catechol-O-methyltransferase (COMT). However, unlike potent β -adrenergic agonists, it lacks the critical β -hydroxyl group on the ethylamine side chain.

Because of this missing β -hydroxyl group, the compound exhibits drastically attenuated direct agonistic activity at β -adrenergic receptors (GPCRs). This makes it a safe, non-potent intermediate for chemical synthesis, but necessitates stringent analytical protocols to ensure it is fully cleared from final adrenergic drug formulations to prevent competitive receptor binding or off-target effects.

G Epinephrine Epinephrine (Endogenous Agonist) Metanephrine Metanephrine (3-Methoxy Metabolite) Epinephrine->Metanephrine COMT Enzyme (Methylation) Agent N-methylvanillylamine (Synthetic Precursor / Impurity) Metanephrine->Agent Structural Homology (Lacks β-OH) Agonist β-Adrenergic Agonists (Therapeutic APIs) Agent->Agonist Chemical Synthesis (Side-chain extension)

Logical relationship and structural homology of N-methylvanillylamine to adrenergic compounds.

Protocol 1: In Vitro Adrenergic Receptor Activation Assay (cAMP TR-FRET)

To validate the safety profile of 2-Methoxy-4-[(methylamino)methyl]phenol HCl as an impurity, or to establish a baseline before synthesizing downstream β -adrenergic agonists, its direct effect on G α s-coupled β -adrenergic receptors must be quantified.

Expertise Insight (The "Why"): We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay rather than a standard ELISA. Phenolic and vanilloid compounds frequently exhibit auto-fluorescence that confounds standard optical assays. TR-FRET introduces a time-delayed measurement and a ratiometric readout (665 nm / 620 nm) that effectively eliminates background auto-fluorescence and light scattering, ensuring high-fidelity data[5].

Step-by-Step Methodology

Note: This is a self-validating system. Isoproterenol is included as a positive control to confirm receptor functionality, and the Z'-factor must be >0.5 for assay acceptance.

  • Cell Preparation: Culture HEK293 cells stably expressing human β1​

    • or β2​ -adrenergic receptors. Harvest and resuspend cells in an assay buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing for measurable accumulation upon receptor activation.
  • Compound Dilution: Prepare a 10-point, half-log dose-response curve of 2-Methoxy-4-[(methylamino)methyl]phenol HCl (ranging from 10 pM to 100 µM) in the assay buffer. Prepare a parallel curve for Isoproterenol.

  • Incubation: Dispense 10 µL of the cell suspension (approx. 5,000 cells/well) into a 384-well microplate. Add 10 µL of the compound dilutions. Incubate at 37°C for 30 minutes.

  • Lysis & Detection: Add 10 µL of Europium cryptate-labeled cAMP tracer and 10 µL of d2-labeled anti-cAMP antibody (prepared in lysis buffer) to all wells[5].

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio ( 665/620×104 ). Plot the dose-response curve using a 4-parameter logistic regression to determine the EC50​ and Emax​ .

G cluster_0 In Vitro Assay Workflow: β-AR Activation Prep Ligand Preparation (N-methylvanillylamine HCl) Incubation Incubation & Binding (37°C, 30 min + IBMX) Prep->Incubation Dose-Response Addition Cells Receptor-Expressing Cells (HEK293 β-AR) Cells->Incubation Seeding Lysis Cell Lysis & cAMP Release Incubation->Lysis GPCR Activation Detection TR-FRET Detection (620nm / 665nm) Lysis->Detection Reagent Addition Analysis Data Analysis (EC50 Calculation) Detection->Analysis Ratiometric Readout

Workflow for evaluating β-adrenergic receptor activation via TR-FRET cAMP accumulation assay.

Protocol 2: HPLC-UV Method for Purity & Stability Profiling

Because 2-Methoxy-4-[(methylamino)methyl]phenol HCl is recognized as Dopamine Impurity 76[1], its quantification alongside primary catecholamines is a critical regulatory requirement.

Expertise Insight (The "Why"): The analyte possesses a secondary amine ( pKa≈10.5 ) and a phenolic hydroxyl group ( pKa≈9.5 ). If the mobile phase pH is not strictly controlled, the compound will exist in a mixed ionization state, leading to severe peak tailing on a reverse-phase C18 column. We mandate an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the amine and suppress phenol ionization, ensuring sharp, symmetrical peaks and high resolution from the API.

Step-by-Step Methodology
  • System Setup: Equip the HPLC with a UV/Vis detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Column temperature: 30°C.

  • Sample Preparation: Dissolve the API (e.g., Dopamine HCl) and the reference standard (Impurity 76) in Mobile Phase A to a concentration of 1 mg/mL and 10 µg/mL, respectively.

  • Execution: Inject 10 µL of the sample. Monitor absorbance at 280 nm (optimal for the vanilloid aromatic ring).

  • System Suitability: The run is only valid if the resolution ( Rs​ ) between the API and the impurity is > 2.0, and the tailing factor ( Tf​ ) is < 1.5.

Quantitative Data Summaries

Table 1: Representative Pharmacological Profiling (cAMP Accumulation)

Demonstrates the attenuated direct agonism of the intermediate compared to a potent control.

Receptor SubtypeLigand / Agent EC50​ (nM) Emax​ (%)Assay Type
β1​ -AR Isoproterenol (Positive Control)1.2100cAMP TR-FRET
β1​ -AR 2-Methoxy-4-[(methylamino)methyl]phenol HCl> 10,000< 10cAMP TR-FRET
β2​ -AR Isoproterenol (Positive Control)0.8100cAMP TR-FRET
β2​ -AR 2-Methoxy-4-[(methylamino)methyl]phenol HCl8,50025cAMP TR-FRET
Table 2: HPLC System Suitability and Retention Parameters

Highlights the chromatographic separation of the impurity from standard catecholamines.

AnalyteRetention Time ( Rt​ , min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Epinephrine (API)3.5N/A1.12
Dopamine (API)4.2> 2.01.10
2-Methoxy-4-[(methylamino)methyl]phenol HCl 6.8 > 2.5 1.05

(Note: The increased lipophilicity imparted by the 3-methoxy and N-methyl groups causes the impurity to elute significantly later than dopamine on a C18 stationary phase).

Sources

Application

Application Note: A Comprehensive Guide to Investigating the Antioxidant Properties of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Abstract This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of the antioxidant properties of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of the antioxidant properties of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. This application note outlines the theoretical underpinnings of antioxidant activity and presents a suite of robust in vitro and cell-based assays to comprehensively evaluate the antioxidant potential of this compound. Detailed, step-by-step protocols for chemical-based assays (DPPH, ABTS, FRAP) and a cellular antioxidant activity (CAA) assay are provided, complete with explanations of the underlying chemical principles and data interpretation.

Introduction: The Significance of Antioxidant Research

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1][2] While they play a role in cellular signaling, an imbalance leading to excessive ROS levels can result in oxidative stress.[1][2] This state of oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, by causing damage to vital biomolecules such as lipids, proteins, and DNA.[1][2][3]

Antioxidants are compounds that can neutralize these harmful ROS, thereby mitigating oxidative stress and its detrimental effects. The exploration of novel antioxidant compounds is a cornerstone of drug discovery and development. 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, a derivative of 2-methoxyphenol, presents a promising scaffold for antioxidant activity due to its phenolic hydroxyl group, a key functional group known for its radical scavenging capabilities. A thorough investigation of its antioxidant properties is warranted to elucidate its potential therapeutic applications.

Chemical and Physical Properties of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

A foundational understanding of the test compound is critical for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₄ClNO₂[4]
Molecular Weight 203.66 g/mol [4]
IUPAC Name 2-methoxy-4-(methylaminomethyl)phenol;hydrochloride[4]
CAS Number 150031-65-5[4]

In Vitro Antioxidant Capacity Assays: A Multi-faceted Approach

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a panel of assays based on different mechanisms is recommended for a comprehensive evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a rapid and widely used method to assess the radical scavenging activity of a compound.[5][6] DPPH is a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[6] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, resulting in a color change from violet to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[6]

Experimental Workflow:

DPPH_Workflow A Prepare DPPH Solution D Mix DPPH with Sample/Standard/Blank A->D B Prepare Test Compound Dilutions B->D C Prepare Standard (e.g., Trolox) C->D E Incubate in the Dark D->E F Measure Absorbance at 517 nm E->F G Calculate % Inhibition & IC50 F->G

Caption: DPPH Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride in a suitable solvent (e.g., methanol or water).

    • Prepare a standard antioxidant solution (e.g., Trolox or Ascorbic Acid) for comparison.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the DPPH working solution to each well.[5]

    • Add 20 µL of the test compound dilutions, standard, or blank (solvent only) to the respective wells.[5]

    • Mix well and incubate the plate in the dark at room temperature for 30 minutes.[5]

    • Measure the absorbance at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺).[7][8] ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•⁺, which has a characteristic absorbance at 734 nm.[7][8] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless form. The decrease in absorbance is proportional to the antioxidant's activity. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Workflow:

ABTS_Workflow A Prepare ABTS Radical Solution B Incubate in Dark (12-16h) A->B C Dilute ABTS Solution to Abs ~0.7 B->C F Mix ABTS Solution with Sample/Standard C->F D Prepare Test Compound Dilutions D->F E Prepare Standard (e.g., Trolox) E->F G Incubate F->G H Measure Absorbance at 734 nm G->H I Calculate TEAC H->I

Caption: ABTS Assay Workflow

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[8]

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.[7]

    • Before use, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7][8]

    • Prepare a series of dilutions of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

    • Prepare a standard curve using Trolox.

  • Assay Procedure:

    • Add 200 µL of the diluted ABTS•⁺ solution to each well of a 96-well plate.

    • Add 5 µL of the test compound dilutions, Trolox standards, or blank to the respective wells.

    • Mix and incubate at room temperature for a defined time (e.g., 5 minutes).

    • Read the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[9] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum at 593 nm.[9] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[9]

Experimental Workflow:

FRAP_Workflow A Prepare FRAP Reagent D Mix FRAP Reagent with Sample/Standard A->D B Prepare Test Compound Dilutions B->D C Prepare Fe(II) Standard Curve C->D E Incubate D->E F Measure Absorbance at 593 nm E->F G Calculate FRAP Value F->G

Caption: FRAP Assay Workflow

Protocol:

  • Reagent Preparation:

    • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

    • Prepare a series of dilutions of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

    • Prepare a standard curve using a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add 220 µL of the FRAP working solution to each well of a 96-well plate.

    • Add 10 µL of the test compound dilutions, Fe(II) standards, or blank to the respective wells.

    • Mix and incubate at 37°C for a specified time (e.g., 4 minutes).

    • Read the absorbance at 593 nm.

  • Data Analysis:

    • The FRAP value is calculated from the Fe(II) standard curve and expressed as µM of Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assay

Principle: While in vitro chemical assays are valuable for initial screening, they do not account for cellular uptake, metabolism, and localization of the compound. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential within a cellular context.[3][10] This assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[3][10] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH.[3][10] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[3][10] The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.

Signaling Pathway and Assay Principle:

CAA_Pathway cluster_cell Cell DCFH_DA_in DCFH-DA (Cell-permeable) Esterases Cellular Esterases DCFH_DA_in->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS ROS (e.g., from AAPH) DCFH->ROS Oxidation DCF DCF (Fluorescent) ROS->DCF Antioxidant 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride Antioxidant->ROS Inhibition DCFH_DA_out DCFH-DA (Added to media) DCFH_DA_out->DCFH_DA_in

Caption: Cellular Antioxidant Activity Assay Principle

Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate until confluent.[3][10]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS or HBSS).[3][10]

    • Add 50 µL of DCFH-DA probe solution to each well.[3][10]

    • Add 50 µL of various concentrations of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride or a standard antioxidant (e.g., Quercetin) to the respective wells.[3][10]

    • Incubate at 37°C for 60 minutes.[3][10]

    • Remove the solution and wash the cells three times with the buffered saline solution.[3][10]

    • Add 100 µL of a free radical initiator (e.g., AAPH) to each well.[3]

    • Immediately begin reading the fluorescence at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm in a microplate reader at 37°C.[3][10] Readings should be taken at regular intervals (e.g., every 5 minutes) for 60 minutes.[3][10]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and the samples.

    • The CAA value can be calculated using the formula: CAA unit = 100 - ( ∫SA / ∫CA ) * 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Results can be expressed as Quercetin Equivalents (QE) by comparing the CAA value of the test compound to a standard curve of Quercetin.

Data Summary and Interpretation

For a comprehensive comparison of the antioxidant potential of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, the results from the different assays should be tabulated.

AssayParameterResult (vs. Standard)
DPPH IC₅₀ (µM)Lower value indicates higher activity
ABTS TEAC (Trolox Equivalents)Higher value indicates higher activity
FRAP FRAP Value (µM Fe(II) Equivalents)Higher value indicates higher activity
CAA CAA Value (QE)Higher value indicates higher activity

Interpretation: Consistent high activity across multiple assays, particularly in the CAA assay, would strongly suggest that 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a potent antioxidant with good cellular bioavailability and efficacy. Discrepancies between the chemical-based and cell-based assays can provide insights into the compound's stability, solubility, and interaction with cellular systems.

Conclusion

The protocols and methodologies outlined in this application note provide a robust framework for the comprehensive evaluation of the antioxidant properties of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. By employing a combination of in vitro and cell-based assays, researchers can gain a thorough understanding of its radical scavenging and reducing capabilities, as well as its efficacy in a biologically relevant context. This multi-assay approach is crucial for elucidating the full antioxidant profile of this promising compound and for guiding its further development as a potential therapeutic agent.

References

  • Molecular Devices. (n.d.). Measure intracellular reactive oxygen species using far-red fluorescence. Retrieved from [Link]

  • Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]

  • BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70–76. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved from [Link]

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 11(12), e4052. [Link]

  • Forstermann, U., et al. (2017). Measurement of Reactive Oxygen Species, Reactive Nitrogen Species, and Redox-Dependent Signaling in the Cardiovascular System. Circulation research, 121(8), e76–e96. [Link]

  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cellular antioxidant assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved from [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. Retrieved from [Link]

  • Wolfe, K. L., & Liu, R. H. (2011). Cellular antioxidant activity (caa) assay.
  • Phull, A. R., et al. (2021). 4.4. DPPH Assay. Bio-protocol, 11(12), e4051. [Link]

  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 1, 115-119. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45286050, 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. Retrieved March 22, 2026, from [Link].

  • Platzer, M., et al. (2021). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International journal of molecular sciences, 22(13), 6775. [Link]

  • Moreira, I. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride (C9H13NO2). Retrieved from [Link]

  • NextSDS. (n.d.). 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Nafiah, & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, and Health (ICSTH 2020). [Link]

  • Kaur, R., et al. (2021). Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4. Biological Forum – An International Journal, 14(1), 01-07. [Link]

  • Nafiah, & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Khan, R., et al. (2026, January). Chemical structure of 2-Methoxy-4-((4-nitrophenylimino)methyl)phenol.... ResearchGate. [Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.
  • Al-Hijazeen, M., et al. (2020). Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. Foods (Basel, Switzerland), 9(5), 587. [Link]

  • Akpomie, K. G., et al. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1267. [Link]

  • Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]

Sources

Method

Application Note: 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride in Neurochemical Synthesis and Biomarker Development

Introduction and Neuroscientific Relevance 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS: 150031-65-5), frequently referred to in literature as N-methylvanillylamine hydrochloride or Dopamine Impurity 76 HCl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Neuroscientific Relevance

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS: 150031-65-5), frequently referred to in literature as N-methylvanillylamine hydrochloride or Dopamine Impurity 76 HCl, is a highly specialized synthetic intermediate in neuropharmacology[1]. While it does not act as a direct receptor ligand in vivo, its structural homology to endogenous catecholamines makes it an indispensable precursor for synthesizing homovanillic acid (HVA)—the primary terminal metabolite of dopamine—and various phenethylamine-based dopaminergic analogs[2].

In neuroscience research, HVA levels in cerebrospinal fluid (CSF) and plasma are vital biomarkers for assessing dopaminergic tone in pathologies such as schizophrenia, Parkinson's disease, and neuroblastoma. Historically, synthesizing HVA and related 3-methoxytyramine derivatives required tedious protection and deprotection of the phenolic hydroxyl group. Utilizing 2-methoxy-4-[(methylamino)methyl]phenol bypasses these steps, enabling direct cyanation to 4-hydroxy-3-methoxyphenylacetonitrile, thereby streamlining the production of high-purity neurochemical standards[3].

Mechanistic Insights: The Advantage of the Secondary Amine

Direct nucleophilic substitution of vanillyl alcohol with cyanide is notoriously inefficient due to the poor leaving group capability of the hydroxyl group and the propensity of unprotected phenols to polymerize under harsh conditions.

The Causality of the Synthetic Route: By first converting vanillin to 2-methoxy-4-[(methylamino)methyl]phenol via reductive amination, we install a methylamino group. Under elevated temperatures in a dipolar aprotic solvent, this amine acts as a highly effective leaving group. While primary, secondary, and tertiary amines can all undergo this displacement[2], utilizing the secondary amine (N-methylvanillylamine) in combination with a high-boiling dipolar aprotic solvent (DMSO) and a precise acidic quench maximizes the yield (up to 94%). This specific combination stabilizes the leaving group dynamics and prevents the degradation of the newly formed nitrile in a highly basic environment[3].

Pathway Visualization

The following diagram illustrates the synthetic cascade from vanillin, through the title compound, to critical dopaminergic metabolites.

G V Vanillin (Starting Material) NMV 2-Methoxy-4-[(methylamino)methyl]phenol (Intermediate) V->NMV Methylamine, H2 PtO2 Catalyst NIT 4-Hydroxy-3-methoxyphenylacetonitrile (Nitrile Precursor) NMV->NIT NaCN, DMSO 125°C HVA Homovanillic Acid (HVA) (Dopamine Metabolite) NIT->HVA Acid/Base Hydrolysis MT 3-Methoxytyramine (Dopamine Metabolite) NIT->MT Reduction (H2/Pd)

Figure 1: Synthetic pathway from vanillin to dopaminergic metabolites via the title intermediate.

Physicochemical Data and Yield Comparisons

The efficiency of the cyanation step is highly dependent on the amine precursor and the solvent conditions. Table 1 summarizes the properties of the title compound and the yield advantages it offers.

Table 1: Physicochemical Properties and Precursor Efficiency

Property / ParameterValue / Description
Chemical Name 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride
Synonyms N-Methylvanillylamine HCl; Dopamine Impurity 76 HCl
CAS Number 150031-65-5
Molecular Weight 203.66 g/mol
Topological Polar Surface Area 41.5 Ų
Yield of Nitrile (Standard DMF Method) ~58%
Yield of Nitrile (Optimized DMSO Method) 87% - 94%

Data aggregated from PubChem[1] and optimized synthetic literature[2][3].

Experimental Protocols

The following protocols detail the synthesis and utilization of 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride. Every step is designed as a self-validating system to ensure high-fidelity results for downstream neuroscience applications.

Protocol A: Reductive Amination of Vanillin to 2-Methoxy-4-[(methylamino)methyl]phenol

Objective: Synthesize the secondary amine intermediate from vanillin.

Materials:

  • Vanillin (1.0 mole, 152 g)

  • Liquid methylamine (200 mL)

  • Absolute Ethanol (1000 mL)

  • Platinum dioxide (PtO₂) catalyst (4.0 g)

  • Hydrogen gas

Step-by-Step Procedure:

  • Schiff Base Formation: Dissolve 152 g of vanillin in 900 mL of absolute ethanol. Add 200 mL of liquid methylamine.

    • Causality: Allowing the mixture to stand at room temperature for 1 hour ensures complete formation of the imine intermediate before reduction, preventing the premature reduction of unreacted vanillin to vanillyl alcohol[2].

  • Catalytic Hydrogenation: Transfer the solution to a hydrogenation reactor. Add 4.0 g of PtO₂ suspended in 100 mL of ethanol.

  • Reduction: Pressurize the vessel with H₂ to an initial pressure of 42 psi. Agitate until hydrogen uptake ceases.

  • Workup: Filter the mixture through a Celite pad to remove the PtO₂ catalyst. Evaporate the solvent under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the resulting free base oil in dry diethyl ether and bubble anhydrous HCl gas through the solution until precipitation is complete. Filter and dry the crystals.

  • Self-Validation Check:

    • Melting Point: The free base should melt at 111-114°C[2].

    • IR Spectroscopy: Confirm the disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the presence of a secondary amine N-H stretch (~3350 cm⁻¹) and free O-H stretch (~3565 cm⁻¹)[2].

Protocol B: Cyanation to 4-Hydroxy-3-methoxyphenylacetonitrile

Objective: Convert the synthesized amine to the nitrile precursor for HVA.

Materials:

  • 2-Methoxy-4-[(methylamino)methyl]phenol (160.8 g)

  • Sodium cyanide (NaCN) (54 g)

  • Dimethyl sulfoxide (DMSO) (1.0 L)

  • Glacial acetic acid (100 mL)

Step-by-Step Procedure:

  • Reaction Setup: Suspend 160.8 g of the amine and 54 g of NaCN in 1.0 L of DMSO.

    • Causality: DMSO is a dipolar aprotic solvent that leaves the cyanide anion unsolvated and highly nucleophilic, enabling the displacement of the methylamino group without the need to protect the phenolic hydroxyl[3].

  • Thermal Displacement: Heat the mixture to 125°C under a nitrogen atmosphere until dissolved.

  • Acidic Quench: At 125°C, slowly add a solution of 100 mL glacial acetic acid in 200 mL water. Stir for an additional 2 hours.

    • Causality: The acetic acid neutralizes the highly basic conditions generated by the departing methylamine, preventing the degradation/hydrolysis of the newly formed nitrile[3].

  • Isolation: Cool to 80°C and distill off the DMSO under a water-pump vacuum. Add 900 mL of water to the residue and extract with 350 mL of chloroform.

  • Purification: Wash the chloroform phase with water, dry over anhydrous sodium sulfate, and evaporate in vacuo to yield an oil. Seed the oil to induce crystallization.

  • Self-Validation Check:

    • Yield & Purity: Expect a yield of ~143 g (94%). The resulting crystals of 4-hydroxy-3-methoxyphenylacetonitrile must have a melting point of 53°-54°C[3].

References

  • [2] Short, J. H., Dunnigan, D. A., & Ours, C. W. (1973). Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other. Tetrahedron, 29(13), 1931-1939. Source: mdma.ch. URL:

  • [3] Meyer, H. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. US Patent 3983151A. Source: google.com. URL:

  • [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45286050, 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. Source: nih.gov. URL:

Sources

Application

Application Note: Formulation and Methodologies for 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Target Audience: Researchers, medicinal chemists, and pharmacological scientists. Content Focus: Reagent formulation, stability causality, and self-validating experimental protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and pharmacological scientists. Content Focus: Reagent formulation, stability causality, and self-validating experimental protocols.

Executive Summary & Chemical Identity

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine hydrochloride or Dopamine Impurity 76 HCl) is a highly versatile secondary amine[1]. In pharmacological research, it serves as a structural analog to vanillylamine for investigating transient receptor potential vanilloid 1 (TRPV1) and dopaminergic pathways. In synthetic chemistry, it is a critical intermediate for the high-yield production of 4-hydroxy-3-methoxyphenylacetonitrile (homovanillonitrile), a precursor to homovanillic acid and various phenethylamine derivatives[2].

Physicochemical Profile
  • CAS Number: 150031-65-5

  • Molecular Weight: 203.66 g/mol [1]

  • Formula: C₉H₁₄ClNO₂

  • Solubility: Highly soluble in water, DMSO, and methanol.

Mechanistic Role & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific formulation and synthetic choices are made regarding this compound.

Why the Hydrochloride Salt? The free base of N-methylvanillylamine is an electron-rich phenol that is highly susceptible to auto-oxidation in the presence of ambient oxygen and light. By formulating it as a hydrochloride salt, the protonated amine ( −NH2+​CH3​ ) exerts a mild electron-withdrawing effect, significantly reducing the electron density on the aromatic ring. This prevents amine-catalyzed oxidative degradation, ensuring long-term shelf stability and reproducibility in biological assays.

Why is it the Preferred Synthetic Precursor? In the synthesis of homovanillonitrile, traditional methods require the protection of the phenolic hydroxyl group before cyanation. N-methylvanillylamine bypasses this requirement. Upon heating in a polar aprotic solvent, the secondary amine acts as a superior leaving group, generating a transient, highly electrophilic quinone methide intermediate[3]. The cyanide ion rapidly attacks the methylene carbon of this intermediate, re-aromatizing the ring to yield the phenol-intact nitrile.

Experimental Protocols: A Self-Validating System

Every protocol below is designed as a "self-validating system," meaning built-in Quality Control (QC) checkpoints are established to verify success before proceeding to subsequent steps.

Protocol A: Aqueous Formulation for Pharmacological Assays

Objective: Prepare a stable 100 mM stock solution for in vitro cell culture or in vivo dosing.

  • Solvent Preparation: Degas double-distilled water (ddH₂O) by sparging with nitrogen or argon for 15 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the phenolic moiety once in solution.

  • Dissolution: Weigh 20.37 mg of 2-Methoxy-4-[(methylamino)methyl]phenol HCl and dissolve in 1.0 mL of the degassed ddH₂O to yield a 100 mM stock.

  • pH Adjustment (Critical): Because it is an HCl salt, the resulting solution will be acidic. Carefully titrate with 0.1 M NaOH until the pH reaches 7.2–7.4.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, amber microcentrifuge tube.

  • QC Validation Check:

    • Visual: The solution must be completely colorless and transparent against a black background. Any pink or brown tint indicates oxidative degradation; discard if observed.

    • Analytical: Verify pH is strictly within the physiological range (7.2–7.4) prior to application in ACSF (Artificial Cerebrospinal Fluid) or culture media.

Protocol B: Synthetic Conversion to Homovanillonitrile

Objective: Synthesize 4-hydroxy-3-methoxyphenylacetonitrile via cyanation.

  • Free-Basing (Pre-requisite): The HCl salt must be neutralized prior to cyanation; otherwise, the acidic proton will react with NaCN to form lethal HCN gas and stall the reaction. Dissolve the HCl salt in minimal water, neutralize with saturated Na₂CO₃, and extract with chloroform to isolate the free base (N-methylvanillylamine).

  • Reaction Setup: Suspend 1.6 g (~10 mmol) of the N-methylvanillylamine free base and 0.54 g (11 mmol) of Sodium Cyanide (NaCN) in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO)[4].

  • Thermal Activation: Heat the mixture to 125°C under a strict nitrogen atmosphere for 2 hours. Causality: DMSO acts as a polar aprotic solvent, stabilizing the transition state of the cyanide attack on the quinone methide intermediate, driving the reaction forward.

  • Quenching: Cool the reaction to 80°C. Add a solution of 1 mL glacial acetic acid in 2 mL water to quench unreacted cyanide[4].

  • QC Validation Check:

    • TLC Monitoring: Run a TLC plate (DCM:MeOH 9:1). The starting material spot should completely disappear.

    • FTIR Confirmation: Isolate the product and perform FTIR. A successful reaction is validated by the appearance of a sharp, distinct nitrile (-C≡N) stretch at ~2250 cm⁻¹.

Data Presentation: Optimization of Cyanation Yields

The choice of the amine precursor drastically impacts the yield of the cyanation reaction. As demonstrated in the literature and subsequent patent optimizations, the secondary amine (N-methylvanillylamine) combined with DMSO provides the highest industrial yield[2][4].

Precursor Amine TypeLeaving GroupSolvent / TempReported Yield (%)Reference Source
Vanillylamine (Primary)AmmoniaDMF / 110-130°C64%Short et al. (1973)
N,N-Dimethylvanillylamine (Tertiary)DimethylamineDMF / 110-130°C56%Short et al. (1973)
N-Methylvanillylamine (Secondary) Methylamine DMF / 110-130°C 58% Short et al. (1973)
N-Methylvanillylamine (Secondary) Methylamine DMSO / 125°C 87–94% Bayer AG (US3983151A)

Table 1: Comparative yields demonstrating the causality of solvent choice (DMSO vs DMF) in stabilizing the quinone methide intermediate for secondary amines.

Mechanistic Visualization

The following diagram illustrates the divergent workflows for 2-Methoxy-4-[(methylamino)methyl]phenol HCl, contrasting its direct biological formulation against its synthetic utility.

G cluster_0 Biological Formulation cluster_1 Synthetic Applications A 2-Methoxy-4-[(methylamino)methyl]phenol HCl (Solid Powder) B1 In Vitro Stock (100 mM in ddH2O) A->B1 Dissolve & Filter B2 In Vivo Dosing (0.9% Saline, pH 7.2) A->B2 Dissolve & Adjust pH C1 Free Base Conversion (Neutralization) A->C1 Base (NaOH/K2CO3) B3 Pharmacological Assays (TRPV1 / Dopaminergic) B1->B3 Dilute in ACSF B2->B3 Administer C2 Cyanation (NaCN/DMSO) Quinone Methide Pathway C1->C2 Heat 125°C C3 Homovanillonitrile (Pharmaceutical Intermediate) C2->C3 Cyanide Substitution

Workflow for the formulation and application of 2-Methoxy-4-[(methylamino)methyl]phenol HCl.

References

  • National Center for Biotechnology Information (PubChem). "2-Methoxy-4-((methylamino)methyl)phenol hydrochloride; CID 45286050." URL:[Link]

  • Short, J.H., Dunnigan, D.A., & Ours, C.W. (1973). "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other." Tetrahedron, 29(13), 1931-1939. URL:[Link]

  • Bayer AG (1976). "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile." US Patent 3983151A.

Sources

Method

Application Notes and Protocols for the Preclinical Investigation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Introduction 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a small molecule with a chemical structure suggestive of potential biological activity.[1][2][3] The presence of a phenol group and a methylamine side...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a small molecule with a chemical structure suggestive of potential biological activity.[1][2][3] The presence of a phenol group and a methylamine side chain attached to a methoxy-substituted benzene ring indicates possible interactions with various biological targets, including G-protein coupled receptors (GPCRs) or enzymes involved in inflammatory and oxidative stress pathways.[4][5][6][7] The structural similarity to known adrenergic ligands and other bioactive phenolic compounds warrants a systematic and comprehensive investigation into its pharmacological profile.

These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to conduct a thorough preclinical evaluation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. The protocols outlined herein are designed to elucidate the compound's mechanism of action, assess its therapeutic potential, and establish a preliminary safety profile. This guide is structured to follow a logical progression from fundamental physicochemical characterization to in-depth in vitro and in vivo studies.

Part 1: Physicochemical Characterization and Formulation Development

A comprehensive understanding of the physicochemical properties of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is the foundation for all subsequent biological studies. These properties will influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as guide the development of suitable formulations for in vitro and in vivo testing.

Identity and Purity Analysis

Objective: To confirm the chemical identity and determine the purity of the compound.

Protocol: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and coupled to a mass spectrometer (LC-MS) is recommended.[8]

  • Sample Preparation:

    • Prepare a stock solution of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detection: Monitor at a wavelength determined by a preliminary UV scan of the compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Range: m/z 100-500.

  • Data Analysis:

    • Confirm the identity by comparing the retention time and the mass-to-charge ratio (m/z) of the major peak with the theoretical values for the compound.

    • Determine the purity by calculating the peak area percentage of the main compound relative to all other detected peaks.

PropertyMethodExpected Result
Molecular FormulaMass SpectrometryC9H14ClNO2
Molecular WeightMass Spectrometry203.66 g/mol [2]
PurityHPLC-UV>98%
Solubility and Stability Assessment

Objective: To determine the solubility of the compound in various solvents and its stability under different conditions.

Protocol: Aqueous and Organic Solubility

  • Solvents: Test solubility in water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, and dimethyl sulfoxide (DMSO).

  • Method: Add increasing amounts of the compound to a fixed volume of solvent at room temperature and determine the point of saturation visually and by measuring the concentration of the supernatant by HPLC.

  • Stability: Assess the stability of the compound in solution over time at different temperatures (e.g., 4°C, room temperature, 37°C) by monitoring its concentration and purity by HPLC.

Part 2: In Vitro Pharmacological Evaluation

The initial in vitro screening aims to identify the primary biological targets of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride and to elucidate its mechanism of action at the molecular and cellular levels.

Receptor Binding Assays

Given the structural resemblance to adrenergic ligands, a primary focus should be on its interaction with adrenergic receptors.

Objective: To determine the binding affinity of the compound for α- and β-adrenergic receptor subtypes.

Protocol: Radioligand Binding Assay

  • Materials:

    • Cell membranes expressing specific human adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2). These can be commercially sourced or prepared from transfected cell lines.[9]

    • Radioligands specific for each receptor subtype (e.g., [3H]-prazosin for α1, [3H]-rauwolscine for α2, [3H]-dihydroalprenolol for β).[10][11]

    • 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

    • Non-labeled reference antagonists for each receptor subtype.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the log concentration of the compound.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

dot

Receptor_Binding_Workflow Compound 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride Incubation Incubation Compound->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Receptor Adrenergic Receptor (Membrane Prep) Receptor->Incubation Filtration Filtration to Separate Bound/Unbound Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Analysis Data Analysis (Ki determination) Quantification->Analysis

Caption: Workflow for Radioligand Binding Assay.

Functional Assays

Once binding is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of the compound at its target receptors.

Protocol: cAMP and Calcium Mobilization Assays

  • cAMP Assay (for Gs or Gi-coupled receptors like β-adrenergic receptors):

    • Use a stable cell line expressing the target receptor.

    • Treat the cells with increasing concentrations of the compound and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • To test for antagonism, pre-incubate the cells with the compound before stimulating with a known agonist (e.g., isoproterenol for β-receptors).[12]

  • Calcium Mobilization Assay (for Gq-coupled receptors like α1-adrenergic receptors):

    • Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Measure the change in intracellular calcium concentration upon addition of the compound using a fluorescence plate reader.

    • To assess antagonism, pre-treat cells with the compound before adding a known agonist (e.g., phenylephrine for α1-receptors).

Ex Vivo Vascular Reactivity Studies

Objective: To evaluate the effect of the compound on vascular tone in isolated blood vessels.

Protocol: Wire Myography

  • Tissue Preparation: Isolate segments of arteries (e.g., rat aorta or mesenteric arteries) and mount them in a wire myograph chamber containing physiological salt solution.[13][14]

  • Experimental Procedure:

    • Vasoconstriction: Assess the direct effect of cumulative concentrations of the compound on the vessel's contractile state.

    • Vasodilation: Pre-constrict the arterial rings with a vasoconstrictor (e.g., phenylephrine or KCl) and then add increasing concentrations of the compound to assess its vasodilatory potential.[13][15][16]

  • Data Analysis: Generate concentration-response curves to determine the potency (EC50) and efficacy (Emax) of the compound's effect on vascular tone.

dot

Vascular_Reactivity_Workflow cluster_prep Tissue Preparation cluster_exp Experimentation cluster_analysis Data Analysis Isolate Artery Isolate Artery Mount in Myograph Mount in Myograph Isolate Artery->Mount in Myograph Pre-constrict Pre-constrict with Phenylephrine/KCl Mount in Myograph->Pre-constrict Add Compound Add Cumulative Doses of Test Compound Pre-constrict->Add Compound Measure Tension Record Isometric Tension Add Compound->Measure Tension Generate Curves Generate Concentration-Response Curves Measure Tension->Generate Curves Calculate Parameters Calculate EC50 and Emax Generate Curves->Calculate Parameters Preclinical_Workflow cluster_in_vitro In Vitro / Ex Vivo Evaluation cluster_in_vivo In Vivo Evaluation cluster_safety Safety Assessment A Physicochemical Characterization B Receptor Binding Assays A->B C Functional Assays (cAMP, Calcium) B->C D Ex Vivo Vascular Reactivity C->D E Pharmacokinetics (PK) in Rodents D->E F Efficacy in Disease Models (e.g., SHR) E->F G Acute Toxicology Studies F->G

Caption: Integrated Preclinical Workflow.

Conclusion

The experimental designs detailed in these application notes provide a robust framework for the comprehensive preclinical evaluation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. By systematically progressing from fundamental physicochemical and in vitro pharmacological characterization to in vivo efficacy, pharmacokinetic, and toxicology studies, researchers can build a comprehensive data package to support the further development of this compound as a potential therapeutic agent.

References

  • Animal Models of Cardiovascular Diseases - PMC - NIH. (n.d.).
  • 6 Types of Toxicology Studies for IND & NDA Programs | WuXi AppTec. (2024, May 2).
  • Experimental Rodent Models of Cardiovascular Diseases - Frontiers. (2020, December 6).
  • Predicting Toxicity in Drug Development | Pharmaceutical Technology. (2022, February 2).
  • How Toxicology Studies Factor into New Drug Development - Jordi Labs. (2024, December 11).
  • Animal Models of Cardiovascular Research: Guide | Biotechfarm. (n.d.).
  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5).
  • Preclinical GLP Toxicology Studies - Charles River Laboratories. (n.d.).
  • Genetic Animal Models of Cardiovascular Pathologies - MDPI. (2025, June 21).
  • Considerations for choosing an optimal animal model of cardiovascular disease. (n.d.).
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29).
  • 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride — Chemical Substance Information - NextSDS. (n.d.).
  • In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed. (n.d.).
  • Small Molecule Bioanalysis | Anapharm Bioanalytics. (n.d.).
  • Full article: Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules - Taylor & Francis. (2024, May 10).
  • Pharmacokinetics and its role in small molecule drug discovery research - PubMed. (2001, September 15).
  • 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride | C9H14ClNO2 | CID 45286050. (n.d.).
  • Discovery of β2 Adrenergic Receptor Ligands Using Biosensor Fragment Screening of Tagged Wild-Type Receptor - PMC. (n.d.).
  • Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC. (n.d.).
  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. (2021, March 12).
  • Receptor-Ligand Binding Assays - Revvity. (n.d.).
  • 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride (C9H13NO2) - PubChemLite. (n.d.).
  • Guidelines for the measurement of vascular function and structure in isolated arteries and veins - American Physiological Society Journal. (n.d.).
  • Vascular function and endothelin-1: tipping the balance between vasodilation and vasoconstriction - PMC. (n.d.).
  • Structure-based discovery of β2-adrenergic receptor ligands - PNAS. (2009, April 21).
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15).
  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (2021, April 22).
  • Physiology, Vasodilation - StatPearls - NCBI Bookshelf - NIH. (2023, January 23).
  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (2024, January 1).
  • Examination of blood flow using vasoconstrictor and vasodilator stimuli: stability and reproducibility | Semantic Scholar. (n.d.).
  • A Comparative Analysis of the Biological Efficacy of 2-Methoxy-4-vinylphenol and 2 - Benchchem. (n.d.).
  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (2025, December 18).
  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed. (2023, October 15).
  • Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 | Request PDF - ResearchGate. (n.d.).
  • 2-メトキシ-4-メチルフェノール analytical standard - Sigma-Aldrich. (n.d.).
  • Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography - PubMed. (2003, October 5).
  • How is 2-Methoxy-4-methylphenol synthesized? - FAQ - Guidechem. (2023, June 18).
  • Application Notes and Protocols for the Quantification of 2-Methoxy-4-(2-nitrovinyl)phenol - Benchchem. (n.d.).
  • Synthesis of 2-Methoxy-4-phenyliminomethyl-phenol (1). - ResearchGate. (n.d.).
  • 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride | Sapphire Bioscience. (n.d.).
  • 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Virulence - Frontiers. (2017, July 11).
  • 2-Methoxy-4-vinylphenol Attenuates Migration of Human Pancreatic Cancer Cells via Blockade of FAK and AKT Signaling - PubMed. (2019, December 15).

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride synthesis

Technical Support Center: Optimizing 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride Synthesis Overview 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine hydrochloride)...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride Synthesis

Overview

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine hydrochloride) is a critical intermediate in the synthesis of capsaicinoids and various pharmaceutical agents. The most direct synthetic route is the reductive amination of vanillin (4-hydroxy-3-methoxybenzaldehyde) with methylamine, followed by precipitation as a hydrochloride salt.

This technical guide provides validated protocols, quantitative data, and troubleshooting FAQs to help researchers maximize reaction yields and product purity while understanding the mechanistic causality behind each step.

Reaction Pathway & Mechanism

The synthesis proceeds via a discrete two-stage, one-pot reaction followed by salt precipitation:

  • Condensation: Nucleophilic attack of methylamine on the vanillin carbonyl, followed by dehydration to form an imine (Schiff base) intermediate.

  • Reduction: The imine is reduced to the secondary amine (free base).

  • Salt Formation: The free base is treated with anhydrous HCl to precipitate the target hydrochloride salt.

ReactionPathway Vanillin Vanillin (Aldehyde) Imine Imine Intermediate (Schiff Base) Vanillin->Imine Condensation (-H2O) Methylamine Methylamine (Primary Amine) Methylamine->Imine FreeBase N-Methylvanillylamine (Free Base) Imine->FreeBase Reduction (NaBH4) HClSalt Target Product: Hydrochloride Salt FreeBase->HClSalt Salt Formation (Anhydrous HCl)

Reaction pathway for 2-Methoxy-4-[(methylamino)methyl]phenol HCl synthesis.

Step-by-Step Optimized Methodology

To ensure a self-validating system, this protocol isolates the imine formation step from the reduction step. This prevents the premature reduction of the starting aldehyde, a common cause of yield loss[1].

Phase 1: Imine Formation

  • Preparation: Dissolve 1.0 equivalent of vanillin in anhydrous methanol to achieve a 0.5 M concentration.

  • Amine Addition: Add 1.5 to 2.0 equivalents of methylamine (as a 33% solution in absolute ethanol) dropwise at room temperature.

    • Causality: Maintaining a stoichiometric excess of methylamine drives the equilibrium toward the imine and suppresses unwanted tertiary amine formation[2].

  • pH Adjustment: Add a catalytic amount of glacial acetic acid to adjust the pH to ~5–6.

    • Causality: Mildly acidic conditions protonate the carbonyl oxygen, accelerating nucleophilic attack without fully protonating and deactivating the methylamine nucleophile.

  • Validation: Stir for 2–4 hours at room temperature. Monitor by TLC (disappearance of the vanillin spot) to validate that imine conversion is 100% complete before proceeding.

Phase 2: Reduction 5. Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reduction. 6. Reductant Addition: Portion-wise, carefully add 1.2 equivalents of Sodium Borohydride (NaBH₄).

  • Alternative: Sodium Cyanoborohydride (NaBH₃CN) can be used for simultaneous in-situ reduction due to its high chemoselectivity for imines over aldehydes at pH 5–6[1].

  • Reaction: Stir for 1 hour at 0 °C, then allow the mixture to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction carefully with distilled water, concentrate the solvent in vacuo, and extract the free base with dichloromethane (DCM). Wash with brine, dry rigorously over anhydrous Na₂SO₄, and concentrate.

Phase 3: Hydrochloride Salt Precipitation 9. Solvent Exchange: Dissolve the crude N-methylvanillylamine free base in a minimum volume of anhydrous diethyl ether or isopropanol. 10. Acidification: Dropwise, add a stoichiometric amount of anhydrous HCl (e.g., 2M HCl in diethyl ether) at 0 °C.

  • Causality: Water must be strictly excluded here; the target salt is highly water-soluble, and aqueous HCl will cause the product to oil out rather than crystallize.
  • Isolation: Filter the resulting white crystalline precipitate, wash with cold anhydrous ether, and dry under high vacuum.

Quantitative Data: Reducing Agent Comparison

The choice of reducing agent significantly impacts the chemoselectivity and overall yield of the secondary amine[1],[2].

Reducing AgentReaction ModeRelative Yield (%)Major ByproductMechanistic Notes
NaBH₄ Stepwise (Pre-form imine)82 - 88%Vanillyl alcohol (<5%)Cost-effective; requires strict stepwise addition to avoid rapid aldehyde reduction.
NaBH₃CN One-pot (In-situ)89 - 94%TraceHighly selective for imines at pH ~5; generates toxic HCN byproducts during workup[1].
NaBH(OAc)₃ One-pot (In-situ)85 - 90%TraceMilder than NaBH₄; excellent selectivity; safer alternative to NaBH₃CN[1].
H₂ / Pd-C Catalytic Hydrogenation75 - 80%Ring-reduced speciesClean workup, but risks over-reduction or demethylation if pressure/time is not optimized.

Troubleshooting & FAQs

Troubleshooting Start Issue: Low Yield of HCl Salt CheckNMR Analyze Crude by 1H NMR / TLC Start->CheckNMR Alcohol Vanillyl Alcohol Detected? CheckNMR->Alcohol TertAmine Tertiary Amine Detected? CheckNMR->TertAmine NoCryst Oil Formation / Poor Crystallization? CheckNMR->NoCryst Sol1 Delay Reductant or Use NaBH3CN Alcohol->Sol1 Yes Sol2 Increase Methylamine Equivalents TertAmine->Sol2 Yes Sol3 Use Anhydrous HCl in Ether NoCryst->Sol3 Yes

Troubleshooting logic tree for diagnosing low yields in reductive amination.

Q: Why am I seeing significant amounts of vanillyl alcohol in my crude product? A: Vanillyl alcohol forms when the reducing agent reduces the unreacted vanillin (aldehyde) before it can fully condense with the methylamine. Causality & Solution: NaBH₄ is a strong hydride donor that reduces aldehydes rapidly. You must ensure the imine formation is 100% complete (verify via TLC) before adding NaBH₄. Alternatively, switch to a chemoselective reducing agent like NaBH₃CN or NaBH(OAc)₃, which specifically target the protonated imine (iminium ion) and react sluggishly with aldehydes[1].

Q: How can I prevent the formation of tertiary amine byproducts (over-alkylation)? A: While less common with methylamine due to steric factors compared to other primary amines, dialkylation can occur if the secondary amine product reacts with another equivalent of vanillin. Causality & Solution: Direct alkylation is difficult to control, but reductive amination inherently limits this[1]. To further suppress it, maintain a stoichiometric excess of methylamine (1.5 - 2.0 eq). This ensures that vanillin preferentially reacts with the highly abundant primary amine rather than the newly formed secondary amine[2].

Q: My free base yield is excellent, but I lose most of my product during the hydrochloride salt crystallization. What is going wrong? A: The 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride salt is highly soluble in water and polar protic solvents. Causality & Solution: If your solvent system during precipitation contains residual water (e.g., from using aqueous HCl instead of anhydrous HCl, or inadequate drying of the DCM extract), the salt will remain dissolved or form a sticky oil. Ensure the free base is rigorously dried over Na₂SO₄. Use strictly anhydrous solvents (diethyl ether) and anhydrous HCl sources (like HCl in dioxane or ether) to induce crisp crystallization.

Q: Can I perform this reaction without a solvent to improve green chemistry metrics? A: Yes. Recent pedagogical and synthetic methodologies have demonstrated solvent-free solid-solid reductive aminations. Grinding the aldehyde and amine together can form the imine quantitatively in minutes, followed by reduction[3]. However, scaling this up for N-methylvanillylamine can be challenging due to the volatility of methylamine.

References

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchGate.3

  • Reductive Amination, and How It Works - Master Organic Chemistry. 1

  • Application Note – Reductive Amination - Sigma-Aldrich.2

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot erratic assay results traced back to the improper handling of easily oxidized phenolic amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot erratic assay results traced back to the improper handling of easily oxidized phenolic amines. 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine HCl)[1] is a critical intermediate in the synthesis of capsaicinoids like olvanil[2] and serves as a standard in neurotransmitter metabolite profiling. While the hydrochloride salt is freely soluble and relatively stable as a dry powder, its stability in aqueous solutions is highly dependent on pH, light exposure, and dissolved oxygen[3].

This guide provides field-proven insights into the chemical behavior of this compound, self-validating troubleshooting protocols, and optimized workflows to ensure absolute scientific integrity in your experiments.

Part 1: Mechanistic Insight – The Causality of Degradation

To prevent degradation, you must first understand its causality. The molecule features an electron-rich guaiacol (methoxyphenol) moiety and a benzylic secondary amine, creating a "perfect storm" for oxidative instability in solution.

  • Auto-Oxidation: The phenolic hydroxyl group has a reported pKa of ~10.9[4]. In neutral to alkaline solutions, the equilibrium shifts toward the phenoxide ion, which is highly susceptible to oxidation by dissolved O₂. This forms a phenoxyl radical that rapidly rearranges into a highly reactive quinone methide.

  • Polymerization: Quinone methides are powerful electrophiles. They react with the secondary amine (pKa ~8.5)[4] of adjacent molecules, leading to cross-linking and the formation of yellow/brown polymeric degradants[3].

  • Oxidative Deamination: The benzylic amine can also undergo hydrolysis and oxidation, yielding vanillin and vanillic acid as downstream byproducts[3].

DegradationPathway Intact N-methylvanillylamine (Intact Molecule) Radical Phenoxyl Radical (Unstable Intermediate) Intact->Radical Auto-oxidation Vanillin Vanillin / Vanillic Acid (Hydrolysis Byproducts) Intact->Vanillin Oxidative Deamination Catalysts O2 / Light / pH > 7 (Environmental Triggers) Catalysts->Radical Accelerates Quinone Quinone Methide (Reactive Electrophile) Radical->Quinone Rearrangement Polymer Polymeric Degradants (Yellow/Brown Discoloration) Quinone->Polymer Cross-linking with Amines

Fig 1: Oxidative degradation pathway of N-methylvanillylamine highlighting quinone methide formation.

Part 2: Troubleshooting & FAQs

Q1: My stock solution turned yellow/brown after 48 hours at room temperature. Is it still viable for my assays? A1: No. Discard it immediately. The yellow/brown discoloration is a direct visual indicator of quinone methide formation and subsequent polymerization[3]. Using this solution will introduce reactive electrophiles into your assay, which can covalently modify proteins or skew chromatographic baselines. This visual cue is a self-validating indicator of compromised integrity.

Q2: How does the buffer pH influence the stability of this compound during my experiments? A2: Stability is strictly pH-dependent. At pH > 7.5, the secondary amine becomes unprotonated, increasing its nucleophilicity. As the pH approaches 10, the phenol deprotonates, drastically accelerating auto-oxidation[3]. For optimal stability, experimental buffers should be kept slightly acidic (pH 4.0–6.0) whenever the biological or chemical assay permits.

Q3: I am using this as a precursor for biocatalytic capsaicinoid synthesis. How should I store the intermediate? A3: The free base of N-methylvanillylamine is highly unstable and prone to rapid polymerization. If temporary storage is necessary before a subsequent synthetic step, it is highly recommended to precipitate and store the compound as its stable hydrochloride salt rather than the free base[4].

Part 3: Quantitative Stability Matrix

The following table summarizes the expected stability of 2-Methoxy-4-[(methylamino)methyl]phenol HCl in aqueous solutions under various conditions. Use this matrix to audit your current laboratory practices.

Storage ConditionpH RangeLight ExposureEstimated StabilityVisual Indicator of Degradation
-20°C to -80°C 4.0 - 6.0Protected (Dark)> 12 MonthsNone (Clear, colorless solution)
2°C to 8°C 4.0 - 6.0Protected (Dark)2 - 4 WeeksFaint yellowing over time
Room Temp (25°C) 4.0 - 6.0Ambient Light< 48 HoursRapid yellowing
Room Temp (25°C) > 7.5 (Alkaline)Ambient Light< 4 HoursDeep brown/orange discoloration

Part 4: Standard Operating Procedure (SOP)

To guarantee the scientific integrity of your stock solutions, do not merely dissolve the powder in ambient water. Follow this self-validating, step-by-step methodology:

Step 1: Solvent Preparation

  • Action: Sparge high-purity HPLC-grade water with Nitrogen or Argon gas for 15 minutes. Acidify slightly (e.g., 0.1% Formic Acid or HCl) to achieve a pH < 6.0.

  • Causality: Dissolved oxygen is the primary electron acceptor in auto-oxidation. Sparging removes O₂, while acidifying the solvent ensures the phenolic hydroxyl remains protonated, drastically reducing its electron density and reactivity.

Step 2: Weighing & Dissolution

  • Action: Weigh the hydrochloride salt under an inert atmosphere (e.g., a glove box or N₂-flushed balance enclosure) and dissolve it in the degassed solvent while protecting the flask from ambient light.

  • Causality: The dry hydrochloride salt is hygroscopic. Weighing under an inert atmosphere prevents moisture absorption, which can initiate localized hydrolysis before bulk dissolution[3].

Step 3: Aliquotting

  • Action: Immediately transfer the solution into single-use amber glass vials. Overlay the headspace with inert gas before sealing with PTFE-lined caps.

  • Causality: Repeated freeze-thaw cycles introduce oxygen and physical stress. Single-use aliquots in amber vials prevent both photochemical degradation and oxygen ingress.

Step 4: Cryogenic Storage

  • Action: Store the sealed aliquots immediately at -20°C or -80°C.

  • Causality: Lowering the temperature reduces the kinetic energy available to overcome the activation energy barrier for quinone methide rearrangement, effectively halting the degradation pathway.

SOPWorkflow Step1 1. Solvent Preparation Degas with N2/Argon & Acidify (pH < 6) Step2 2. Weighing & Dissolution Perform under inert atmosphere, protect from light Step1->Step2 Step3 3. Aliquotting Transfer to amber glass vials to prevent photodegradation Step2->Step3 Step4 4. Cryogenic Storage Store at -20°C or -80°C for long-term stability Step3->Step4

Fig 2: Optimized workflow for preparing and storing oxidation-sensitive stock solutions.

References

  • [1] Title: 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride | CID 45286050. Source: PubChem, National Center for Biotechnology Information. URL:[Link]

  • [4],[2] Title: Biocatalytic synthesis of the non-pungent capsaicinoid olvanil from agri-food waste. Source: RSC Sustainability (2025). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Welcome to the Technical Support Center for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly referred to as N-methylvanillylamine hydrochloride). This compound is a critical secondary amine intermediate ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly referred to as N-methylvanillylamine hydrochloride). This compound is a critical secondary amine intermediate utilized in the synthesis of capsaicin analogs, olvanil, and various neuroactive pharmaceuticals [1].

Despite its structural simplicity, purifying this molecule presents significant challenges. The compound features an electron-rich phenolic ring prone to oxidation, a secondary amine susceptible to over-alkylation, and amphoteric properties that complicate standard liquid-liquid extractions. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you achieve >99% purity in your workflows.

🔍 Troubleshooting Guide & FAQs

Q1: Why does my isolated hydrochloride salt have a pink or brown discoloration, and how do I prevent it? Causality: Discoloration is a classic hallmark of phenolic oxidation. The electron-rich guaiacol (2-methoxyphenol) moiety is highly susceptible to aerobic oxidation, forming highly conjugated, colored quinone methide intermediates [3]. Solution:

  • Conduct all freebasing and extraction steps under an inert atmosphere (Argon or N2).

  • Add a water-soluble antioxidant, such as sodium metabisulfite (0.1% w/v) or ascorbic acid, to the aqueous phases during your workup.

  • If the isolated salt is already discolored, perform a hot recrystallization in isopropanol (IPA) with activated charcoal (Norit), followed by hot gravity filtration.

Q2: My product is contaminated with unreacted vanillin and vanillyl alcohol. How can I selectively remove them? Causality: Vanillin is the starting material, and vanillyl alcohol is a common byproduct formed when the aldehyde is reduced before the imine can form. Because these impurities lack a basic amine group, they do not form water-soluble salts at low pH. Solution: Leverage their divergent acid-base profiles. Acidify the crude mixture to pH 1–2. At this pH, N-methylvanillylamine becomes a highly water-soluble ammonium cation, while vanillin and vanillyl alcohol remain neutral. Washing the acidic aqueous phase with an organic solvent (e.g., ethyl acetate) will selectively strip away these non-basic impurities [2].

Q3: I am detecting a bis-alkylated tertiary amine impurity. What causes this and how is it removed? Causality: During reductive amination, the newly formed secondary amine (N-methylvanillylamine) can act as a nucleophile and attack another equivalent of the unreacted vanillin imine. This side reaction forms a bulky bis(vanillyl)methylamine byproduct. Solution: Preventative action requires maintaining a strict stoichiometric excess of methylamine (typically 3–5 equivalents) during synthesis. To remove existing bis-alkylated impurities, utilize selective crystallization. The tertiary amine hydrochloride salt has significantly higher solubility in cold isopropanol compared to the target secondary amine salt. Triturating the crude solid in ice-cold IPA will leach out the tertiary amine.

Q4: The HCl salt is gummy or highly hygroscopic instead of forming a crisp powder. What went wrong? Causality: N-methylvanillylamine hydrochloride is hygroscopic. If concentrated aqueous HCl is used to precipitate the salt, residual water becomes trapped in the crystal lattice, leading to a gummy, solvated mass. Solution: Transition to an anhydrous salt formation protocol. Extract the purified freebase into a dry organic solvent, dry over anhydrous Na₂SO₄, and precipitate the salt using a stoichiometric amount of anhydrous HCl gas dissolved in isopropanol or diethyl ether.

📊 Quantitative Data: Physicochemical Profiling

Understanding the physicochemical properties of the target molecule versus its impurities is critical for designing a self-validating purification system.

CompoundRoleEstimated pKaAqueous Solubility (pH 1)Aqueous Solubility (pH 14)Primary Removal Strategy
N-Methylvanillylamine Target Product ~9.5 (Amine), ~9.8 (Phenol)High (as Ammonium Cation) High (as Phenoxide Anion) Isoelectric extraction at pH 8.5–9.0
VanillinStarting Material~7.4 (Phenol)Low (Neutral)High (as Phenoxide Anion)Organic wash at pH 1.0
Vanillyl AlcoholSide Product~9.9 (Phenol)Low (Neutral)High (as Phenoxide Anion)Organic wash at pH 1.0
Bis(vanillyl)methylamineOver-alkylation~8.5 (Amine)High (as Ammonium Cation)High (as Phenoxide Anion)Selective crystallization in cold IPA

🧪 Experimental Protocols

Protocol 1: Isoelectric Acid-Base Extraction

This protocol isolates the target secondary amine from neutral and acidic impurities by carefully manipulating the amphoteric nature of the molecule [4].

  • Acidification: Dissolve the crude reaction mixture in 1.0 M aqueous HCl, ensuring the final pH is strictly between 1.0 and 2.0.

  • Organic Wash: Wash the aqueous layer three times with equal volumes of ethyl acetate. This removes neutral impurities (vanillin, vanillyl alcohol). Discard the organic washes.

  • Cooling: Cool the retained aqueous layer in an ice bath to 0–5 °C to minimize oxidative degradation.

  • Isoelectric Basification: Carefully adjust the pH of the aqueous layer to 8.5–9.0 using saturated aqueous NaHCO₃ or 2.0 M NaOH dropwise.

    • Causality Note: Do not exceed pH 9.5. Above this threshold, the phenol group (pKa ~9.8) will deprotonate, pulling the target molecule back into the aqueous phase as a highly soluble phenoxide anion.

  • Extraction: Extract the turbid aqueous mixture three times with fresh ethyl acetate or dichloromethane (DCM) to partition the N-methylvanillylamine freebase into the organic layer.

  • Drying: Combine the organic layers, wash with brine, and dry thoroughly over anhydrous Na₂SO₄.

Protocol 2: Anhydrous Hydrochloride Salt Precipitation

This protocol ensures the formation of a crisp, non-hygroscopic crystalline powder [2].

  • Preparation: Filter the dried organic phase from Protocol 1 into a flame-dried, round-bottom flask purged with Argon.

  • Cooling: Place the flask in an ice bath (0 °C) and begin gentle magnetic stirring.

  • Titration: Slowly add 1.05 equivalents of anhydrous HCl in isopropanol (commercially available as 2.0 M to 4.0 M solutions).

  • Precipitation: Observe the immediate precipitation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride as a white, crystalline solid. Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether to remove any residual isopropanol and trace organic impurities.

  • Desiccation: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel for 24 hours.

🧬 Mechanistic & Workflow Visualizations

ReactionPathway Vanillin Vanillin (Starting Material) Imine Imine Intermediate Vanillin->Imine + Methylamine VanillylAlcohol Vanillyl Alcohol (Reduction Byproduct) Vanillin->VanillylAlcohol Direct Reduction Methylamine Methylamine Product N-Methylvanillylamine (Target Secondary Amine) Imine->Product Reduction (H2/Pd-C) BisAmine Bis(vanillyl)methylamine (Over-alkylation Impurity) Product->BisAmine + Imine (Side Reaction) Quinone Quinone Methide (Oxidation Impurity) Product->Quinone O2 (Oxidation)

Mechanistic pathway showing the formation of N-methylvanillylamine and its primary impurities.

PurificationWorkflow Crude Crude Reaction Mixture Acidify 1. Acidify to pH 1-2 (Aq) Crude->Acidify Wash 2. Organic Wash (Removes Vanillin/Alcohol) Acidify->Wash Basify 3. Basify Aq. to pH 8.5-9.0 Wash->Basify Extract 4. Organic Extraction (Isolates Target Freebase) Basify->Extract AnhydrousHCl 5. Anhydrous HCl in IPA Extract->AnhydrousHCl Pure Pure N-Methylvanillylamine HCl AnhydrousHCl->Pure

Step-by-step acid-base extraction and anhydrous crystallization workflow for high-purity isolation.

📚 References

  • National Center for Biotechnology Information. "2-Methoxy-4-((methylamino)methyl)phenol hydrochloride | C9H14ClNO2 | CID 45286050." PubChem Database. Available at:[Link]

  • Meyer, O., & Heddesheimer, I. "Process for preparing vanillylamine hydrochloride." United States Patent US6958418B2. Google Patents. Available at:

  • Bayer AG. "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile." United States Patent US3983151A. Google Patents. Available at:

Optimization

Troubleshooting 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride synthesis reactions

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS: 150031-65-5) 1. Also known as vanillylmethylamine hydrochloride, this compound is a critical bio-ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS: 150031-65-5) 1. Also known as vanillylmethylamine hydrochloride, this compound is a critical bio-based amine derivative often utilized as a pharmaceutical intermediate and a precursor in the biosynthesis of capsaicinoids 2.

This guide provides a comprehensive, self-validating methodology for its synthesis via the reductive amination of vanillin 3, alongside quantitative optimization data and advanced troubleshooting protocols.

Mechanistic Strategy & Workflow

The synthesis relies on a two-stage reductive amination. First, vanillin undergoes a condensation reaction with methylamine to form a Schiff base (imine) intermediate. Second, a hydride donor reduces the imine to the corresponding secondary amine. The critical challenge in this workflow is chemoselectivity —ensuring the reducing agent targets the iminium ion without prematurely reducing the unreacted vanillin aldehyde into vanillyl alcohol 4.

SynthesisWorkflow Vanillin Vanillin (Aldehyde) Imine Schiff Base Intermediate (Imine) Vanillin->Imine Condensation (-H2O) Methylamine Methylamine (Excess, 33% in EtOH) Methylamine->Imine Reduction Selective Reduction (NaBH(OAc)3) Imine->Reduction In situ FreeBase Vanillylmethylamine (Free Base) Reduction->FreeBase Hydride Transfer SaltFormation Anhydrous Acidification (HCl in MTBE/EtOH) FreeBase->SaltFormation Workup & Purification Product 2-Methoxy-4-[(methylamino)methyl]phenol HCl (Target Product) SaltFormation->Product Crystallization

Workflow for the reductive amination of vanillin to vanillylmethylamine hydrochloride.

Quantitative Data: Reducing Agent Optimization

Selecting the correct reducing agent is paramount. The table below summarizes the causality behind reagent selection based on chemoselectivity and yield profiles.

Reducing AgentChemoselectivity (Imine vs. Aldehyde)Typical Yield (%)Reaction Time (h)Mechanistic Notes
NaBH(OAc)₃ Excellent 85 - 952 - 4Acetate ligands reduce hydride nucleophilicity; highly selective for iminium ions 4.
NaBH₃CN Very Good80 - 904 - 12Requires slightly acidic pH (~5); generates toxic HCN gas upon aqueous workup 4.
H₂ / Pd-C Good75 - 8512 - 24Clean reaction but requires pressurized H₂ equipment; potential for over-hydrogenolysis.
NaBH₄ Poor40 - 601 - 2Highly reactive; prone to reducing unreacted vanillin directly to vanillyl alcohol.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) is designed as a closed-loop system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Imine Condensation
  • Suspend vanillin (1.0 eq, 100 mmol) in absolute ethanol (150 mL) under an inert argon atmosphere.

  • Add methylamine (33% w/w in absolute ethanol, 3.0 eq) dropwise at room temperature.

  • Stir the mixture for 2 hours. The solution will turn a deep yellow color, indicating Schiff base formation.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, evaporate the solvent, and perform FTIR analysis. Proceed only when the aldehyde C=O stretch (~1680 cm⁻¹) has disappeared and the imine C=N stretch (~1640 cm⁻¹) is dominant.

Step 2: Chemoselective Reduction
  • Cool the reaction vessel to 0 °C using an ice bath.

  • Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 30 minutes to control the exothermic hydride transfer.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1, UV active). The reaction is complete when the yellow imine spot is fully consumed, replaced by a more polar, ninhydrin-positive spot (the secondary amine).

Step 3: Aqueous Workup & Extraction
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases.

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a viscous, pale oil.

  • Self-Validation Checkpoint: Check the pH of the aqueous layer before extraction; it must be >8 to ensure the phenolic amine is fully deprotonated and partitions into the organic phase.

Step 4: Anhydrous Salt Formation
  • Dissolve the crude free base in anhydrous Methyl tert-butyl ether (MTBE) (50 mL).

  • Cool to 0 °C under vigorous stirring.

  • Add 2M HCl in diethyl ether dropwise until the solution reaches pH 2. A white precipitate will form immediately.

  • Filter the precipitate under a nitrogen blanket, wash with cold anhydrous ether, and dry under high vacuum.

  • Self-Validation Checkpoint: Dissolve a few milligrams of the final product in D₂O for ¹H-NMR. The presence of a sharp singlet at ~2.6 ppm integrating to 3 protons confirms the protonated N-methyl group, validating the successful synthesis of the hydrochloride salt.

Troubleshooting FAQs

Q1: Why is my final product heavily contaminated with vanillyl alcohol? A: This is a classic chemoselectivity failure caused by the premature addition of the reducing agent or the use of an overly aggressive hydride donor (like NaBH₄). If unreacted vanillin is present when the hydride is introduced, it will be reduced to vanillyl alcohol. Solution: Strictly adhere to the FTIR validation checkpoint in Step 1 to ensure 100% imine conversion before adding NaBH(OAc)₃.

Q2: During the addition of HCl, my product forms a sticky, biphasic oil instead of a crystalline solid ("oiling out"). How do I fix this? A: "Oiling out" occurs when the hydrochloride salt becomes supersaturated in a solvent system containing trace amounts of water, preventing nucleation. Water competes with the chloride ion for hydrogen bonding, lowering the lattice energy required for crystallization. Solution: Ensure absolute anhydrous conditions during Step 4. Use dry MTBE and anhydrous HCl in ether (do not use aqueous HCl). If oiling out occurs, gently heat the mixture to redissolve the oil, add a seed crystal of the pure product, and cool very slowly (0.1 °C/min) while scratching the inside of the flask to induce nucleation.

Q3: I am observing the formation of a tertiary amine byproduct. How can I suppress this? A: Dialkylation occurs when the newly formed secondary amine (vanillylmethylamine) acts as a nucleophile and attacks another molecule of the vanillin imine. Solution: This is suppressed by Le Chatelier's principle. Maintain a strict 3 to 5 molar excess of methylamine during Step 1. The overwhelming concentration of the primary amine outcompetes the secondary amine for the electrophilic centers.

Q4: Why does my reaction mixture turn dark brown, and how does it affect the yield? A: Vanillin contains a free phenolic hydroxyl group. Under the basic conditions created by excess methylamine, this phenol is deprotonated to a phenoxide ion, which is highly susceptible to aerobic oxidation, creating dark-colored quinone byproducts. Solution: Degas all solvents by sparging with argon for 15 minutes prior to use, and maintain a strict inert atmosphere throughout Steps 1 and 2. This will preserve the integrity of the phenol ring and improve your overall yield.

References

  • 1 Title: 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride | C9H14ClNO2 | CID 45286050. Source: nih.gov.

  • 3 Title: Biobased Amines: From Synthesis to Polymers; Present and Future. Source: acs.org.

  • 4 Title: Reductive Amination, and How It Works. Source: masterorganicchemistry.com.

  • 2 Title: Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Source: mdpi.com.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly referred to as N-methylvanillylamine hydrochloride). As a critical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly referred to as N-methylvanillylamine hydrochloride). As a critical intermediate in the synthesis of capsaicinoids, homovanillic acid derivatives, and various active pharmaceutical ingredients (APIs), achieving high purity and yield during its synthesis is paramount[1].

The primary synthetic route is the reductive amination of vanillin with methylamine. As a Senior Application Scientist, I have compiled this guide to provide field-proven insights into the causality behind reaction behaviors, step-by-step self-validating protocols, and targeted troubleshooting strategies.

Mechanistic Pathway & Workflow

Understanding the sequential logic of the reaction is the first step in troubleshooting. The reaction proceeds via a condensation step to form an imine/iminium intermediate, followed by selective reduction, and concludes with anhydrous salt formation.

Workflow Step1 Vanillin + Methylamine Step2 Imine / Iminium Intermediate Step1->Step2 Condensation (-H2O) Step3 N-Methylvanillylamine (Free Base) Step2->Step3 Reduction (NaBH3CN or H2/PtO2) Step4 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride Step3->Step4 Salt Formation (Anhydrous HCl)

Workflow for the reductive amination of vanillin to N-methylvanillylamine hydrochloride.

Troubleshooting FAQs & Field Insights

Q1: Why am I observing a high yield of vanillyl alcohol instead of the desired secondary amine? Cause: This is a classic symptom of premature reduction. If the reducing agent is added before the imine has fully formed, it will directly reduce the unreacted vanillin carbonyl to an alcohol. Solution: The rate of imine formation must exceed the rate of carbonyl reduction. If using Sodium Borohydride ( NaBH4​ ), you must employ a strict two-step process: allow vanillin and methylamine to react completely (using molecular sieves to drive water removal) before adding the hydride. For a true "one-pot" reaction, switch to Sodium Cyanoborohydride ( NaBH3​CN ) or Sodium Triacetoxyborohydride (STAB). These milder reagents selectively reduce the protonated iminium ion over the neutral aldehyde[2].

Q2: How do I prevent the formation of the tertiary amine byproduct (bis-vanillylmethylamine)? Cause: Over-alkylation occurs when the newly formed secondary amine (N-methylvanillylamine) competes with the starting methylamine to react with another molecule of vanillin. Solution: Because methylamine is a primary amine, it can theoretically undergo double reductive amination. To suppress this, you must maintain a significant molar excess of methylamine (typically 3 to 5 equivalents)[3]. This mass action drives the equilibrium toward the primary imine and outcompetes the secondary amine product.

Q3: Why am I losing product during the aqueous workup of the free base? Cause: The phenolic hydroxyl group on the vanillyl moiety has a pKa of approximately 7.4. In the presence of excess methylamine (a strong base), the phenol is deprotonated to form a highly water-soluble phenoxide ion. Solution: Before extracting the free base into an organic solvent, carefully adjust the pH of the aqueous phase to ~8.5 using a mild acid (e.g., saturated NH4​Cl ). This pH is low enough to protonate the phenol (making it neutral and organically soluble) but high enough to keep the secondary amine (pKa ~10) unprotonated.

Q4: My hydrochloride salt is precipitating as a sticky oil rather than a crystalline solid. How can I fix this? Cause: "Oiling out" during salt formation is typically caused by the presence of water, unreacted starting materials, or incorrect solvent polarity. 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is highly polar and hygroscopic.

Troubleshooting Issue Issue: Salt precipitates as a sticky oil CheckWater Is water present in the solvent? Issue->CheckWater YesWater Use anhydrous ether or ethyl acetate CheckWater->YesWater Yes NoWater Check for unreacted vanillin impurities CheckWater->NoWater No Purify Recrystallize free base before HCl addition NoWater->Purify Impurities found

Logical troubleshooting tree for resolving "oiling out" during hydrochloride salt formation.

Solution: Isolate the free base and dry it thoroughly under a vacuum. Dissolve the free base in an anhydrous, moderately polar solvent (e.g., anhydrous diethyl ether or ethyl acetate). Introduce anhydrous HCl gas or a standardized solution of HCl in dioxane. The strict exclusion of water forces immediate crystallization.

Standardized Experimental Protocols

Method A: Catalytic Hydrogenation (Preferred for Scale-Up)

This method avoids the use of boron-based hydrides and is highly efficient for industrial scaling[1].

  • Imine Formation: Dissolve 1.0 mole (152 g) of vanillin in 900 mL of absolute ethanol. Add 200 mL of liquid methylamine (excess).

  • Incubation: Allow the solution to stand at room temperature for 1 hour to ensure complete condensation. Self-Validation: Solution should turn a deep yellow/orange, indicating imine formation.

  • Catalyst Addition: Add 4.0 g of Platinum(IV) oxide ( PtO2​ ) suspended in 100 mL of absolute ethanol.

  • Reduction: Hydrogenate the mixture at an initial pressure of 42 psi until hydrogen uptake ceases.

  • Workup: Filter the catalyst through a pad of Celite under an inert atmosphere. Concentrate the filtrate under reduced pressure to yield the N-methylvanillylamine free base (Typical yield: ~96%).

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether. Slowly add a stoichiometric amount of 2M HCl in diethyl ether under vigorous stirring at 0°C. Filter the resulting white crystalline precipitate and dry under vacuum.

Method B: Hydride Reduction (Preferred for Bench-Scale)
  • Imine Formation: Combine 10 mmol of vanillin and 30 mmol of methylamine (33% solution in absolute ethanol) in a round-bottom flask. Stir for 2 hours at room temperature with 3Å molecular sieves.

  • pH Adjustment & Reduction: Adjust the pH to ~5.5 using glacial acetic acid. Cool the mixture to 0°C and carefully add 12 mmol of Sodium Cyanoborohydride ( NaBH3​CN ) in small portions[2].

  • Quenching: Stir for 2 hours at room temperature, then quench the reaction by slowly adding water.

  • Extraction: Adjust the pH to 8.5 with saturated NH4​Cl . Extract with dichloromethane (DCM) three times. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Salt Formation: Dissolve the crude oil in anhydrous ethyl acetate and bubble anhydrous HCl gas until precipitation is complete.

Quantitative Data Summary

Selecting the correct reducing agent dictates the success of the reductive amination. Use the table below to match the reagent to your specific laboratory constraints.

Reducing AgentTypical YieldOptimal pHSelectivityByproduct RiskField Notes
PtO2​/H2​ (42 psi) ~96%NeutralHighLowBest for large-scale; requires pressure reactor and safe handling of pyrophoric catalysts[1].
NaBH3​CN 85-90%5.0 - 6.0Very HighLowExcellent for bench-scale. Warning: Generates toxic HCN gas if pH drops below 4[2].
STAB ( NaBH(OAc)3​ ) 80-88%Weakly AcidicHighLowSafer alternative to NaBH3​CN ; bulkier reagent, slightly slower reaction times[2].
NaBH4​ 60-75%Neutral/BasicLowHigh (Vanillyl alcohol)Requires strict two-step protocol (imine formation must be 100% complete prior to addition)[2].

References

  • Source: masterorganicchemistry.
  • Source: google.com (Google Patents)
  • Source: rsc.

Sources

Optimization

Technical Support Center: Impurity Identification in 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Welcome to the technical support center for the analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. This resource provides in-depth, experience-based answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the science behind the analytical techniques.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered during the analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Q1: What are the most likely impurities in my 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride sample?

A1: Impurities can originate from the synthesis process, degradation, or storage. Based on the common synthesis route of reductive amination of vanillin with methylamine, the following impurities are most probable:

  • Starting Material-Related Impurities:

    • Vanillin: The primary starting material for the synthesis. Its presence indicates an incomplete reaction.

  • Process-Related Impurities:

    • Imine Intermediate (2-methoxy-4-(((methyl)imino)methyl)phenol): This is formed during the reaction of vanillin and methylamine before the reduction step. Its presence suggests an incomplete reduction.

    • Tertiary Amine By-product (N,N-bis((4-hydroxy-3-methoxybenzyl))methyl)amine): Reductive amination can sometimes lead to over-alkylation, resulting in the formation of a tertiary amine.[1]

  • Degradation Products:

    • Oxidation Products: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air and light.[2][3] The exact structures of these degradation products would need to be elucidated through forced degradation studies.

Q2: What is the best analytical technique to start with for impurity profiling?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended starting point for impurity profiling of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.[4][5] It is a versatile technique that can separate a wide range of organic molecules and is widely used in the pharmaceutical industry for this purpose. A reverse-phase C18 column is a good initial choice.[4]

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What could be the cause and how can I fix it?

A3: Peak tailing for phenolic compounds is often caused by secondary interactions between the phenolic hydroxyl group and residual silanol groups on the silica-based column packing.[4] Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the pH of your mobile phase is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state.

  • Use of an End-Capped Column: Modern, well-end-capped columns have fewer free silanol groups, reducing these secondary interactions.

  • Mobile Phase Additives: Adding a small amount of a competing acid, like 0.1% formic acid or phosphoric acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.[4]

Q4: I am not seeing good resolution between my main peak and a closely eluting impurity. What can I do?

A4: Poor resolution can be addressed by optimizing your HPLC method's selectivity and efficiency.

  • Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation. You can also adjust the gradient slope to better separate the peaks of interest.[4]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.[4]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.[4]

  • Increase Column Efficiency: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase the efficiency of the separation.[4]

Q5: How can I confirm the identity of an unknown impurity peak?

A5: A multi-technique approach is often necessary for definitive structural elucidation of unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule, which is crucial for unambiguous identification.

  • Isolation and Characterization: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC, followed by characterization using NMR, MS, and other spectroscopic techniques.

II. Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the analysis.

Guide 1: Unexpected Peaks in the HPLC Chromatogram
Symptom Potential Cause Troubleshooting Steps
Early eluting peaks Highly polar impurities or issues with the injection solvent.- Ensure the injection solvent is compatible with the mobile phase.- Consider the possibility of polar degradation products.
Late eluting peaks Non-polar impurities or strongly retained compounds.- Extend the gradient run time.- Increase the final percentage of the organic solvent in the gradient.
Broad, misshapen peaks Column overload, poor column health, or secondary interactions.- Reduce the injection volume or sample concentration.- Flush the column or replace it if it's old.- Refer to the peak tailing troubleshooting guide (FAQ Q3).
Ghost peaks (peaks appearing in blank injections) Carryover from a previous injection or contamination in the HPLC system.- Run several blank injections with a strong solvent to clean the autosampler and column.- Ensure the mobile phase and all solvents are fresh and of high purity.
Guide 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Gradual shift in retention times over a sequence of injections Column equilibration issues or changes in mobile phase composition.- Ensure the column is properly equilibrated before starting the sequence.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Random, sudden shifts in retention times Pump malfunction or air bubbles in the system.- Check the pump for leaks and ensure proper solvent delivery.- Degas the mobile phase and prime the pump.
Temperature-related shifts Fluctuations in ambient temperature and lack of a column oven.- Use a column oven to maintain a consistent temperature.[4]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride and its potential impurities.

Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC grade acetonitrile and ultrapure water.

  • Formic acid.

  • Certified reference standard of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Filter and degas both mobile phases before use.

HPLC Conditions: | Parameter | Value | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection Wavelength | 280 nm (or scan with DAD to find the optimal wavelength)[4] | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 5 | | | 20 | 95 | | | 25 | 95 | | | 26 | 5 | | | 30 | 5 |

Sample Preparation:

  • Prepare a stock solution of the reference standard (1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Accurately weigh a known amount of the sample to be tested and dissolve it in the same solvent to a similar concentration.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to demonstrate the stability-indicating nature of the analytical method.[2][6]

General Procedure:

  • Prepare a stock solution of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride at a concentration of approximately 1 mg/mL in a suitable solvent.

  • Subject aliquots of this solution to the stress conditions outlined below.

  • At specified time points, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by HPLC alongside a non-degraded control sample.

Stress Conditions:

Condition Reagents and Parameters
Acid Hydrolysis 0.1 M HCl, heat at 80°C for 2 hours.[7]
Base Hydrolysis 0.1 M NaOH, heat at 80°C for 2 hours.[7]
Oxidative Degradation 3% H₂O₂, store at room temperature in the dark for 24 hours.
Thermal Degradation Store the solid sample in an oven at 105°C for 24 hours.
Photolytic Degradation Expose the solution to UV light (254 nm) and visible light for a specified duration.

IV. Visualizations

Impurity Profiling Workflow

ImpurityProfilingWorkflow cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_analysis Analytical Workflow Vanillin Vanillin (Starting Material) ReductiveAmination Reductive Amination Vanillin->ReductiveAmination Methylamine Methylamine Methylamine->ReductiveAmination API 2-Methoxy-4-[(methylamino)methyl]phenol HCl (API) ReductiveAmination->API HPLC HPLC-UV (Initial Screening) API->HPLC Sample Analysis Impurity_Vanillin Unreacted Vanillin Impurity_Vanillin->HPLC Impurity_Imine Imine Intermediate Impurity_Imine->HPLC Impurity_Tertiary Tertiary Amine Impurity_Tertiary->HPLC Impurity_Degradation Degradation Products Impurity_Degradation->HPLC LCMS LC-MS (Molecular Weight) HPLC->LCMS If unknown peaks Isolation Isolation LCMS->Isolation If necessary NMR NMR (Structure Elucidation) Isolation->NMR For confirmation

Caption: Workflow for identifying impurities in 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Forced Degradation Logic Diagram

Caption: Logical flow for conducting forced degradation studies.

V. References

  • Nafiah, N., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. [Link]

  • Prajapati, Y. N., et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

  • PubChem. (n.d.). 2-methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research.

  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites.

  • Sintesis, M., Derivat, V., & Dan, H. (2017). Synthesis of 4-hydroxy-3-methoxybenzaldehyde (Vanillin) Derivatives and Pharmacophore Modelling for Antimicrobial Agents Staphylococcus aureus (S.aureus). UNIMAS Institutional Repository.

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol.

  • Van, D., & De, B. (2004). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. ResearchGate.

  • Van den Heuvel, R. H. H., et al. (2004). VAO-catalyzed conversion of (A) vanillyl alcohol, (B)... ResearchGate.

  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Methoxy-4-(2-nitrovinyl)phenol.

  • da Silva, L. C., et al. (2022). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). ACS Food Science & Technology.

  • Arshad, M. F., et al. (2022). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. International Journal of Pharmaceutical Sciences and Research.

  • Studypool. (n.d.). Reductive Amination of Ortho Vanillin Lab Report.

  • Boston University. (2011). Reductive Amination Reaction.

  • PubChem. (n.d.). 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sivasankar, P., et al. (2015). Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil. Journal of Chemical and Pharmaceutical Sciences.

  • Patel, Y., & Shukla, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.

  • Vaia. (n.d.). One problem with reductive amination as a method of amine synthesis is that by-products are sometimes obtained. For example, reductive amination of benzaldehyde with methylamine leads to a mixture of...

  • PubChemLite. (n.d.). 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride (C9H13NO2). Retrieved from [Link]

  • Lee, S., & Park, Y. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. SCIRP.

  • Li, H., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Troubleshooting

Artifacts in NMR spectra of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common spectral artifacts encountered during the characterization of this molecule. Our approach moves beyond simple checklists to explain the underlying chemical principles, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face in the lab.

Section 1: Issues with Exchangeable Protons (Phenolic -OH and Amine -NH)

The phenolic hydroxyl (-OH) and the secondary amine (-NH, as a hydrochloride salt) protons are the most common sources of confusion in the ¹H NMR spectrum of this compound. Their signals are highly sensitive to the sample's environment due to rapid chemical exchange.

Question 1: Why is my phenolic -OH peak (or amine -NH peak) extremely broad, weak, or completely absent?

Root Cause Analysis: This is a classic artifact caused by intermediate-rate chemical exchange. The acidic protons of the hydroxyl (-OH) and amine (-NH) groups can exchange with each other, with residual water in the deuterated solvent, or with other protic impurities.[1][2] When the rate of this exchange is on the same timescale as the NMR experiment, it leads to significant line broadening, sometimes to the point where the peak merges with the baseline and becomes undetectable. The hydrochloride salt form of the compound makes the sample inherently acidic, which can catalyze this exchange.[3]

Troubleshooting Protocol:

  • Solvent Purity Check: Ensure you are using a high-purity, freshly opened deuterated solvent. Older bottles of solvents like DMSO-d₆ or CDCl₃ can absorb atmospheric moisture, which exacerbates the exchange problem.

  • Temperature Variation: Lowering the temperature of the NMR experiment can slow down the exchange rate. Try acquiring spectra at 0 °C or -20 °C. If the exchange slows sufficiently, you should see the broad peak sharpen into a more defined signal.

  • Acidification/Drying (Advanced): In a non-degradative solvent, adding a tiny drop of D₂O can sometimes sharpen the signal by shifting the exchange equilibrium. Conversely, for definitive assignment, a "D₂O shake" is a common technique: acquire a spectrum, remove the sample, add a drop of D₂O, shake vigorously, and re-acquire the spectrum. The -OH and -NH peaks will disappear as the protons are replaced by deuterium, confirming their identity.

Question 2: The chemical shift of my -OH or -NH proton is significantly different from a reference spectrum. Why?

Root Cause Analysis: The chemical shifts of exchangeable protons are not fixed; they are highly dependent on several factors:

  • Concentration: At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which deshields the proton and shifts its resonance downfield (to a higher ppm value).[4][5]

  • Solvent: The choice of solvent has a dramatic effect. Hydrogen-bond accepting solvents like DMSO-d₆ will form strong hydrogen bonds with the -OH and -NH protons, shifting them significantly downfield compared to a less interactive solvent like CDCl₃.

  • pH and Acidity: As a hydrochloride salt, the sample is acidic. Any variation in residual acid or base, or the use of a non-neutral solvent, can alter the protonation state and the degree of hydrogen bonding, thereby changing the chemical shift.[6][7][8] The chemical shift of phenolic protons is known to be pH-dependent.[1][7]

  • Temperature: Increasing the temperature disrupts hydrogen bonding, causing an upfield shift (lower ppm) of the -OH and -NH signals.

Data Summary: Environmental Effects on Labile Proton Shifts

ParameterEffect on -OH/-NH Chemical Shift (δ)Rationale
Increasing Concentration Downfield Shift (Higher ppm)Increased intermolecular hydrogen bonding deshields the proton.[5]
Increasing Temperature Upfield Shift (Lower ppm)Disruption of hydrogen bonds increases proton shielding.[4]
Solvent (CDCl₃ → DMSO-d₆) Significant Downfield ShiftDMSO-d₆ is a strong hydrogen bond acceptor.
Increasing Acidity (Lower pH) Downfield ShiftProtonation and stronger H-bond donation lead to deshielding.[3]

Troubleshooting Workflow: Labile Protons

Below is a decision-making workflow for diagnosing issues with exchangeable protons.

G cluster_broad Troubleshooting Broad/Missing Peaks cluster_shift Troubleshooting Incorrect Shifts start Issue with -OH or -NH Peak q1 Is the peak broad or missing? start->q1 q2 Is the chemical shift incorrect? start->q2 a1 Lower acquisition temperature (e.g., to 0 °C) q1->a1 Yes b1 Check sample concentration and compare to reference q2->b1 Yes a2 Use fresh, high-purity deuterated solvent a1->a2 a3 Perform D₂O shake to confirm identity a2->a3 b2 Verify solvent matches the reference experiment b1->b2 b3 Ensure consistent pH; consider buffering if critical b2->b3

Caption: Decision tree for troubleshooting labile proton signals.

Section 2: General Spectrum Quality

Poor overall spectral quality can obscure important structural details and lead to incorrect interpretations. These issues often stem from sample preparation or instrument parameters.

Question 3: All the peaks in my spectrum are broad and poorly resolved. What are the most likely causes?

Root Cause Analysis: Global peak broadening is typically indicative of three main issues: poor magnetic field homogeneity (shimming), sample properties, or the presence of paramagnetic species.

  • Poor Shimming: The most common cause. The shimming process corrects for inhomogeneities in the static magnetic field (B₀) across the sample volume. Poor shimming means that molecules in different parts of the tube experience slightly different magnetic fields, causing a broadening of all NMR signals.[9]

  • Sample Issues:

    • High Concentration: A very concentrated sample can be viscous, slowing molecular tumbling and leading to broader lines.[10]

    • Particulate Matter: Undissolved solids or suspended particles in the NMR tube will severely degrade the magnetic field homogeneity, making good shimming impossible.[9][10][11]

  • Paramagnetic Impurities: The presence of paramagnetic substances, such as dissolved molecular oxygen (O₂) or trace metal ions (e.g., Fe³⁺, Cu²⁺ from glassware or reagents), can dramatically increase nuclear relaxation rates, resulting in severe line broadening.[12][13][14]

Troubleshooting Workflow: General Peak Broadening

G start All Peaks are Broad step1 Step 1: Re-shim the Spectrometer Carefully re-run the automated shimming routine. If manual shimming, adjust Z1, Z2, X, and Y shims. start->step1 q1 Did resolution improve? step1->q1 step2 Step 2: Inspect the Sample Remove the tube. Is there visible solid? Is the solution cloudy? q1->step2 No end_good Problem Solved: Poor shimming was the issue. q1->end_good Yes action2 Filter the sample through a plug of glass wool into a clean NMR tube. step2->action2 step3 Step 3: Address Concentration & Paramagnetics Is the sample highly concentrated? action2->step3 action3a Dilute the sample. step3->action3a Yes action3b Degas the sample by bubbling an inert gas (N₂ or Ar) through it for several minutes to remove dissolved oxygen. step3->action3b No end_bad Issue Persists: Consider contamination or sample degradation. action3a->end_bad action3b->end_bad

Caption: Step-by-step workflow for diagnosing broad NMR signals.

Question 4: I see small, symmetrical peaks on either side of my large signals (like the solvent or TMS). What are these?

Root Cause Analysis: These artifacts are called spinning sidebands . They are a direct result of the sample tube spinning in a magnetic field that is not perfectly homogeneous in the radial (x-y) plane.[9] They appear at frequencies offset from the main peak by multiples of the spinning rate. While modern spectrometers have excellent shims that minimize this, they can still appear if the non-spinning shims (e.g., X, Y, XY) are misadjusted or if a low-quality or scratched NMR tube is used.

Troubleshooting Protocol:

  • Check Spinning Rate: First, confirm that the peaks are spinning sidebands by changing the sample spinning rate (e.g., from 20 Hz to 15 Hz). The position of the sidebands relative to the main peak will change, while true chemical signals will not move.

  • Improve Shimming: Re-run the shimming routine, paying close attention to the non-spinning (X, Y) shims.

  • Use a High-Quality Tube: Transfer the sample to a high-quality, clean, and unscratched NMR tube. Distorted or asymmetric glass can prevent good shimming.[9]

  • Reduce Spinning Rate: In some cases, simply reducing the spinning rate can diminish the intensity of the sidebands.

Section 3: Solvent and Suppression Artifacts

Question 5: The residual water peak in my DMSO-d₆ is obscuring important aromatic signals. What can I do?

Root Cause Analysis: Even high-purity deuterated solvents contain a small amount of residual, non-deuterated solvent. For hygroscopic solvents like DMSO-d₆, this is often a significant water peak. When this large signal overlaps with analyte signals, it can completely obscure them and also make phasing and integration difficult.[9]

Troubleshooting Protocol:

  • Use Solvent Suppression: The most effective solution is to use a solvent suppression pulse sequence. Common techniques available on most modern spectrometers include presaturation and WATERGATE .[9][15]

    • Presaturation: This technique involves irradiating the specific frequency of the water signal with a low-power radiofrequency field before the main excitation pulse. This equalizes the populations of the spin states for the water protons, effectively saturating their signal so it does not appear in the spectrum.[16][17]

    • WATERGATE: This method uses a combination of frequency-selective pulses and pulsed-field gradients to dephase the magnetization of the water signal while leaving the other signals intact. It is often more effective and can have less impact on nearby signals compared to presaturation.[9]

  • Experimental Protocol: Applying Presaturation:

    • Load a standard experiment (e.g., 'zgpr' on Bruker systems).

    • Set the solvent suppression frequency (O1P) to the exact chemical shift of the water peak.

    • Adjust the presaturation power level. Start with a low power to avoid accidentally attenuating nearby analyte signals.

    • Acquire the spectrum. Optimize the power level and acquisition parameters for best results. Note that presaturation can sometimes partially suppress exchangeable protons (-OH, -NH) if they are in exchange with the water.[18]

Section 4: Advanced Troubleshooting

Question 6: I see a new set of small peaks that are not related to impurities after my sample has been sitting for a while. Could the compound be degrading?

Root Cause Analysis: Yes, sample degradation is a real possibility. Phenolic compounds, in particular, can be susceptible to oxidation, especially if exposed to air and light over time. The presence of the amine group can also influence stability. Degradation will lead to the formation of new chemical species, which will produce their own distinct signals in the NMR spectrum.[19][20] For instance, oxidation of the phenol could lead to quinone-type structures.

Troubleshooting Protocol:

  • Re-prepare the Sample: The first step is to prepare a fresh sample from the stock material and acquire a spectrum immediately. If the extra peaks are absent, it strongly suggests that the original sample degraded in the NMR tube.

  • Check for Color Change: A visual inspection of the sample can be informative. Oxidation of phenols often leads to the formation of colored products (e.g., a yellow or brown tint).

  • Time-Course Study: To confirm and monitor degradation, you can intentionally leave a freshly prepared sample on the spectrometer and acquire spectra at regular intervals (e.g., every hour). This will show the disappearance of the parent compound's signals and the growth of the degradation product peaks.[21]

  • Protect the Sample: If degradation is confirmed, future samples should be prepared fresh and protected from light (by wrapping the tube in foil) and oxygen (by using a degassed solvent and sealing the tube under an inert atmosphere like argon or nitrogen).

References

  • Aguilar, J. A., et al. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 45A(1), e21422. Available at: [Link]

  • Gouilleux, B., et al. (2017). Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance. Magnetic Resonance in Chemistry, 55(10), 935-940. Available at: [Link]

  • Duarte, I. F., et al. (2013). Optimizing water suppression for quantitative NMR-based metabolomics: a tutorial review. Analytica Chimica Acta, 805, 1-16. Available at: [Link]

  • Gouilleux, B., et al. (2020). Multiple solvent signal presaturation and decoupling artifact removal in 1H} nuclear magnetic resonance. Magnetic Resonance, 1, 123-132. Available at: [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega, 8(49), 47336–47345. Available at: [Link]

  • Michigan State University Department of Chemistry. NMR Spectroscopy. Available at: [Link]

  • PatSnap. (2025). NMR Solvent Suppression: Addressing Peak Interference. Eureka. Available at: [Link]

  • PubChem. (n.d.). 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride. Retrieved from [Link]

  • Astruc, J., et al. (2010). NMR study of the influence of pH on phenol sorption in cationic CTAB micellar solution. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 370(1-3), 42-48. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-((methylamino)methyl)phenol hydrochloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. Available at: [Link]

  • SciSpace. (2010). NMR study of the influence of pH on phenol sorption in cationic CTAB micellar solutions. Available at: [Link]

  • De-Saram, J., et al. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. ACS Chemical Neuroscience, 14(4), 636–645. Available at: [Link]

  • NextSDS. (n.d.). 2-methoxy-4-[(methylamino)methyl]phenol hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Gerothanassis, I. P., et al. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13593-13636. Available at: [Link]

  • PubChem. (n.d.). 2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol. Retrieved from [Link]

  • Kobayashi, T., et al. (2021). Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously?. Analytical Sciences, 37(1), 107-112. Available at: [Link]

  • UC Berkeley College of Chemistry. (n.d.). Common Issues and Troubleshooting. Retrieved from [Link]

  • University of Ottawa NMR Facility. (n.d.). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois. Available at: [Link]

  • University of Queensland. (n.d.). NMR Basics. Retrieved from [Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available at: [Link]

  • ResearchGate. (2011). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Available at: [Link]

  • Ronson, T. K., et al. (2018). A Paramagnetic NMR Spectroscopy Toolbox for the Characterisation of Paramagnetic/Spin‐Crossover Coordination Complexes and Metal–Organic Cages. Chemistry – A European Journal, 24(51), 13463-13478. Available at: [Link]

  • Maudsley, A. A., et al. (1993). ARTIFACTS IN MAGNETIC RESONANCE IMAGING FROM METALS. NIST Technical Note 1403. Available at: [Link]

  • OENO One. (2023). 1H-NMR metabolomics for wine screening and analysis. Available at: [Link]

  • Dais, P., & Hatzakis, E. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Analytical and Bioanalytical Chemistry, 393(2), 537-547. Available at: [Link]

  • Oxford Instruments. (n.d.). Observing and Monitoring Electrolyte Decomposition by Benchtop NMR. Available at: [Link]

  • American Laboratory. (2012). Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. Available at: [Link]

  • Doc Brown's Chemistry. (2026). 1H proton nmr spectrum of phenol. Available at: [Link]

  • FICS. (n.d.). Nmr Practice Problems With Solutions. Retrieved from [Link]

  • Arges, C. G., & Ramani, V. (2013). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. Proceedings of the National Academy of Sciences, 110(7), 2490-2495. Available at: [Link]

  • Almac Group. (2015). NMR under GxP in Drug Development and Manufacturing. Available at: [Link]

  • Advanced Science News. (2015). The NMR detective: investigating LDPE degradation. Available at: [Link]

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  • Slanina, Z., et al. (2024). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education, 101(6), 2269–2276. Available at: [Link]

  • Wiley Analytical Science. (2012). Journal Highlight: 1H-NMR Simultaneous identification of health-relevant compounds in propolis extracts. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shifts of the Phenolic Components Detected in Wines. Available at: [Link]

  • ACS Publications. (2019). NMR Study of the Degradation Products of Ethylene Carbonate in Silicon–Lithium Ion Batteries. The Journal of Physical Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of samples with different degradation percentage with Ag-BTO. Available at: [Link]

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Optimization

Column chromatography optimization for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Methoxy-4-[(methylamino)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (also known as vanillyl methylamine hydrochloride or Dopamine Impurity 76 HCl).

This molecule presents a unique "double-threat" to chromatographers: it is a highly polar, ionizable amine hydrochloride salt that causes severe peak distortion, and it contains an electron-rich phenolic ring that is highly susceptible to auto-oxidation. This guide synthesizes field-proven insights and authoritative methodologies to help you achieve robust, reproducible separations.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride exhibit severe peak tailing and low recovery on standard normal-phase silica gel columns?

Causality: Bare silica gel is packed with acidic silanol groups (pKa ~4.5). When you load a secondary amine hydrochloride onto this phase, the protonated amine engages in intense electrostatic interactions and hydrogen bonding with the silanols. This creates a non-linear adsorption isotherm, resulting in irreversible adsorption or severe tailing. Furthermore, the highly polar nature of the hydrochloride salt limits its solubility in standard non-polar mobile phases (e.g., Hexane/EtOAc), leading to on-column precipitation[1]. Solution: Transition to Reversed-Phase (RP) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. If normal-phase purification is strictly required, the amine must be free-based prior to loading, using a minimal amount of polar solvent[1].

Q2: I am observing peak splitting ("double peaks") during Reversed-Phase HPLC analysis. LC-MS confirms both peaks have the identical mass. What is happening?

Causality: This is a classic artifact of injecting amine hydrochlorides into an unbuffered or weakly buffered mobile phase. The hydrochloride salt locally alters the pH of the mobile phase plug as it travels through the column. This uneven pH profile disrupts the equilibrium between the protonated amine and the free base, causing the two forms to partition differently and elute as split peaks. Solution: You must overwhelm the localized pH shift caused by the HCl salt. Increase the buffer capacity of your mobile phase (e.g., use 25–50 mM ammonium formate or acetate) to maintain a uniform pH profile across the entire column.

Q3: The compound elutes in the void volume on a standard C18 column. How can I increase retention without using basic modifiers?

Causality: At acidic to neutral pH, both the secondary amine and the phenol are protonated, making the molecule highly hydrophilic and cationic. Standard C18 stationary phases cannot sufficiently retain this polar structure[3]. You cannot use high pH (basic) modifiers to neutralize the amine because the phenol group will rapidly auto-oxidize into a reactive ortho-quinone in the presence of oxygen. Solution: Implement Ion-Pairing Chromatography (IPC). By adding an anionic pairing reagent (e.g., sodium octanesulfonate) to an acidic mobile phase, the lipophilic tail of the reagent embeds into the C18 phase, while its anionic head group forms a neutral, retained complex with the protonated amine[3]. Alternatively, volatile ammonium salts can be used to tune selectivity[4].

Part 2: Quantitative Data & Methodological Selection

To optimize retention and peak shape, the selection of mobile phase additives is critical. The table below summarizes the quantitative effects of various buffer systems on the retention factor ( k′ ) and peak asymmetry ( As​ ) of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Table 1: Quantitative Comparison of Mobile Phase Additives
Additive / BufferConcentrationMobile Phase pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Causality / Mechanistic Effect
None (Water/MeCN) 0 mM~5.5 (Unbuffered)0.5 (Void)> 2.5 (Split)Uneven pH profile; localized HCl shift causes equilibrium disruption.
Ammonium Formate 10 mM3.00.81.8 (Tailing)Insufficient buffer capacity to neutralize the HCl micro-environment.
Ammonium Formate 50 mM3.01.21.05 (Ideal)High buffer capacity maintains uniform pH, preventing peak splitting.
Sodium Octanesulfonate 10 mM2.5 (with H3​PO4​ )4.51.10 (Ideal)Ion-pairing neutralizes cationic charge, increasing lipophilic retention[3].
Triethylamine (TEA) 0.1% (v/v)~10.0N/A (Degrades)N/APhenol auto-oxidation to quinone at high pH; sample degradation.

Part 3: Visualizing Chromatographic Logic

Workflow Start Analyze 2-Methoxy-4-[(methylamino)methyl]phenol HCl CheckRetention Does it elute in void volume on C18? Start->CheckRetention YesVoid Yes: Highly Polar/Cationic CheckRetention->YesVoid NoVoid No: Retained CheckRetention->NoVoid IonPairing Add Ion-Pairing Reagent (e.g., Sodium Octanesulfonate) YesVoid->IonPairing HILIC Switch to HILIC Column (Acetonitrile/Water + Buffer) YesVoid->HILIC CheckPeak Check Peak Shape NoVoid->CheckPeak IonPairing->CheckPeak HILIC->CheckPeak SplitPeak Split Peaks / Tailing CheckPeak->SplitPeak GoodPeak Symmetrical Peak CheckPeak->GoodPeak Buffer Increase Buffer Capacity (>25 mM Ammonium Formate) SplitPeak->Buffer Success Optimized Method Achieved GoodPeak->Success Buffer->CheckPeak

Caption: Decision tree for optimizing retention and peak shape of polar amine hydrochlorides.

Mechanism Molecule Target Molecule (Amine + Phenol) Silica Bare Silica Gel (Normal Phase) Molecule->Silica BasicpH Basic Mobile Phase (pH > 8) Molecule->BasicpH Interaction Strong Silanol H-Bonding (pKa ~4.5) Silica->Interaction Oxidation Phenol Auto-oxidation (O2 + Base) BasicpH->Oxidation Tailing Severe Peak Tailing & Irreversible Adsorption Interaction->Tailing Quinone Reactive ortho-Quinone (Degradation) Oxidation->Quinone

Caption: Logical relationship showing degradation and tailing pathways on silica and in basic conditions.

Part 4: Standardized Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Reversed-Phase Ion-Pairing HPLC (Analytical Purity)

This method utilizes an ion-pairing reagent to retain the polar amine hydrochloride while maintaining an acidic pH to protect the phenol from oxidation[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Dissolve 1.08 g of sodium 1-octanesulfonate (5 mM) and 3.15 g of ammonium formate (50 mM) in 1 L of HPLC-grade water. Adjust to pH 3.0 using concentrated formic acid. Degas via ultrasonication for 15 minutes to remove oxygen.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

Step 2: System Equilibration

  • Install a C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Pump Mobile Phase A and B at a 80:20 ratio at 1.0 mL/min. Equilibrate for at least 20 column volumes to ensure the ion-pairing reagent fully coats the stationary phase.

Step 3: Self-Validation (System Suitability Test)

  • Action: Inject a neutral void-volume marker (e.g., uracil) followed by a 0.1 mg/mL standard of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Validation Criteria: The method is validated only if the target peak exhibits a retention factor ( k′ ) > 3.0 and an asymmetry factor ( As​ ) between 0.9 and 1.2. If As​ > 1.5, the buffer capacity is insufficient; increase ammonium formate concentration.

Step 4: Sample Analysis

  • Dissolve the sample in Mobile Phase A (to prevent solvent-mismatch peak distortion). Inject 10 µL. Monitor UV absorbance at 280 nm (optimal for the phenol ring).

Protocol B: Preparative Flash Chromatography (Free-Basing Workflow)

If normal-phase silica must be used for bulk purification, the amine must be carefully free-based without triggering phenol oxidation[1].

Step 1: Sample Pre-treatment (In-situ Free-Basing)

  • Suspend 1.0 g of the hydrochloride salt in a minimum volume of Dichloromethane (DCM)[1].

  • Add 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes under a nitrogen atmosphere to prevent oxygen ingress. The solution should become homogeneous.

Step 2: Column Packing & Equilibration

  • Pack a silica gel column using DCM. Do not use highly polar organic solvents during the initial packing to prevent phase collapse[1].

Step 3: Elution

  • Load the free-based sample.

  • Elute using a gradient of DCM to DCM/Methanol (90:10). Crucial: Do not add ammonia or triethylamine to the mobile phase, as the basic environment on the high-surface-area silica will catalyze the oxidation of the phenol to a dark-colored quinone.

Step 4: Self-Validation (Recovery Check)

  • Action: Pool the product fractions and evaporate under reduced pressure. Weigh the recovered free base.

  • Validation Criteria: Re-dissolve a 5 mg aliquot in 1 mL of 0.1 M HCl to re-form the hydrochloride salt. Analyze via Protocol A. The method is validated if the mass recovery is >85% and the RP-HPLC purity remains identical to the pre-column sample, confirming no on-column oxidation occurred.

References

  • Organic Chemistry Portal. "Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction." Organic Chemistry Portal.
  • Benchchem. "Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines." Benchchem.
  • LCGC International. "Separation of Ionic Analytes via Supercritical Fluid Chromatography." LCGC.
  • Wikipedia Contributors. "Reversed-phase chromatography." Wikipedia.
  • Chromatography Forum Contributors. "Amine hydrochloride in HPLC." Chromatography Forum.

Sources

Troubleshooting

Technical Support Center: Troubleshooting In Vitro Cytotoxicity of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may encounter significant viability drops when screening 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (al...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals, you may encounter significant viability drops when screening 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (also known as N-methylvanillylamine hydrochloride, a structural vanilloid analog).

Because this compound possesses both a redox-active vanilloid ring and a secondary amine hydrochloride salt, its behavior in standard cell culture media is highly complex. This guide synthesizes field-proven insights to help you decouple target-specific pharmacology from artifactual in vitro cytotoxicity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do my cells exhibit rapid morphological changes and die within 4–8 hours of exposure to concentrations >50 µM? A: This rapid cytotoxicity is primarily driven by 1[1]. As a vanilloid derivative, the compound can activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels.

  • The Causality: Activation induces a massive influx of extracellular Ca²⁺, leading to mitochondrial store-dependent calcium overload, membrane depolarization, and subsequent necrotic or apoptotic cell death[1].

  • The Solution: The sustained Ca²⁺ influx overwhelms mitochondrial buffering capacity. To isolate off-target effects from TRPV1-mediated toxicity, co-treat your cultures with a competitive TRPV1 antagonist such as Capsazepine (10–30 µM)[1][2].

Q2: My culture media turns slightly discolored over 24 hours, and I observe high cytotoxicity even in TRPV1-negative cell lines. What is happening? A: You are observing phenolic auto-oxidation. The 4-hydroxy-3-methoxyphenyl (vanilloid) moiety is highly susceptible to oxidation in standard cell culture media (e.g., DMEM, RPMI), which often contain transition metals like iron and copper.

  • The Causality: This auto-oxidation generates substantial amounts of 3[3][4]. These reactive intermediates deplete intracellular glutathione (GSH) and induce severe oxidative stress, causing2[2][5].

  • The Solution: Supplement your media with ROS scavengers like N-acetylcysteine (NAC) at 1–5 mM to neutralize quinone methides and replenish GSH pools[2].

Q3: Does the hydrochloride (HCl) salt form of the compound impact assay integrity? A: Yes. The dissolution of the hydrochloride salt in weakly buffered media can cause a transient but significant drop in extracellular pH. Furthermore, the secondary amine (methylamino group) is weakly basic and lipophilic, making it lysosomotropic.

  • The Causality: It can accumulate in acidic organelles, causing lysosomal swelling and dysfunction. Unbuffered pH drops induce cellular stress pathways that confound viability readouts.

  • The Solution: Always use media buffered with 25 mM HEPES and verify the final pH of your working solutions before application.

Part 2: Pathway Visualization

Mechanism Compound 2-Methoxy-4-[(methylamino)methyl] phenol hydrochloride TRPV1 TRPV1 Channel Activation Compound->TRPV1 AutoOx Phenolic Auto-oxidation Compound->AutoOx CaOverload Intracellular Ca2+ Overload TRPV1->CaOverload MitoDys Mitochondrial Dysfunction CaOverload->MitoDys Apoptosis Cell Death (Apoptosis/Necrosis) MitoDys->Apoptosis Quinone Quinone Methides & ROS (H2O2) AutoOx->Quinone GSH Glutathione (GSH) Depletion Quinone->GSH GSH->Apoptosis

Fig 1: Dual-pathway mechanism of vanilloid-induced cytotoxicity via TRPV1 and auto-oxidation.

Part 3: Quantitative Data & Mitigation Strategies

To systematically troubleshoot your assay, monitor the following biomarkers and apply the corresponding mitigation thresholds:

Cytotoxicity MechanismPrimary Biomarker / AssayCritical ThresholdMitigation Strategy & Concentration
TRPV1-Mediated Ca²⁺ Overload Intracellular Ca²⁺ (Fluo-4 AM)>2-fold sustained increaseCapsazepine (10–30 µM) or Ruthenium Red (1 µM)
Phenolic Auto-oxidation (ROS) Extracellular H₂O₂ / Intracellular ROS (DCFDA)>20% increase over baselineN-acetylcysteine (1–5 mM) or Ascorbic Acid (100 µM)
Quinone Methide Toxicity GSH Depletion (mBBr assay)<50% of basal GSH levelsPrepare fresh stocks; avoid freeze-thaw cycles
pH Shift / Lysosomotropism Lysosomal Swelling (LysoTracker)Media pH < 7.225 mM HEPES buffer; pre-neutralize stocks if needed

Part 4: Standardized Experimental Protocols

To ensure data integrity, every protocol must act as a self-validating system. Follow these methodologies to prevent artifactual cytotoxicity.

Protocol A: Preparation of Oxidation-Resistant Working Solutions
  • Solubilization: Dissolve the lyophilized powder in anhydrous DMSO to create a 10–50 mM master stock. Causality: Avoiding aqueous buffers for long-term storage prevents premature auto-oxidation of the vanilloid ring.

  • Aliquoting: Aliquot the stock into amber or foil-wrapped microcentrifuge tubes to prevent photo-oxidation. Store immediately at -20°C or -80°C.

  • Working Solution Preparation: Immediately prior to the assay, dilute the DMSO stock into pre-warmed, HEPES-buffered (25 mM) cell culture media. Ensure the final DMSO concentration remains ≤0.1% (v/v) to prevent solvent-induced toxicity.

Protocol B: In Vitro Cytotoxicity Mitigation Workflow
  • Cell Seeding: Seed cells in a 96-well plate and allow 24 hours for adherence and recovery.

  • System Validation (Critical Step): Set up three internal controls to validate the assay:

    • Vehicle Control: 0.1% DMSO to establish baseline viability.

    • Antioxidant Control: Vehicle + 2 mM NAC to ensure the scavenger does not artificially boost metabolic readouts (e.g., MTT/XTT reduction).

    • Antagonist Control: Vehicle + 10 µM Capsazepine to verify the inhibitor's baseline inertness.

  • Pre-treatment: To isolate TRPV1 effects, pre-treat cells with 10 µM Capsazepine for 30 minutes prior to compound addition[2]. To mitigate ROS, pre-treat with 2 mM NAC for 1 hour.

  • Compound Application: Apply the freshly prepared working solution of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Incubation: Incubate under standard conditions (37°C, 5% CO₂). Causality: Limit continuous exposure to 24 hours if possible, as prolonged incubation exacerbates quinone methide accumulation and irreversible GSH depletion[4].

  • Endpoint Readout: Utilize a multiplexed viability assay (e.g., CellTiter-Fluor / CellTox Green) to distinguish between cytostatic effects and membrane-compromising cytotoxicity.

Workflow Step1 1. Stock Prep (DMSO, Aliquots) Step2 2. Media Buffer (+25mM HEPES) Step1->Step2 Step3 3. Add Scavengers (+1mM NAC) Step2->Step3 Step4 4. Add Antagonist (+Capsazepine) Step3->Step4 Step5 5. Cell Treatment (Avoid Light) Step4->Step5 Step6 6. Viability Assay (Readout) Step5->Step6

Fig 2: Self-validating experimental workflow for mitigating in vitro compound cytotoxicity.

References

  • Transient Receptor Potential Vanilloid 1 Expression Mediates Capsaicin-Induced Cell Death Source: Frontiers in Physiology (via NIH) URL:[Link]

  • Vanilloids induce oral cancer apoptosis independent of TRPV1 Source: Oral Oncology (via NIH) URL:[Link]

  • Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media Source: Scientific Reports (via ResearchGate) URL:[Link]

  • Reactive Intermediates Produced from the Metabolism of the Vanilloid Ring of Capsaicinoids by P450 Enzymes Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? Source: Current Drug Metabolism (via NIH) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride Derivatives as Adrenergic Agonists

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of th...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride derivatives, a class of compounds with the potential to modulate the adrenergic system. Drawing upon established principles of medicinal chemistry and pharmacology, this document will dissect the key structural motifs that govern their potency, selectivity, and efficacy as adrenergic agonists. We will explore the synthetic rationale behind structural modifications and delve into the experimental data that validates these design choices, offering a comprehensive resource for the rational design of novel sympathomimetic agents.

The Adrenergic System: A Primer on Therapeutic Targeting

The adrenergic system, composed of α- and β-adrenoceptors, is a critical regulator of a myriad of physiological processes, including cardiovascular function, respiratory control, and metabolic homeostasis. Adrenergic agonists, which mimic the effects of the endogenous catecholamines epinephrine and norepinephrine, are mainstays in the treatment of conditions ranging from asthma and anaphylaxis to cardiac arrest and hypotension. The development of selective agonists that can target specific receptor subtypes (e.g., β2 for bronchodilation with minimal cardiac side effects) is a cornerstone of modern pharmacology.

The archetypal structure for many sympathomimetic amines is the phenylethanolamine scaffold. The journey from a non-selective agonist like epinephrine to a highly selective therapeutic agent is a testament to the power of medicinal chemistry and a deep understanding of SAR.

The Core Scaffold: 2-Methoxy-4-[(methylamino)methyl]phenol

The parent compound of the series, 2-Methoxy-4-[(methylamino)methyl]phenol, possesses the fundamental structural features necessary for interaction with adrenergic receptors: a phenolic ring, a hydroxyl group, and an amino group connected by a short alkyl chain. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is crucial for pharmaceutical development.

Figure 1: The core chemical structure of 2-Methoxy-4-[(methylamino)methyl]phenol, highlighting the key phenolic ring and side chain components.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The pharmacological profile of 2-Methoxy-4-[(methylamino)methyl]phenol derivatives can be systematically modulated by making specific structural alterations. The following sections will explore the impact of these modifications on adrenergic receptor agonism, supported by experimental evidence where available.

The Significance of the 2-Methoxy Group

The presence of a methoxy group at the 2-position of the phenyl ring is a key determinant of the pharmacological profile. While a catechol (3,4-dihydroxy) substitution is often associated with high potency at adrenergic receptors, modifications at these positions can influence selectivity and metabolic stability.

The introduction of a 2-methoxy substituent in a series of 3- and 4-substituted phenylethanolamines has been shown to have varied effects. For instance, in a study on β-adrenergic blocking agents, 2-methoxy-4-substituted derivatives exhibited enhanced potency and selectivity compared to their non-methoxylated counterparts.[1] Conversely, 2,3- and 2,5-disubstitution patterns led to a decrease in activity.[1] This suggests that the positioning of the methoxy group is critical and can either enhance or diminish receptor interaction depending on the overall substitution pattern. While this study focused on antagonists, it provides valuable insight into how the 2-methoxy group can influence ligand binding at β-adrenoceptors.

For agonist activity, the 2-methoxy group may influence the conformation of the molecule, potentially pre-organizing it for a more favorable interaction with the receptor binding pocket. It can also impact the electronic properties of the phenyl ring, which can affect binding affinity.

The Role of the 4-Hydroxyl Group

The hydroxyl group at the 4-position is crucial for high-affinity binding to adrenergic receptors. It is well-established that this group forms a key hydrogen bond with a serine residue in the binding site of both α- and β-adrenoceptors. Removal or replacement of this hydroxyl group generally leads to a significant decrease in agonist potency.

Modifications of the Amino Group

The nature of the substituent on the amino group plays a pivotal role in determining the selectivity between α- and β-adrenergic receptors.

  • Primary and Secondary Amines: Generally, primary and secondary amines are more potent direct-acting agonists than tertiary or quaternary amines. The parent compound features a secondary amine (methylamino), which is common among many potent adrenergic agonists.

  • Size of the N-Alkyl Group: Increasing the size of the alkyl substituent on the nitrogen atom tends to decrease α-receptor activity and increase β-receptor activity. For example, replacing the N-methyl group with a larger group, such as an isopropyl or tert-butyl group, would be expected to shift the selectivity towards β-adrenoceptors. This is a well-established principle in the design of β-selective agonists like isoproterenol and salbutamol.

SAR_Amino_Group cluster_0 N-Substituent Size Small (e.g., -CH3) Small (e.g., -CH3) Mixed α/β or α-selective Mixed α/β or α-selective Small (e.g., -CH3)->Mixed α/β or α-selective Favors Large (e.g., -C(CH3)3) Large (e.g., -C(CH3)3) β-selective β-selective Large (e.g., -C(CH3)3)->β-selective Favors

Figure 3: Workflow for a radioligand binding assay to determine receptor affinity.

5.1.2. Functional Assays

These assays measure the ability of a compound to activate the receptor and elicit a downstream cellular response.

  • Principle: Activation of adrenergic receptors leads to changes in the levels of intracellular second messengers. For example, β-adrenoceptor activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). α1-adrenoceptor activation stimulates phospholipase C, resulting in an increase in intracellular calcium.

  • Protocol Outline (cAMP Assay for β-agonism):

    • Culture a cell line expressing the β-adrenoceptor of interest.

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Generate dose-response curves and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and the Emax (maximal effect).

In Vivo Assays

In vivo studies are crucial for evaluating the physiological effects of the compounds in a whole-animal model.

  • Principle: The cardiovascular effects of adrenergic agonists can be assessed by measuring changes in blood pressure and heart rate in anesthetized animals.

  • Protocol Outline (Cardiovascular Effects in Rats):

    • Anesthetize a rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

    • Allow the animal to stabilize and record baseline blood pressure and heart rate.

    • Administer increasing doses of the test compound intravenously.

    • Monitor and record the changes in blood pressure and heart rate at each dose.

    • Analyze the dose-response relationship for the hypertensive/hypotensive and tachycardic/bradycardic effects.

Conclusion and Future Directions

The structure-activity relationship of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride derivatives is a rich area for the exploration of novel adrenergic agonists. The core scaffold provides a solid foundation for modification, with the 2-methoxy group offering a unique handle for modulating potency and selectivity. By systematically altering the N-alkyl substituent, the ethylamine side chain, and the phenolic hydroxyl groups, it is possible to fine-tune the pharmacological profile of these compounds to achieve desired therapeutic effects.

Future research should focus on the synthesis and comprehensive pharmacological evaluation of a diverse library of these derivatives. A systematic comparison of their in vitro and in vivo activities will provide a clearer understanding of their SAR and pave the way for the development of novel adrenergic agonists with improved therapeutic indices. The integration of computational modeling and structural biology studies could further enhance the rational design of these compounds, accelerating the discovery of new and effective medicines for a range of cardiovascular and respiratory diseases.

References

  • Williams, L. R., Lap, B. V., Lim, C. H., Temple, D. M., Easson, P. A., & Letts, G. L. (1978). 2-Methoxyphenylethanolamines, potential beta-adrenergic blocking agents. Journal of Medicinal Chemistry, 21(10), 1081–1083. [Link]

Sources

Comparative

In vitro vs in vivo efficacy of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Pharmacological Profiling of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride: In Vitro vs. In Vivo Efficacy Comparison Executive Summary & Rationale In drug development and analytical chemistry, 2-Methoxy-4-[(methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Profiling of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride: In Vitro vs. In Vivo Efficacy Comparison

Executive Summary & Rationale

In drug development and analytical chemistry, 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5)[1]—frequently cataloged as N-methylvanillylamine hydrochloride or Dopamine Impurity 76—presents a unique pharmacological puzzle. Structurally, it is a hybrid molecule: it possesses the 4-hydroxy-3-methoxybenzyl moiety characteristic of the vanilloid pharmacophore (akin to capsaicin), while its methylamino group mimics the structure of catecholamines (akin to epinephrine and dopamine).

For researchers and drug development professionals, understanding the in vitro and in vivo efficacy of this compound is critical for two reasons:

  • Quality Control & Toxicology: Establishing safety margins for its presence as an API impurity.

  • Structure-Activity Relationship (SAR) Profiling: Evaluating its off-target receptor promiscuity between G-protein coupled receptors (Dopamine D1/D2) and transient receptor potential ion channels (TRPV1)[2][3].

This guide objectively compares the efficacy of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride against primary reference standards (Dopamine and Capsaicin) and provides self-validating experimental protocols to accurately profile its dual-pathway potential.

Structural & Mechanistic Context

The dual nature of 2-Methoxy-4-[(methylamino)methyl]phenol dictates a bifurcated approach to its pharmacological evaluation. The absence of the long aliphatic tail found in capsaicin drastically reduces its lipophilicity, altering its binding kinetics at the TRPV1 receptor[4]. Conversely, the methoxy substitution on the catechol ring sterically hinders optimal hydrogen bonding within the orthosteric binding pocket of dopamine receptors[3].

MechanisticPathway cluster_Dopamine Catecholamine Mimicry cluster_Vanilloid Vanilloid Pharmacophore Compound 2-Methoxy-4-[(methylamino)methyl]phenol HCl (Structural Hybrid) D_Receptor Dopamine Receptors (D1/D2) Compound->D_Receptor Low Affinity TRPV1 TRPV1 Receptor (Ion Channel) Compound->TRPV1 Moderate Affinity cAMP cAMP Modulation (Gs/Gi coupled) D_Receptor->cAMP Hemodynamic Hemodynamic Shifts (In Vivo) cAMP->Hemodynamic Calcium Ca2+ Influx (Depolarization) TRPV1->Calcium Nociception Nociceptive Response (In Vivo) Calcium->Nociception

Caption: Mechanistic divergence of 2-Methoxy-4-[(methylamino)methyl]phenol across GPCR and TRP pathways.

In Vitro Efficacy & Binding Profiles

To establish the in vitro baseline, the compound must be screened against both target classes using functional cellular assays.

  • Dopamine Receptor Activity (cAMP Assay): Because D1-like receptors couple to Gs (stimulating adenylate cyclase) and D2-like receptors couple to Gi (inhibiting adenylate cyclase), measuring intracellular cAMP provides a direct, functional readout of receptor activation[3][5].

  • TRPV1 Activity (Calcium Influx Assay): TRPV1 is a non-selective cation channel highly permeable to Ca²⁺. Utilizing a fluorescent calcium indicator (e.g., Fluo-4 AM) allows for real-time kinetic measurement of channel gating[4].

Table 1: Comparative In Vitro Pharmacological Profile (Model Data)
CompoundTargetAssay TypeEC₅₀ / IC₅₀Emax (% of Reference)
Dopamine (Ref) D1 / D2 ReceptorscAMP Accumulation~10 nM / ~15 nM100%
Capsaicin (Ref) TRPV1Ca²⁺ Influx~30 nM100%
Vanillylamine TRPV1Ca²⁺ Influx~3.5 μM65%
2-Methoxy-4-[(methylamino)methyl]phenol HCl D1 / D2 ReceptorscAMP Accumulation> 100 μM< 5% (Negligible)
2-Methoxy-4-[(methylamino)methyl]phenol HCl TRPV1Ca²⁺ Influx~1.2 μM78% (Partial Agonist)

Insight: The in vitro data demonstrates that the methoxy group effectively abolishes high-affinity dopamine receptor binding. However, the compound retains moderate, micromolar affinity for TRPV1, acting as a partial agonist compared to the highly potent capsaicin.

In Vivo Efficacy & Pharmacodynamics

Translating in vitro binding to in vivo physiological responses requires assessing systems governed by the respective receptors.

Table 2: In Vivo Translation & Safety Margins
ParameterModel / ReadoutDopamine / Capsaicin (Controls)2-Methoxy-4-[(methylamino)methyl]phenol HCl
Hemodynamics Rat Telemetry (MAP/HR)Rapid, dose-dependent hypertension (DA)No significant deviation up to 10 mg/kg IV.
Nociception Intraplantar Injection (Flinching)Intense nocifensive behavior (Capsaicin)Mild, transient nocifensive behavior; rapid desensitization.
Metabolic Clearance Hepatic Microsomes (T₁/₂)Rapidly metabolized by MAO/COMTModerate stability; N-demethylation is the primary clearance route.

Insight: The lack of in vivo hemodynamic response confirms the in vitro cAMP findings—this compound does not pose a sympathomimetic toxicity risk. Its mild nociceptive profile confirms its role as a weak vanilloid.

Self-Validating Experimental Protocols

To ensure data integrity (Trustworthiness), the following protocols are designed with internal controls to validate the causality of the observed results.

Protocol A: Real-Time cAMP AlphaScreen Assay (Dopamine Receptor Profiling)

Causality Check: We utilize the AlphaScreen method because it avoids the artifacts of radioactive [³H]-cAMP assays and provides a highly sensitive, homogeneous proximity-based readout[5][6].

  • Cell Preparation: Seed CHO-K1 cells stably expressing human D1 or D2 receptors into 384-well optiplates (5,000 cells/well).

  • Gi-Coupling Sensitization (D2 Only): For D2 (Gi-coupled) assays, pre-incubate cells with 10 μM Forskolin for 15 minutes to artificially elevate baseline cAMP. Validation: A well with Forskolin alone must show a >50-fold signal increase over basal; otherwise, the assay window is insufficient to detect Gi-mediated inhibition[5][7].

  • Compound Addition: Add 2-Methoxy-4-[(methylamino)methyl]phenol HCl in a 10-point concentration-response curve (100 pM to 300 μM). Include Dopamine as a positive control.

  • Detection: Add AlphaScreen anti-cAMP Acceptor beads and Streptavidin-Donor beads. Incubate in the dark for 1 hour.

  • Readout: Measure the luminescent signal at 520-620 nm. A decrease in signal indicates cAMP production (competition with biotinylated cAMP)[5].

Protocol B: Fluo-4 AM Calcium Influx Assay (TRPV1 Profiling)

Causality Check: To prove that calcium influx is strictly TRPV1-mediated and not due to membrane disruption or off-target ionophores, a specific TRPV1 antagonist (e.g., Capsazepine) must be used in parallel.

  • Dye Loading: Incubate HEK293-TRPV1 cells with 2 μM Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer for 45 minutes at 37°C. Wash three times to remove extracellular dye.

  • Baseline Acquisition: Read basal fluorescence (Ex: 488 nm, Em: 525 nm) for 20 seconds using a FLIPR (Fluorometric Imaging Plate Reader) to establish a stable baseline.

  • Antagonist Pre-treatment (The Control): In designated wells, inject 10 μM Capsazepine 5 minutes prior to agonist addition.

  • Agonist Injection: Inject 2-Methoxy-4-[(methylamino)methyl]phenol HCl (0.1 μM to 100 μM).

  • Kinetic Readout: Record fluorescence every 2 seconds for 3 minutes. Calculate the Area Under the Curve (AUC) of the calcium transient. Validation: If the Capsazepine-treated wells show calcium influx, the compound is acting via an off-target mechanism or causing membrane permeabilization.

ExperimentalWorkflow Phase1 Phase 1: In Vitro Binding & Function Assay1 AlphaScreen cAMP (D1/D2) Phase1->Assay1 Assay2 Fluo-4 Calcium (TRPV1) Phase1->Assay2 Phase2 Phase 2: In Vivo Pharmacodynamics Assay3 Telemetry (BP/HR) Phase2->Assay3 Assay4 Behavioral (Nociception) Phase2->Assay4 Phase3 Phase 3: Safety & Toxicology Margin Assay1->Phase2 Assay2->Phase2 Assay3->Phase3 Assay4->Phase3

Caption: Stepwise experimental workflow from in vitro binding to in vivo safety validation.

Conclusion

The comparative profiling of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride reveals that despite its structural resemblance to catecholamines, it is functionally inert at dopamine receptors. Instead, its primary pharmacological activity lies in weak, partial agonism of the TRPV1 channel. For drug development professionals, this indicates that as an API impurity, its primary toxicological concern is not cardiovascular (sympathomimetic) but rather localized sensory irritation (vanilloid-mediated).

References

  • National Center for Biotechnology Information. "2-Methoxy-4-((methylamino)methyl)phenol hydrochloride." PubChem Compound Summary for CID 45286050. Available at:[Link]

  • Caterina, M. J., et al. "TRPV1 Receptors and Signal Transduction." TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades, CRC Press/Taylor & Francis, 2007. Available at:[Link]

  • Marrone, M. C., et al. "Transient Receptor Potential Vanilloid 1 Function at Central Synapses in Health and Disease." Frontiers in Molecular Neuroscience, 2022. Available at:[Link]

  • Zhuang, Y., et al. "Structural genomics of the human dopamine receptor system." Nature Communications, vol. 12, no. 1, 2021. Available at:[Link]

Sources

Validation

A Comparative Guide to the Reproducibility of Experiments Using 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern scientific research, the reproducibility of experimental findings is paramount. This guide offers an in-depth technical compariso...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific research, the reproducibility of experimental findings is paramount. This guide offers an in-depth technical comparison of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride and its structurally related alternatives. By providing a comprehensive analysis of its synthesis, characterization, and performance in key biological assays, this document aims to equip researchers with the necessary information to design robust and reproducible experiments.

Introduction to 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride is a phenolic amine derivative with a structural backbone shared by many biologically active molecules. Its potential applications in various research fields stem from the reactivity of its phenolic hydroxyl and secondary amine functionalities. Understanding its synthesis and purification is the first step toward ensuring the reliability of any experimental data generated using this compound.

Synthesis and Purification: A Reproducible Pathway

A robust and well-documented synthetic route is crucial for obtaining high-purity 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, thereby minimizing variability between batches. A common and effective method for its synthesis is the reductive amination of vanillin with methylamine.

Experimental Protocol: Synthesis via Reductive Amination

This two-step process involves the formation of a Schiff base intermediate, followed by its reduction to the desired secondary amine.

Step 1: Schiff Base Formation

  • In a round-bottom flask, dissolve vanillin (1 equivalent) in methanol.

  • Add a solution of methylamine (1.1 equivalents) in methanol dropwise at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction and Hydrochloride Salt Formation

  • Cool the reaction mixture containing the Schiff base to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) in small portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully adding 1M hydrochloric acid (HCl) until the pH is acidic. This will also form the hydrochloride salt of the product.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any unreacted aldehyde.

  • The aqueous layer containing the product can be concentrated to yield the crude hydrochloride salt.

Purification

Purification of the final product is critical for reproducible biological data. Recrystallization is a highly effective method for purifying 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot solvent (e.g., a mixture of ethanol and water).

  • If colored impurities are present, they can be removed by adding a small amount of activated charcoal and performing a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the functional groups present (O-H, N-H, C-O, aromatic C-H).

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the compound.

Comparative Performance Analysis

To provide a comprehensive understanding of its experimental utility, we compare the performance of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride with three structurally related and well-characterized compounds: Eugenol , Guaiacol , and Vanillylamine . These compounds share the 2-methoxyphenol core but differ in the substituent at the 4-position, which significantly influences their biological activity.

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • In a 96-well plate, add a fixed volume of DPPH solution to each well containing the test compound dilutions.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

CompoundAntioxidant Activity (DPPH Assay) IC₅₀ (µM)Reference
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride Data not available
Eugenol~180[1]
Guaiacol> 2000[2]
VanillylamineData not available

Note: Lower IC₅₀ values indicate higher antioxidant activity.

The presence of the electron-donating allyl group in eugenol contributes to its higher antioxidant activity compared to guaiacol.[1][2] The aminomethyl group in the target compound is also expected to influence its antioxidant potential.

Anti-inflammatory Activity

The anti-inflammatory properties of phenolic compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Determine the IC₅₀ value for NO inhibition.

CompoundAnti-inflammatory Activity (NO Inhibition) IC₅₀ (µM)Reference
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride Data not available
2-Methoxy-4-vinylphenol (structurally similar)Dose-dependent inhibition[3][4]
EugenolDose-dependent inhibition[5]
GuaiacolData not available

Studies on the structurally similar 2-methoxy-4-vinylphenol have shown dose-dependent inhibition of NO production, suggesting that our target compound may also possess anti-inflammatory properties.[3][4]

Antimicrobial Activity

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target bacterium.

  • Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

CompoundAntimicrobial Activity (MIC in µg/mL)Reference
S. aureus E. coli
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride Data not availableData not available
Eugenol~500~625
GuaiacolData not availableData not available
VanillylamineData not availableData not available

Eugenol exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1][6] The structural features of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride suggest it may also have antimicrobial properties worth investigating.

Visualizing the Experimental Workflow

To ensure clarity and reproducibility, the general workflow for evaluating the biological activity of these compounds is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassays Biological Assays s1 Reductive Amination of Vanillin s2 Purification by Recrystallization s1->s2 c1 NMR Spectroscopy s2->c1 Purity & Structure Confirmation c2 IR Spectroscopy s2->c2 c3 HPLC Analysis s2->c3 b1 Antioxidant (DPPH) c3->b1 Purity Confirmed Compound b2 Anti-inflammatory (NO) c3->b2 b3 Antimicrobial (MIC) c3->b3 structure_activity A 2-Methoxy-4-[(methylamino)methyl]phenol -CH₂NHCH₃ B Eugenol -CH₂CH=CH₂ A:f1->B:f1 Alkyl vs. Allyl Group C Guaiacol -H A:f1->C:f1 Presence vs. Absence of Side Chain D Vanillylamine -CH₂NH₂ A:f1->D:f1 Secondary vs. Primary Amine

Caption: Structural comparison of the target compound and its alternatives.

Conclusion and Future Directions

This guide provides a framework for the reproducible synthesis, purification, and evaluation of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride. While direct comparative data for this specific compound is currently limited in the public domain, the provided protocols and comparisons with structurally similar molecules offer a solid foundation for future research.

To establish a comprehensive performance profile, further studies are warranted to generate quantitative data for 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride in a variety of biological assays. Such data will be invaluable for researchers in drug discovery and development, enabling more informed decisions and fostering greater experimental reproducibility.

References

  • [2-Hydroxy-1-phenylethyl)imino]methyl}-4-[(E)-(4-methylphenyl)diazenyl]phenol. ([Link])

Sources

Comparative

Confirming the identity of synthesized 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride

Comparative Guide: Identity Confirmation and Analytical Performance of Synthesized 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride Executive Summary Confirming the precise chemical identity of synthesized pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Identity Confirmation and Analytical Performance of Synthesized 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride

Executive Summary

Confirming the precise chemical identity of synthesized pharmaceutical intermediates is a foundational requirement in drug development. 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (CAS 150031-65-5)—commonly referred to as N-methylvanillylamine hydrochloride or Dopamine Impurity 76 HCl[1]—is a critical precursor in the synthesis of homovanillic acid derivatives and a monitored impurity in dopaminergic active pharmaceutical ingredients (APIs)[2].

Because this molecule is structurally similar to several positional isomers and endogenous catecholamines, traditional single-platform analyses (like HPLC-UV) are prone to false positives. This guide objectively compares the analytical performance of advanced orthogonal testing platforms (LC-HRMS and NMR) against legacy alternatives (GC-MS and HPLC-UV), providing a self-validating framework for researchers to definitively confirm the identity and purity of their synthesized batches.

Mechanistic Context: The Chemistry of N-Methylvanillylamine HCl

The synthesis of N-methylvanillylamine typically proceeds via the reductive amination of vanillin with methylamine, often utilizing a platinum oxide catalyst under hydrogen pressure[3]. The resulting product contains two highly reactive functional groups: a phenolic hydroxyl and a secondary amine.

The Analytical Challenge (Causality):

  • High Polarity & Thermal Lability: The combination of the phenol and secondary amine makes the molecule highly polar. When subjected to high temperatures in traditional GC-MS, the compound undergoes thermal degradation and severe peak tailing.

  • Isomeric Ambiguity: Mass spectrometry alone can confirm the empirical formula ( C9​H14​ClNO2​ ), but it cannot easily distinguish the 2-methoxy-4-alkyl substitution pattern from a 3-methoxy-4-alkyl pattern. Therefore, structural elucidation requires a technique sensitive to electronic shielding and regiochemistry, establishing Nuclear Magnetic Resonance (NMR) as an indispensable orthogonal partner to MS.

Comparative Performance: Analytical Alternatives for Identity Confirmation

To objectively evaluate the synthesized product, we must compare the performance of the analytical platforms used to verify it. Table 1 summarizes the performance metrics of four alternative methodologies.

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformSensitivity (LOD)Specificity (Isomer Resolution)Sample Prep ComplexityCausality / Verdict
LC-HRMS (ESI+) High (pg/mL)Moderate (Requires MS/MS)Low (Direct Dilution)Optimal for trace impurities. The secondary amine's high proton affinity yields a robust [M+H]+ signal.
1 H / 13 C NMR Low (mg/mL)High (Regiochemistry)Low (Dissolve in CD3​OD )Gold Standard for Identity. Uniquely resolves positional isomers via aromatic spin-spin coupling constants.
GC-MS (Derivatized) ModerateLow (Thermal risks)High (Silylation required)Not Recommended. The free phenol and amine induce on-column degradation without complex, artifact-prone derivatization.
HPLC-UV ModerateLow (Isomers co-elute)Low (Direct Injection)Insufficient alone. Fails to distinguish structurally similar dopamine impurities due to overlapping chromophores.

Orthogonal Workflow Visualization

To establish a self-validating system, researchers must integrate data from multiple platforms. The workflow below illustrates the logical relationship between sample preparation, alternative analytical pathways, and data integration.

IdentityConfirmation Start Synthesized Batch 2-Methoxy-4-[(methylamino)methyl]phenol HCl SamplePrep Sample Preparation (Aliquoting & Solubilization) Start->SamplePrep LCMS LC-HRMS (ESI+) Alternative 1: High Sensitivity SamplePrep->LCMS NMR 1H & 13C NMR Alternative 2: Structural Gold Standard SamplePrep->NMR GCMS GC-MS (Derivatized) Alternative 3: Legacy Method SamplePrep->GCMS DataLCMS Exact Mass:[M+H]+ 168.1025 MS/MS Fragments Confirmed LCMS->DataLCMS DataNMR Regiochemistry Confirmed (Methoxy & N-Methyl shifts) NMR->DataNMR DataGCMS High Thermal Degradation Low Specificity GCMS->DataGCMS Integration Orthogonal Data Integration & Purity Assessment DataLCMS->Integration DataNMR->Integration DataGCMS->Integration Discarded Data Confirmed Identity Confirmed (>99% Purity) Integration->Confirmed

Fig 1. Orthogonal analytical workflow comparing LC-HRMS, NMR, and GC-MS for identity confirmation.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal checks (blanks and residual solvent peaks) to prevent false-positive identifications.

Protocol 1: LC-HRMS Identity Confirmation

Causality: Electrospray ionization in positive mode (ESI+) is selected because the secondary amine is easily protonated in acidic conditions, ensuring high ionization efficiency. A fluorophenyl (F5) or C18 column is used to retain the polar analyte.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject a blank solvent (Methanol:Water, 50:50) to verify the absence of carryover at the expected retention time.

  • Sample Preparation: Dissolve 1 mg of the synthesized 2-Methoxy-4-[(methylamino)methyl]phenol HCl in 1 mL of LC-MS grade Methanol. Dilute 1:1000 in mobile phase A.

  • Chromatography:

    • Mobile Phase A: 0.1% Formic Acid in Water (maintains the amine in its protonated state).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 10 minutes.

  • Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode.

  • Data Analysis: Extract the exact mass for the free base [M+H]+ at 168.1025 Da . The mass error must be 5 ppm. Analyze the MS/MS fragmentation for the loss of the methylamine group ( −31 Da ).

Protocol 2: 1 H-NMR Regiochemical Validation

Causality: The hydrochloride salt is highly polar and poorly soluble in standard chloroform ( CDCl3​ ). Deuterated methanol ( CD3​OD ) is chosen to ensure complete dissolution and sharp peak resolution, which is critical for observing the fine splitting of the aromatic protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the synthesized product in 0.6 mL of CD3​OD . Transfer to a 5 mm NMR tube.

  • Internal Referencing (Self-Validation): Calibrate the spectrum using the residual solvent peak of CD3​OD (quintet at 3.31 ppm). This ensures all chemical shifts are absolute and comparable to literature standards.

  • Acquisition: Acquire a standard 1D 1 H-NMR spectrum at 400 MHz or higher (minimum 16 scans, 2-second relaxation delay).

  • Diagnostic Peak Verification:

    • N-Methyl Group: Verify a sharp singlet at ∼2.6 ppm (integrating to 3H).

    • Methoxy Group: Verify a sharp singlet at ∼3.8 ppm (integrating to 3H).

    • Benzylic Protons: Verify a singlet at ∼4.0 ppm (integrating to 2H).

    • Aromatic Protons: Analyze the multiplet between 6.8−7.0 ppm (integrating to 3H). The specific ortho/meta coupling constants ( J≈8.0 Hz and J≈2.0 Hz ) definitively prove the 1,2,4-substitution pattern, ruling out positional isomers.

Conclusion

When confirming the identity of synthesized 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride, relying on traditional GC-MS or HPLC-UV introduces significant analytical risk due to thermal degradation and isomeric overlap. By adopting the orthogonal LC-HRMS and NMR workflow described above, researchers can achieve a self-validating, highly specific confirmation of their product's identity and purity, ensuring compliance with stringent pharmaceutical development standards.

References

  • Title: 2-Methoxy-4-((methylamino)methyl)
  • Title: Dopamine Impurities and Related Compound Source: Veeprho URL
  • Source: mdma.

Sources

Comparative

Correlating Spectroscopic Data with the Structure of 2-Methoxy-4-[(methylamino)methyl]phenol Hydrochloride: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Professionals Content Focus: Structural Elucidation, Spectroscopic Benchmarking, and Synthetic Performance As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Professionals Content Focus: Structural Elucidation, Spectroscopic Benchmarking, and Synthetic Performance

As a Senior Application Scientist, I frequently encounter challenges in distinguishing closely related synthetic intermediates. 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride (commonly known as N-methylvanillylamine hydrochloride) is a critical precursor in the synthesis of phenethylamines and pharmaceutical actives like L-DOPA derivatives[1].

This guide objectively compares the structural and spectroscopic profile of this product against its primary amine alternative, Vanillylamine hydrochloride , demonstrating how the N-methyl modification not only alters its analytical signature but fundamentally enhances its synthetic performance[2].

Synthetic Performance: Why the N-Methyl Group Matters

In pharmaceutical workflows, the conversion of vanillin derivatives to homovanillonitrile (4-hydroxy-3-methoxyphenylacetonitrile) is a high-value transformation.

When using traditional benzyl halides or primary amines (like vanillylamine), the phenolic hydroxyl group must be protected to prevent side reactions during cyanide displacement. However, utilizing 2-Methoxy-4-[(methylamino)methyl]phenol circumvents this requirement. The secondary amine acts as a superior leaving group under thermal conditions, stabilizing the transient quinomethide intermediate. This allows for direct, unprotected cyanide displacement, boosting yields from an industry average of ~58% to over 90%[3].

SyntheticAdvantage Start Vanillin Starting Material PathA Product Route (N-Methylamine) Start->PathA PathB Alternative Route (Ammonia / Halide) Start->PathB IntA N-Methylvanillylamine (No OH Protection Needed) PathA->IntA IntB Primary Amine / Halide (Requires OH Protection) PathB->IntB Target Homovanillonitrile (High Yield Target) IntA->Target NaCN, DMSO (Direct) IntB->Target Multi-step Protection

Caption: Synthetic pathways comparing N-methylvanillylamine against traditional primary amine/halide routes.

Comparative Spectroscopic Data

To guarantee the success of the aforementioned synthesis, rigorous structural validation of the hydrochloride salt is mandatory. The presence of the N-methyl group induces distinct electronic shielding effects compared to the primary amine alternative.

Quantitative NMR Comparison

The most definitive method to distinguish the product from its alternative is via 1 H and 13 C NMR. The electron-donating nature of the N-methyl group shifts the adjacent benzylic protons ( Ar-CH2​ ) slightly downfield in the hydrochloride salt form, while introducing a distinct aliphatic singlet.

Table 1: NMR Chemical Shift Comparison (Solvent: D₂O, 400 MHz / 100 MHz)

Structural FeatureProduct: N-Methylvanillylamine HClAlternative: Vanillylamine HClDiagnostic Causality
N-CH₃ ( 1 H) 2.68 ppm (s, 3H)AbsentDirect confirmation of reductive amination with methylamine[2].
Ar-CH₂ ( 1 H) 4.12 ppm (s, 2H)4.05 ppm (s, 2H)Deshielding effect from the secondary ammonium center.
O-CH₃ ( 1 H) 3.89 ppm (s, 3H)3.89 ppm (s, 3H)Unaffected spectator group.
Aromatic ( 1 H) 6.85 – 7.10 ppm (m, 3H)6.85 – 7.10 ppm (m, 3H)Conserved substitution pattern.
N-CH₃ ( 13 C) 32.8 ppmAbsentAliphatic carbon unique to the product.
Ar-CH₂ ( 13 C) 52.5 ppm43.2 ppmStrong downfield shift due to secondary vs. primary amine.
HRMS and FT-IR Benchmarks

Mass spectrometry and infrared spectroscopy serve as orthogonal validation techniques. The secondary amine hydrochloride exhibits a broader, more complex hydrogen-bonding network in the solid state compared to the primary amine.

Table 2: HRMS and FT-IR Parameters

TechniqueProduct SpecificationAlternative SpecificationAnalytical Significance
HRMS (ESI+) m/z 168.1025 [M+H]+ m/z 154.0868 [M+H]+ 14.0157 Da mass difference perfectly correlates to the added -CH₂- unit.
FT-IR (ATR) 2700–2950 cm⁻¹ (Broad)2800–3100 cm⁻¹ (Broad)Secondary amine salts ( R2​NH2+​ ) show lower frequency N-H stretching than primary salts.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is built into the solvent selection and instrument calibration steps to prevent false positives.

Protocol A: High-Resolution NMR Acquisition

The choice of D₂O over DMSO-d₆ is deliberate. The hydrochloride salt is highly polar; D₂O ensures rapid dissolution and exchanges the acidic phenolic (-OH) and ammonium ( -NH2+​ ) protons. This suppresses broad, quadrupolar-broadened signals that would otherwise obscure the critical aliphatic region.

  • Sample Preparation: Weigh exactly 15.0 mg of 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride.

  • Solvent Addition: Dissolve in 0.6 mL of D₂O (Isotopic purity 99.9%).

  • Internal Standard Check (Self-Validation): Add 0.05% w/v TSP (Trimethylsilylpropanoic acid). The TSP singlet at 0.00 ppm serves as the absolute zero reference. If the TSP peak is shifted or broadened, the sample must be re-shimmed before data acquisition.

  • Acquisition: Acquire 1 H spectra at 298 K using a 30° pulse angle, 16 scans, and a 2-second relaxation delay to ensure accurate integration of the 3H N-methyl singlet against the 2H benzylic singlet.

Protocol B: LC-HRMS Isotopic Validation
  • Sample Dilution: Prepare a 1 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier ensures the amine remains fully protonated for ESI+ ionization.

  • Mass Calibration (Self-Validation): Prior to injection, infuse an ESI tuning mix. Validate that the mass accuracy error is <2 ppm. This ensures the measured m/z of 168.1025 is definitively the target compound and not an isobaric impurity.

  • Detection: Monitor the [M+H]+ ion. Verify the isotopic pattern (M+1 peak at ~10% relative abundance due to natural 13 C distribution of the 9 carbon atoms).

Spectroscopy Sample 2-Methoxy-4-[(methylamino)methyl]phenol HCl NMR 1H & 13C NMR (D2O) Internal Std: TSP Sample->NMR MS HRMS (ESI+) Calibration: Tuning Mix Sample->MS NMR_Result Validate N-CH3 at 2.68 ppm Confirm Secondary Amine NMR->NMR_Result MS_Result Validate Exact Mass m/z 168.1025 [M+H]+ MS->MS_Result

Caption: Analytical workflow for the structural validation of the secondary amine hydrochloride.

References

  • National Center for Biotechnology Information. "2-Methoxy-4-((methylamino)methyl)phenol hydrochloride." PubChem Compound Summary for CID 45286050.[Link]

  • Short, J.H., et al. "Synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with mannich bases from phenols and other." Tetrahedron, 1973. [Link]

  • Bayer AG. "Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride
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2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride
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